Carboplatin-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12N2O4Pt |
|---|---|
Molecular Weight |
375.28 g/mol |
IUPAC Name |
azane;platinum(2+);2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2/i2D2,3D2;;; |
InChI Key |
OLESAACUTLOWQZ-VKQZZNDOSA-L |
Origin of Product |
United States |
Foundational & Exploratory
What is Carboplatin-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Carboplatin-d4, a deuterated analog of the widely used anticancer drug Carboplatin (B1684641). It is primarily intended for professionals in the fields of pharmaceutical research, clinical diagnostics, and drug metabolism studies who utilize stable isotope-labeled internal standards for quantitative analysis.
Introduction to this compound
This compound is the deuterium-labeled form of Carboplatin, an alkylating agent belonging to the platinum-based chemotherapy drugs.[1][2] In this compound, four hydrogen atoms on the cyclobutane (B1203170) ring of the 1,1-cyclobutanedicarboxylato ligand have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties.
The primary and critical application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Carboplatin in biological matrices such as plasma and tissue homogenates.[1][3] Its use is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central platinum atom coordinated to two ammine ligands and a bidentate 1,1-cyclobutane-d4-dicarboxylato ligand.
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₆H₈D₄N₂O₄Pt |
| Molecular Weight | 375.27 g/mol |
| Purity | ≥98% |
| Appearance | Solid |
| Solubility | Slightly soluble in water and methanol |
| Storage Temperature | -20°C |
| Unlabeled CAS Number | 41575-94-4 |
Synthesis Pathway
The synthesis of this compound is analogous to that of Carboplatin, with the key difference being the use of a deuterated precursor for the cyclobutane ring. The general synthetic route involves the reaction of a platinum(II) complex with a deuterated 1,1-cyclobutanedicarboxylic acid.
Caption: Generalized synthesis pathway for this compound.
Experimental Protocols: Quantification of Carboplatin in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the quantitative analysis of Carboplatin in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Materials and Reagents
-
Carboplatin analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
A protein precipitation method is commonly employed for sample clean-up.[4]
Caption: Experimental workflow for plasma sample preparation.
Liquid Chromatography Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 5 µm) is often used.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carboplatin: The precursor ion ([M+H]⁺) is m/z 372.0. A common product ion for quantification is m/z 294.1, corresponding to the loss of the cyclobutanedicarboxylato ligand.
-
This compound: The precursor ion ([M+H]⁺) is m/z 376.0. The corresponding product ion for quantification is m/z 298.1.
-
Mechanism of Action
As an analog of Carboplatin, this compound is expected to exhibit the same mechanism of action. Following administration, the dicarboxylato ligand is slowly hydrolyzed, allowing the platinum atom to form covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) residues. This leads to the formation of intrastrand and interstrand DNA crosslinks, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in the development and therapeutic monitoring of Carboplatin. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. The detailed protocols and data presented in this guide are intended to support the effective implementation of this compound in analytical workflows.
References
- 1. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medpace.com [medpace.com]
A Technical Guide to the Mechanism of Action of Carboplatin in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and head and neck cancers.[1][2] Its cytotoxic effects are primarily mediated through the formation of covalent adducts with nuclear DNA, which obstructs critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning carboplatin's anticancer activity. It details the processes of cellular uptake, intracellular activation, DNA adduct formation, and the subsequent cellular responses. Furthermore, this document consolidates quantitative data on carboplatin's efficacy and presents detailed protocols for key experimental assays used to evaluate its mechanism of action.
Core Mechanism of Action: From Intracellular Entry to DNA Adduct Formation
The anticancer effect of carboplatin is initiated upon its entry into the cancer cell and culminates in the formation of cytotoxic DNA lesions. This process can be divided into two main stages: cellular uptake and activation, followed by the formation of DNA adducts.
Cellular Uptake, Activation, and Efflux
Carboplatin is administered intravenously and circulates in the bloodstream in a relatively stable, inactive state due to its bidentate dicarboxylate ligand.[3][4] Its entry into cancer cells is thought to occur primarily through passive diffusion, though active transport mechanisms, such as the copper transporter 1 (CTR1), may also play a role.[5][6][7] The rate of carboplatin uptake is generally lower than that of its predecessor, cisplatin (B142131).[8]
Once inside the cell, the low-chloride intracellular environment facilitates the hydrolysis of carboplatin.[3] In this activation process, the dicarboxylate ligand is slowly displaced by water molecules, forming reactive platinum aquated species.[4] These activated species are electrophilic and can readily react with nucleophilic sites on intracellular macromolecules, most importantly, DNA.[3]
Cellular resistance to carboplatin can arise from reduced intracellular accumulation of the drug, which may be caused by decreased expression of uptake transporters like CTR1 or by increased efflux mediated by transporters such as ATP7A and ATP7B.[6][7]
Formation of Carboplatin-DNA Adducts
The activated platinum complexes are the ultimate cytotoxic species, binding covalently to DNA. The primary binding sites are the N7 positions of purine (B94841) bases, particularly guanine (B1146940) and adenine (B156593).[3][9] This binding initially forms monofunctional adducts, where a single platinum atom is bound to one DNA base.[10] These monoadducts are precursors to more complex and cytotoxic lesions.[10][11]
The monoadducts can subsequently react with a second site on the same or an adjacent DNA strand to form bifunctional adducts. The predominant lesions are 1,2-intrastrand cross-links between adjacent guanine bases (Pt-GG) or between a guanine and an adenine base (Pt-AG).[12][13] To a lesser extent, interstrand cross-links and DNA-protein cross-links are also formed.[3] These adducts introduce significant distortions into the DNA double helix, creating kinks and unwinding the structure.[3] This structural alteration is the basis for carboplatin's cytotoxicity, as it physically obstructs the molecular machinery responsible for DNA replication and transcription.[2][3]
The rate of carboplatin binding to DNA is significantly slower than that of cisplatin, a factor contributing to its different toxicity profile.[14]
Cellular Consequences of DNA Damage
The formation of bulky DNA adducts triggers a cascade of cellular responses, primarily involving the DNA Damage Response (DDR) network, which leads to cell cycle arrest and, if the damage is irreparable, apoptosis.
DNA Damage Response and Cell Cycle Arrest
The structural distortions in DNA caused by carboplatin adducts are recognized by cellular surveillance proteins, activating the DDR pathway. This signaling cascade attempts to repair the damaged DNA. However, the extensive cross-linking often overwhelms the cell's repair capacity, particularly the Nucleotide Excision Repair (NER) system.[3][10]
Failure to repair the DNA damage leads to the activation of cell cycle checkpoints, which serve to halt cell division and prevent the propagation of damaged genetic material.[3] Carboplatin has been shown to induce cell cycle arrest in the S-phase and G2/M phases.[15][16][17] This arrest provides the cell with more time to attempt DNA repair. If repair is unsuccessful, the persistent checkpoint signaling directs the cell towards programmed cell death.[18]
Induction of Apoptosis
When DNA damage is too severe to be repaired, the cell initiates apoptosis. Carboplatin can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often initiated by p53, a key tumor suppressor activated by the DDR. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[19] Studies have also implicated the mTOR signaling pathway in carboplatin-induced apoptosis in ovarian cancer cells.[20] The ultimate outcome is the systematic dismantling of the cell, leading to its death and elimination.[3][19]
Quantitative Analysis of Carboplatin Activity
The cytotoxic effects of carboplatin have been quantified across numerous cancer cell lines. The data below summarizes key parameters, including DNA binding kinetics and in vitro cytotoxicity.
Table 1: Comparative DNA Binding and Cytotoxicity of Carboplatin and Cisplatin
| Parameter | Carboplatin | Cisplatin | Fold Difference (Carboplatin vs. Cisplatin) | Reference(s) |
| Rate of DNA Binding (in solution) | Slower | Faster | ~35x Slower | [14] |
| DNA Adduct Formation (in cells) | Lower | Higher | ~29x Lower (at equimolar doses) | [14] |
| Concentration for Equitoxicity (in vitro) | Higher | Lower | 16-69x Higher | [8] |
| Cellular Uptake (various cell lines) | Lower | Higher | 1.5-20x Lower | [8] |
Table 2: In Vitro Cytotoxicity (IC50) of Carboplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A2780 | Ovarian Cancer | 6.1 | [21] |
| SKOV3 | Ovarian Cancer | 12.4 | [21] |
| IGROV-1 | Ovarian Cancer | 2.2 | [21] |
| H727 | Lung Carcinoid | 3.4 | [21] |
| UMC-11 | Lung Carcinoid | 36.4 | [21] |
| H835 | Lung Carcinoid | 35.8 | [21] |
Key Experimental Protocols
The following section provides detailed methodologies for essential assays used to study the mechanism of action of carboplatin.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of carboplatin's cytotoxic effects.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[22] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[17]
-
Drug Treatment: Prepare serial dilutions of carboplatin in culture medium. Remove the old medium from the wells and add 100 µL of the carboplatin-containing medium to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[21]
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 16% SDS in 40% DMF, pH 4.7) to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of carboplatin concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI)
This protocol allows for the quantification of DNA content in a cell population, enabling the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase have intermediate DNA content.[23]
Methodology:
-
Cell Culture and Treatment: Culture cells in 60 mm dishes and treat with the desired concentration of carboplatin (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).[17] Include an untreated control.
-
Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 2 hours or store at -20°C for up to several weeks.[23][24]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[23] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature, protected from light.[24]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a blue or green laser (e.g., 488 nm) and collect the emission in the red channel (e.g., >600 nm).
-
Data Analysis: Generate a histogram of fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Carboplatin exerts its cytotoxic effects through a well-defined, multi-step mechanism. Following cellular uptake and activation, it forms DNA adducts that physically obstruct DNA replication and transcription. This damage triggers the DNA damage response, leading to cell cycle arrest and ultimately inducing apoptosis in cancer cells. The slower kinetics of adduct formation compared to cisplatin contributes to its reduced toxicity, making it a vital component of many chemotherapy regimens. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented herein, is critical for optimizing its clinical use and for the development of novel therapeutic strategies to overcome drug resistance.
References
- 1. news-medical.net [news-medical.net]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 4. Carboplatin - Wikipedia [en.wikipedia.org]
- 5. surface.syr.edu [surface.syr.edu]
- 6. scielo.br [scielo.br]
- 7. ethz.ch [ethz.ch]
- 8. Cellular pharmacokinetics of carboplatin and cisplatin in relation to their cytotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncolink.org [oncolink.org]
- 10. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of carboplatin-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The formation and persistence of carboplatin-DNA adducts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of DNA adducts by the anticancer drug carboplatin: different nucleotide sequence preferences in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formation of interaction products of carboplatin with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Carboplatin-induced cell death in model prostate cancer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the Cytotoxic Activity of the Carboplatin and Gemcitabine Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Mechanism of Carboplatin and Paclitaxel in Ovarian Epithelial Cancer Cells [imrpress.com]
- 19. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of carboplatin on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Carboplatin-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Carboplatin-d4, a deuterated analog of the widely used anticancer drug Carboplatin. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Carboplatin in biological matrices. This document outlines a detailed synthetic pathway, purification protocols, and analytical characterization, supported by experimental data and procedural diagrams to ensure reproducibility and high purity of the final product for research use.
Overview of this compound
This compound is a stable isotope-labeled version of Carboplatin, where four hydrogen atoms on the cyclobutane (B1203170) ring are replaced with deuterium. This substitution results in a molecule with a higher molecular weight (375.27 g/mol ) compared to the parent drug, allowing for its differentiation in mass spectrometry-based analytical methods.[1][2] The high isotopic purity of ≥99% deuterated forms (d1-d4) makes it an excellent internal standard for quantitative analysis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H8D4N2O4Pt | [1][2] |
| Molecular Weight | 375.27 g/mol | [1][2] |
| CAS Number | 41575-94-4 (unlabeled) | [2] |
| Purity | ≥98% | [2] |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in water and methanol | [1] |
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated ligand, cyclobutane-1,1-dicarboxylic acid-d4, followed by its coordination to a platinum(II) center. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Cyclobutane-1,1-dicarboxylic acid-d4
The key deuterated intermediate is synthesized from diethyl malonate-d2 and 1,3-dibromopropane.
3.1.1. Preparation of Diethyl Cyclobutane-1,1-dicarboxylate-d4
A detailed procedure for the non-deuterated analog is available in Organic Syntheses, which can be adapted.[3]
-
Materials:
-
Diethyl malonate-d2 (isotopic purity ≥ 98%)
-
1,3-Dibromopropane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate-d2 dropwise under an inert atmosphere (e.g., nitrogen or argon) while stirring.
-
After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.
-
Reflux the mixture for several hours to ensure the completion of the cyclization reaction.
-
After reflux, distill off the ethanol.
-
To the cooled residue, add water to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude diethyl cyclobutane-1,1-dicarboxylate-d4.
-
Purify the crude ester by vacuum distillation.
-
3.1.2. Hydrolysis to Cyclobutane-1,1-dicarboxylic acid-d4
The deuterated ester is then hydrolyzed to the corresponding dicarboxylic acid. A general procedure for the hydrolysis of the non-deuterated ester is also available.[4]
-
Materials:
-
Diethyl cyclobutane-1,1-dicarboxylate-d4
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve diethyl cyclobutane-1,1-dicarboxylate-d4 in ethanol.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture until the hydrolysis is complete (can be monitored by TLC).
-
After cooling, remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Extract the acidified solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude cyclobutane-1,1-dicarboxylic acid-d4.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure deuterated dicarboxylic acid.
-
Table 2: Expected Yields for Ligand Synthesis (based on non-deuterated analogs)
| Step | Product | Typical Yield (%) |
| Cyclization | Diethyl cyclobutane-1,1-dicarboxylate | 53-55 |
| Hydrolysis & Recrystallization | Cyclobutane-1,1-dicarboxylic acid | ~80-90 |
Synthesis of this compound
The final step involves the reaction of the deuterated ligand with a platinum(II) precursor. A common method involves the in-situ formation of a cis-diammineaquaplatinum(II) species.
-
Materials:
-
cis-Diamminediiodoplatinum(II) (cis-[Pt(NH3)2I2])
-
Silver nitrate (AgNO3)
-
Cyclobutane-1,1-dicarboxylic acid-d4
-
Deionized water
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
Suspend cis-[Pt(NH3)2I2] in deionized water.
-
Add a solution of silver nitrate in water (typically in a slight molar excess) to the suspension.
-
Stir the mixture in the dark at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the precipitation of silver iodide (AgI).
-
Cool the mixture and filter to remove the AgI precipitate. The filtrate contains the cis---INVALID-LINK--2 intermediate.
-
To the filtrate, add a solution of cyclobutane-1,1-dicarboxylic acid-d4 in water.
-
Adjust the pH of the solution to approximately 5-6 with a suitable base (e.g., KOH solution) to facilitate the coordination of the dicarboxylate ligand.
-
Stir the reaction mixture at room temperature or slightly elevated temperature overnight.
-
Concentrate the solution under reduced pressure to induce crystallization of the crude this compound.
-
Collect the crystals by filtration.
-
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Recrystallization is the most common method.
Caption: General workflow for the purification of this compound.
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot deionized water.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals sequentially with small portions of cold deionized water, followed by ethanol, and finally diethyl ether to remove residual water and organic impurities.
-
Dry the purified this compound under vacuum to a constant weight.
-
Table 3: Typical Purification Parameters
| Parameter | Condition |
| Recrystallization Solvent | Deionized Water |
| Washing Solvents | Cold Deionized Water, Ethanol, Diethyl Ether |
| Drying Method | Vacuum Oven |
| Expected Purity | >98% |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight and the incorporation of deuterium. The expected molecular ion peak for this compound would be at m/z 375.27.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the absence or significant reduction of signals corresponding to the methylene (B1212753) protons of the cyclobutane ring, confirming deuteration. The amine protons will be visible.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the cyclobutane and carboxyl carbons. The signals for the deuterated carbons may be split into multiplets due to C-D coupling or may be significantly broadened.
-
Table 4: Expected Analytical Data for this compound
| Technique | Expected Result |
| HPLC | Single major peak corresponding to this compound |
| MS (ESI+) | [M+H]⁺ at m/z 376.28 or other relevant adducts |
| ¹H NMR (D₂O) | Absence of signals for cyclobutane methylene protons; presence of amine proton signals |
| ¹³C NMR (D₂O) | Signals for carboxyl, quaternary, and deuterated methylene carbons |
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound for research purposes. By following the outlined procedures, researchers can produce high-purity deuterated Carboplatin, a critical tool for advancing the understanding of the pharmacology of this important anticancer agent. Adherence to standard laboratory safety practices is essential throughout all experimental procedures.
References
Physical and chemical properties of Carboplatin-d4
An In-Depth Technical Guide to Carboplatin-d4
Introduction
This compound is the deuterium-labeled version of Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent.[1][2] Developed as an analog of Cisplatin, Carboplatin exhibits a similar mechanism of action but with a more favorable toxicity profile, notably reduced nephrotoxicity.[3][4][5] this compound serves a critical role in research and clinical settings, primarily as an internal standard for the accurate quantification of Carboplatin in biological matrices using mass spectrometry techniques like GC-MS or LC-MS.[1][6] This guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and relevant experimental protocols for its handling and analysis.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[7] Its key identifiers and properties are summarized below.
Table 1: General Properties of this compound
| Property | Value | References |
| IUPAC Name | (SP-4-2)-diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′]-platinum-d4 | [6] |
| Synonyms | CDDCA-d4, cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II)-d4, CBDCA-d4 | [6] |
| CAS Number | 41575-94-4 (unlabeled) | [5] |
| Molecular Formula | C₆H₈D₄N₂O₄Pt | [5][6] |
| Appearance | White to Off-White Solid/Crystals | [7] |
| Purity | ≥98-99% deuterated forms (d₁-d₄) | [5][6] |
Table 2: Physicochemical Data of this compound
| Property | Value | References |
| Molecular Weight | 375.27 - 375.3 g/mol | [5][6] |
| Melting Point | >225°C (with decomposition) | [4][7] |
| Solubility | Slightly soluble in Water and Methanol. | [6][7] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [7] |
| Stability | Hygroscopic.[7] Limited stability in aqueous solutions at -25°C.[8] Stable in plasma at room temperature for up to 8 hours before ultrafiltration.[9] |
Mechanism of Action
The mechanism of action for this compound is identical to that of unlabeled Carboplatin. As a DNA synthesis inhibitor, its primary target is cellular DNA.[1][2][10]
-
Cellular Uptake and Activation : After administration, Carboplatin enters the cell. Inside the cell, it undergoes slow aquation, where the dicarboxylate ligand is replaced by water molecules. This process activates the compound, forming reactive platinum complexes.[11][12] This activation rate is slower compared to its predecessor, Cisplatin.[12]
-
DNA Binding and Cross-linking : The activated platinum species are electrophilic and readily bind to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. This binding results in the formation of DNA adducts.[10] The primary lesions are intrastrand and interstrand cross-links in the DNA double helix.[3][11][13][14]
-
Inhibition of DNA Synthesis and Apoptosis : The formation of these DNA cross-links distorts the DNA structure, which physically obstructs the processes of DNA replication and transcription.[1][3][11] This interference with essential cellular machinery leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[10]
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods. The following sections detail common experimental procedures.
Quantification in Biological Matrices via LC-MS/MS
This protocol provides a general workflow for the quantification of Carboplatin in human plasma using this compound as an internal standard.
Methodology:
-
Sample Collection and Preparation :
-
Extraction :
-
To a 100 µL aliquot of plasma, add the internal standard (this compound).
-
Protein Precipitation : Add a protein precipitating agent like acetonitrile. Vortex vigorously and then centrifuge to pellet the precipitated proteins.[15]
-
Solid-Phase Extraction (SPE) : Alternatively, use SPE cartridges for extraction, which can provide a cleaner sample. This has been shown to yield recoveries of ~59% from plasma.[16]
-
Transfer the resulting supernatant to a new 96-well plate or vial.
-
-
LC-MS/MS Analysis :
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.[15]
-
Chromatography : Inject the reconstituted sample into an HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18).[15][16]
-
A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.5% acetic acid) and an organic component (e.g., acetonitrile).[16]
-
Mass Spectrometry : The column effluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[15][16]
-
Monitor the specific parent-to-daughter ion transitions for both Carboplatin and the this compound internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Carboplatin in the unknown samples by interpolation from the calibration curve.
-
Stability Testing of Carboplatin Solutions
The stability of Carboplatin is highly dependent on the diluent, concentration, temperature, and container.
Methodology for Infusion Solution Stability:
-
Solution Preparation :
-
Prepare Carboplatin solutions at clinically relevant concentrations (e.g., 0.2 mg/mL) in infusion bags (e.g., 5% dextrose in polypropylene (B1209903) bags).[17][18]
-
Store the bags under specified conditions (e.g., room temperature, protected from light).[17][18]
-
-
Sampling :
-
Analysis :
-
Analyze the samples immediately using a stability-indicating HPLC-UV method.
-
Chromatography : Use a suitable column (e.g., Zorbax eclipse XDB-C18) with an isocratic mobile phase (e.g., water-methanol, 98:2 v/v).[17][18]
-
Detection : Monitor the effluent at a specific wavelength (e.g., 229 nm or 230 nm).[8][19]
-
-
Evaluation :
Conclusion
This compound is an indispensable tool for the bioanalysis of Carboplatin. Its physical and chemical properties are well-characterized, and its primary application as an internal standard is supported by robust and validated analytical methods. A thorough understanding of its properties, mechanism of action, and the experimental protocols for its use is essential for researchers, scientists, and drug development professionals working with this important antineoplastic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. Carboplatin - Wikipedia [en.wikipedia.org]
- 4. This compound [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. High-performance liquid chromatographic procedures for the analysis of carboplatin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification and clinical application of carboplatin in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toku-e.com [toku-e.com]
- 11. news-medical.net [news-medical.net]
- 12. drugs.com [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Carboplatin | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medpace.com [medpace.com]
- 16. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docta.ucm.es [docta.ucm.es]
- 18. Stability of carboplatin infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
Understanding the Isotopic Purity of Carboplatin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic purity of Carboplatin-d4. Deuterated compounds like this compound, where four hydrogen atoms have been replaced by deuterium (B1214612), are critical tools in pharmaceutical research, particularly as internal standards for quantitative mass spectrometry-based assays.[1][2] Ensuring the isotopic purity of these standards is paramount for the accuracy and reliability of experimental results.[3][4]
Introduction to Isotopic Purity
For a deuterated active pharmaceutical ingredient (API), the concept of purity extends beyond the absence of chemical contaminants to include isotopic purity.[5] It is virtually impossible to synthesize a compound with 100% isotopic purity; the final product will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5] For this compound, this means the sample will contain not only the desired d4 species but also small amounts of d0, d1, d2, and d3 species.
Two key terms are crucial for understanding this guide:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within a molecule.[5]
-
Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are precisely d4).[5]
Regulatory agencies require rigorous analysis and quantification of these isotopologues, making their characterization a critical component of Chemistry, Manufacturing, and Controls (CMC).[5]
Quantitative Data Presentation
Accurate quantification of each isotopologue is essential for quality control. High-resolution mass spectrometry is the primary technique used to determine the distribution of isotopic species. The data is typically presented in a table summarizing the relative abundance of each isotopologue.
Table 1: Illustrative Isotopic Purity of a Representative this compound Batch
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| Carboplatin-d0 | 371.25 | 0.1 |
| Carboplatin-d1 | 372.26 | 0.5 |
| Carboplatin-d2 | 373.26 | 1.2 |
| Carboplatin-d3 | 374.27 | 3.2 |
| This compound | 375.27 | 95.0 |
Note: This data is illustrative. Actual batch-to-batch values will vary and must be determined experimentally.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and structural integrity relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4][6]
3.1. General Protocol using High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, particularly techniques like Time-of-Flight (TOF) LC-MS, offers the necessary resolution to distinguish between the different isotopologues of this compound.[7][8]
Objective: To quantify the relative abundance of Carboplatin-d0 to d4 isotopologues.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][8]
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).[7][9]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., water) to a known concentration.[7][10]
-
Chromatographic Separation: Inject the sample into the UHPLC system. Use a suitable column (e.g., C18) and mobile phase to achieve separation from any potential impurities. A typical mobile phase for carboplatin (B1684641) analysis might consist of an acetonitrile/water gradient.[10][11]
-
Mass Spectrometry Analysis:
-
Data Analysis:
3.2. Protocol for Structural Confirmation by NMR Spectroscopy
While MS provides data on isotopic distribution, NMR is used to confirm the structural integrity of the molecule and the specific positions of the deuterium labels.[3][4]
Objective: To confirm the molecular structure and verify the locations of deuterium incorporation.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).
-
¹H-NMR Spectroscopy: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. The presence of small residual proton signals can be used to quantify high levels of isotopic enrichment.[5]
-
¹³C-NMR Spectroscopy: Acquire a carbon NMR spectrum to confirm that the carbon skeleton of the molecule is intact.
-
Data Analysis: Compare the obtained spectra with those of an unlabeled carboplatin reference standard to confirm the structure and assess the degree of deuteration at specific sites.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the quality control and analysis of this compound.
4.2. Mechanism of Action
This compound is chemically identical to carboplatin and therefore shares the same mechanism of action.[1] Its primary function as an anticancer agent is to interfere with DNA synthesis.[12][13]
Inside the cell, carboplatin undergoes hydrolysis, becoming a reactive platinum complex.[14] This complex binds to DNA, forming intra- and interstrand crosslinks.[12][13] These DNA adducts inhibit DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[12][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. benchchem.com [benchchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. almacgroup.com [almacgroup.com]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urology-textbook.com [urology-textbook.com]
- 13. news-medical.net [news-medical.net]
- 14. scielo.br [scielo.br]
Carboplatin-d4 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Carboplatin-d4
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a compound. This guide provides a detailed explanation of the components of a CoA for this compound, a deuterated analog of the anticancer agent Carboplatin (B1684641).[1][2] this compound is primarily used as an internal standard for the quantification of Carboplatin in biological samples during pharmacokinetic and metabolic studies, making its certified quality paramount for accurate results.[1][3]
The initial section of a CoA provides fundamental details about the compound and the specific lot being certified. This includes the product name, catalog number, CAS number (for the unlabeled compound), molecular formula, and molecular weight.
| Parameter | Typical Specification |
| Product Name | This compound |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₆H₈D₄N₂O₄Pt[1][2][3][4][5] |
| Molecular Weight | 375.28 g/mol [1][6] |
| CAS Number (Unlabeled) | 41575-94-4[2][4] |
| Solubility | Slightly soluble in water and methanol[3] |
| Storage Temperature | -20°C, stored under nitrogen away from moisture[6] |
Analytical Tests and Methodologies
This core section of the CoA details the results of various analytical tests performed to confirm the product's quality. Below are the key experiments, their methodologies, and typical specifications.
Purity Assay by High-Performance Liquid Chromatography (HPLC)
The purity assay determines the percentage of the desired compound in the material, identifying any impurities. A reversed-phase HPLC (RP-HPLC) method is commonly employed for this analysis.
Quantitative Data
| Parameter | Typical Specification |
|---|
| Purity (by HPLC) | ≥98%[7] |
Experimental Protocol
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Inertsil amino, 250 mm × 4.6 mm, 5 µm particle size, or a similar C18 column.[8][9][10]
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) and water.[8][9] The exact ratio is optimized to achieve good separation.
-
Sample Preparation : The this compound standard is accurately weighed and dissolved in the mobile phase or water to a known concentration (e.g., 1 mg/mL).[8]
-
Analysis : The sample solution is injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound, verifying its chemical identity.
Quantitative Data
| Parameter | Typical Specification |
|---|---|
| Molecular Weight | 375.28 g/mol |
| Mass Spectrum | Conforms to the expected isotopic pattern for C₆H₈D₄N₂O₄Pt |
Experimental Protocol
-
Instrumentation : A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.[11]
-
Ionization Mode : Positive ion electrospray mode (ESI+).[10]
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of acetic acid) and infused into the mass spectrometer.[11]
-
Analysis : The instrument scans for ions corresponding to the molecular weight of this compound. The resulting mass spectrum should show a prominent peak at or near m/z 375.3, confirming the mass of the molecule.
Isotopic Purity by Mass Spectrometry (MS)
For a deuterated standard, confirming the isotopic purity is crucial. This test quantifies the percentage of the deuterated form relative to any remaining unlabeled compound and other deuterated variants (d1, d2, d3).
Quantitative Data
| Parameter | Typical Specification |
|---|---|
| Deuterated Forms (d₁-d₄) | ≥99%[3] |
| Chemical Purity | ≥98% |
Experimental Protocol
-
Instrumentation : High-resolution LC-MS or GC-MS.
-
Method : The same sample preparation and analysis as for identity confirmation by MS are often used. The mass spectrometer is configured to detect and quantify the ion peaks corresponding to unlabeled Carboplatin (m/z ~371.25) and the deuterated this compound (m/z ~375.28).
-
Analysis : The relative peak areas of the deuterated and non-deuterated forms are used to calculate the isotopic enrichment. The specification "≥99% deuterated forms" indicates that the sum of all deuterated species (d1 through d4) constitutes at least 99% of the total Carboplatin-related material.[3]
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For this compound, it verifies the overall structure and the successful incorporation of deuterium (B1214612) atoms.
Quantitative Data
| Parameter | Typical Specification |
|---|
| ¹H NMR Spectrum | Consistent with the structure of this compound |
Experimental Protocol
-
Instrumentation : A Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).
-
Solvent : A suitable deuterated solvent, such as Deuterium Oxide (D₂O).
-
Sample Preparation : A small amount of the this compound sample is dissolved in the deuterated solvent.
-
Analysis : The ¹H NMR spectrum is acquired. The resulting spectrum is analyzed for the characteristic chemical shifts and integrations of the remaining protons in the molecule. The signals corresponding to the protons on the cyclobutane (B1203170) ring where deuterium has been substituted should be significantly diminished or absent, confirming deuteration. The spectrum must be consistent with the expected structure.[12]
Workflows and Logical Relationships
Visualizing the processes behind a CoA can help in understanding its significance. The following diagrams illustrate the workflow for generating a CoA and the interrelationship of the analytical tests.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Interrelationship of analytical tests for quality assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Carboplatin [sigmaaldrich.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. medpace.com [medpace.com]
- 11. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
A Technical Guide to the Key Differences Between Carboplatin and Carboplatin-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core distinctions between Carboplatin (B1684641) and its deuterated analogue, Carboplatin-d4. Primarily leveraged as a critical tool in bioanalytical assays, this compound's unique properties facilitate the precise quantification of Carboplatin in complex biological matrices. This document provides a comprehensive overview of their structural differences, applications, and the methodologies employed in their analysis.
Core Distinctions: An Overview
Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian and lung cancer.[1][2][3][4] Its mechanism of action involves binding to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately inducing cell death.[1][5]
This compound is a stable isotope-labeled version of Carboplatin, where four hydrogen atoms on the cyclobutane (B1203170) ring have been replaced with deuterium (B1214612) atoms.[5][6] This isotopic substitution results in a molecule that is chemically identical to Carboplatin in its reactivity and biological activity but has a higher molecular weight. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based assays.
The primary application of this compound is as an internal standard for the quantification of Carboplatin in biological samples, such as plasma and tissue homogenates, using techniques like liquid chromatography-mass spectrometry (LC-MS).[5][6] Its use allows for the correction of variability introduced during sample preparation and analysis, leading to more accurate and precise measurements of Carboplatin concentrations.
Quantitative Data Summary
The key quantitative differences between Carboplatin and this compound are summarized in the table below.
| Property | Carboplatin | This compound |
| Molecular Formula | C₆H₁₂N₂O₄Pt | C₆H₈D₄N₂O₄Pt[6] |
| Molecular Weight | 371.25 g/mol | 375.3 g/mol [6] |
| Mass Shift (Δm/z) | N/A | +4 Da |
| Isotopic Enrichment | N/A | ≥99% deuterated forms (d₁-d₄)[6] |
Experimental Protocols: Quantification of Carboplatin using this compound as an Internal Standard
The following is a representative experimental protocol for the quantification of Carboplatin in human plasma using LC-MS with this compound as an internal standard. This protocol is a composite based on commonly employed methodologies.[7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add a known concentration of this compound solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., Luna 100 x 2.0 mm, 5 µm)[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carboplatin: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z+4) → Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of Carboplatin to the peak area of this compound against the known concentrations of Carboplatin standards.
-
The concentration of Carboplatin in the unknown samples is then determined from this calibration curve.
Visualizations
Logical Relationship between Carboplatin and this compound
References
- 1. news-medical.net [news-medical.net]
- 2. Cisplatin versus carboplatin based regimens for the treatment of patients with metastatic lung cancer. An analysis of Veterans Health Administration data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin versus carboplatin: comparative review of therapeutic management in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboplatin versus cisplatin in solid tumors: an analysis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. researchgate.net [researchgate.net]
The Analytical Backbone of Oncological Research: A Technical Guide to Carboplatin-d4 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Carboplatin-d4 in preclinical research. While not a therapeutic agent itself, this compound is an indispensable tool, serving as a stable isotope-labeled internal standard for the accurate quantification of Carboplatin (B1684641) in complex biological matrices. Its use significantly enhances the reliability and precision of pharmacokinetic and biodistribution studies, which are fundamental to the development of effective cancer therapies. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the underlying signaling pathways of its non-deuterated counterpart, Carboplatin.
The Role of this compound in Preclinical Research
This compound is the deuterated form of Carboplatin, a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers[1][2]. In preclinical studies, the primary application of this compound is as an internal standard in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3].
The rationale for using a stable isotope-labeled internal standard like this compound is to correct for variability during sample preparation and analysis. Since this compound is chemically identical to Carboplatin but has a different mass due to the presence of deuterium (B1214612) atoms, it behaves similarly during extraction, chromatography, and ionization. By adding a known amount of this compound to each sample, any loss of the analyte (Carboplatin) during the analytical process can be accurately accounted for, leading to more precise and reliable quantification.
Quantitative Data from Preclinical Bioanalytical Methods
The following tables summarize the key parameters from validated LC-MS/MS methods for the quantification of Carboplatin in preclinical and clinical samples, where this compound or a similar internal standard is employed.
| Parameter | Porcine Dialysates and Plasma[1] | Human Plasma[3] | Rat Plasma Ultrafiltrate[4] | Rat Tumor Homogenate[4] |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS | LC-MS |
| Internal Standard | This compound | Oxaliplatin | Not explicitly stated | Not explicitly stated |
| Linearity Range | Not specified | 50 - 10,000 ng/mL | 0.07 - 2.5 µg/mL | 0.03 - 1.3 µg/mL |
| Sample Volume | 5 µL (dialysate) | 100 µL | 50 µL | 140 µL (supernatant) |
| Recovery | Not specified | Not specified | 58.7% | 45.8% |
| Precision (RSD%) | Not specified | Not specified | Not specified | Not specified |
| Accuracy (Bias%) | Not specified | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound as an internal standard for the quantification of Carboplatin in preclinical samples.
Protocol 1: Quantification of Carboplatin in Porcine Plasma and Microdialysates via LC-MS/MS
This protocol is adapted from a study investigating Carboplatin concentrations in a porcine model of hyperthermic intraperitoneal chemotherapy (HIPEC)[1].
1. Animal Model and Dosing:
-
Animal: Domestic pigs.
-
Dosing: Intraperitoneal administration of Carboplatin. The dosage is calculated based on the body surface area of the pig.
2. Sample Collection:
-
Microdialysis: Microdialysis catheters are placed in various abdominal tissues. Dialysate samples are collected at specified intervals.
-
Blood Sampling: Blood samples are drawn from a central venous catheter at the midpoint of the microdialysis sampling intervals. Plasma is separated by centrifugation.
-
Storage: All samples are immediately stored at -80°C until analysis.
3. Sample Preparation:
-
Dialysates: 5 µL of dialysate is mixed with 50 µL of internal standard solution (2.0 µg/mL this compound in 100 mM ammonium (B1175870) formate, 0.1% formic acid in water) at 37°C for 15 minutes.
-
Protein Precipitation: 365 µL of acetonitrile (B52724) is added to the mixture, followed by mixing for 4 minutes at room temperature.
-
Centrifugation: The samples are centrifuged at 1,520 x g for 20 minutes.
-
Supernatant Transfer: 250 µL of the supernatant is transferred to a new microtiter plate for analysis.
-
Plasma: Plasma samples are subjected to ultrafiltration to separate free Carboplatin. The ultrafiltrate is then processed similarly to the dialysates.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: The specific column and mobile phase composition should be optimized for the separation of Carboplatin and this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in multiple reaction monitoring (MRM) mode.
-
MRM Transitions for Carboplatin: 371.97 > 293.88 (quantifier) and 371.97 > 354.87 (qualifier).
-
MRM Transition for this compound: 376.97 > 298.88.
-
5. Data Analysis:
-
The concentration of Carboplatin in the samples is determined by comparing the peak area ratio of Carboplatin to this compound against a calibration curve prepared in the same biological matrix.
Protocol 2: Quantification of Intact Carboplatin in Rat Plasma and Tumor Tissue by LC-MS
This protocol is based on a method developed for determining intact Carboplatin in preclinical rat models[4]. While this study did not explicitly mention a deuterated standard, this compound would be the ideal internal standard for this application.
1. Animal Model and Dosing:
-
Animal: Rats.
-
Dosing: Intravenous or intraperitoneal administration of Carboplatin at a specified dose.
2. Sample Collection:
-
Blood: Blood samples are collected at various time points post-administration. Plasma is obtained by centrifugation, followed by ultrafiltration to isolate the protein-free fraction.
-
Tumor: Tumors are excised, weighed, and homogenized in an appropriate buffer. The homogenate is then centrifuged to obtain a clear supernatant.
-
Storage: All samples are stored at -80°C until analysis.
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Solid-phase extraction (SPE) cartridges are conditioned according to the manufacturer's instructions.
-
Loading: 50 µL of plasma ultrafiltrate or 140 µL of tumor homogenate supernatant, spiked with a known concentration of this compound internal standard, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: Carboplatin and this compound are eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS analysis.
4. LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: 5% acetonitrile in 0.5% acetic acid.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: The mass spectrometer is set to monitor the specific m/z transitions for Carboplatin and this compound.
-
5. Data Analysis:
-
Similar to Protocol 1, the concentration of Carboplatin is calculated based on the peak area ratio to the internal standard against a calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to Carboplatin's mechanism of action and the experimental workflow for its quantification.
References
- 1. Abdominal tissue concentrations and penetration of carboplatin in a HIPEC procedure ‒ assessment in a novel porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and clinical application of carboplatin in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpace.com [medpace.com]
- 4. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Carboplatin-d4 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for Carboplatin-d4 in a laboratory setting. Given that this compound is a deuterium-labeled version of the potent cytotoxic agent Carboplatin, the handling precautions are identical to those for the unlabeled compound. The primary risks are associated with its cytotoxicity, mutagenicity, and reproductive toxicity. Strict adherence to these guidelines is essential to minimize exposure and ensure a safe research environment.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that poses significant health risks. Its primary function as a DNA synthesis inhibitor underlies its efficacy as an anti-cancer agent and also its danger to laboratory personnel.[1]
-
Primary Hazards :
-
Cytotoxic : Kills or damages cells.
-
Reproductive Toxin : May damage fertility or the unborn child.[2][3][4][5][6]
-
Sensitizer : May cause allergic skin reactions or asthma-like symptoms upon inhalation.[3][4][5]
-
Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Irritant : Causes serious skin and eye irritation.[2][4][5][7]
-
-
Routes of Exposure : The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and accidental ingestion or injection.[2]
Physical, Chemical, and Stability Data
The following table summarizes key quantitative data for this compound. This information is critical for proper storage, handling, and experimental design.
| Property | Value | Citations |
| Chemical Name | cis-Diammine(1,1-cyclobutane-d4-dicarboxylato)platinum(II) | [8][9] |
| CAS Number | 41575-94-4 (Unlabeled) | [8] |
| Molecular Formula | C₆H₈D₄N₂O₄Pt | [8] |
| Molecular Weight | ~375.28 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [1][9] |
| Storage (Solid) | -20°C, stored under nitrogen, away from moisture and light. | [1] |
| Storage (In Solvent) | -80°C (up to 6 months); -20°C (up to 1 month). Store under nitrogen, away from moisture. | [1] |
| Solution Stability | In 0.9% NaCl (Room Temp): - 0.5 mg/mL: Stable for 3 days.- 4.0 mg/mL: Stable for 7 days. | |
| In 0.9% NaCl (Refrigerated): - All concentrations tested (0.5-4.0 mg/mL) stable for at least 7 days. | ||
| In 5% Dextrose (Room Temp): - 0.2 mg/mL: Stable for 24 hours.- 0.02 mg/mL: Stability not proven, should be used immediately. | ||
| Incompatibilities | Reacts with aluminum, causing precipitate formation and loss of potency. Avoid strong oxidizing agents. | [5][6] |
Safe Handling Protocols
A systematic approach to handling this compound is crucial. This involves a combination of engineering controls, personal protective equipment, and stringent work practices.
-
Primary Containment : All manipulations of this compound powder or solutions that could generate aerosols (e.g., weighing, reconstituting, aliquoting) must be performed in a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug isolator.[9]
-
Ventilation : Work should be conducted in a well-ventilated laboratory area to minimize background contamination.
A dedicated set of PPE is mandatory for handling this compound.
-
Gloves : Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately if contaminated.
-
Gown : A disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic cuffs is required.
-
Eye/Face Protection : ANSI-rated safety glasses with side shields or tight-fitting goggles must be worn. A full face shield should be used if there is a risk of splashes.
-
Respiratory Protection : A NIOSH-approved N95 or P2 respirator is required when handling the powder form or if there is a risk of aerosolization.
The following workflow outlines the key steps for safely using this compound in an experimental setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
Immediate and correct response to spills or accidental exposure is critical to minimizing harm.
-
Alert & Secure : Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.
-
Don PPE : Before cleanup, don a full set of PPE, including respiratory protection.
-
Contain : Use a cytotoxic spill kit to contain the spill.[8] For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean : Working from the outside in, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate : Clean the area with a detergent solution, followed by a rinse with water.[8]
-
Dispose : Dispose of all cleanup materials, including PPE, as cytotoxic waste.
-
Report : Document the incident according to institutional policy.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and running water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
The following diagram outlines the logical flow for responding to an emergency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. biocompare.com [biocompare.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: [chemicalbook.com]
A Technical Guide to High-Purity Carboplatin-d4 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity deuterated Carboplatin (B1684641) (Carboplatin-d4), a critical tool in pharmaceutical research and development. This document outlines commercial suppliers, detailed experimental protocols for synthesis, purification, and quality control, and its application in pharmacokinetic studies.
Commercial Suppliers of High-Purity this compound
High-purity this compound is available from several specialized chemical suppliers. The quality and specifications of the product are critical for reliable and reproducible experimental results. Below is a summary of offerings from prominent suppliers.
| Supplier | Catalog Number | Purity Specification | Available Quantities |
| MedChemExpress | HY-17393S | ≥99.0% | 1 mg |
| Cayman Chemical | 34506 | ≥99% deuterated forms (d1-d4) | 1 mg |
| Santa Cruz Biotechnology | sc-218235 | ≥98% | Contact for details |
| Toronto Research Chemicals | C177502 | Not specified | 1 mg, 10 mg |
| Simson Pharma | Not specified | Certificate of Analysis provided | Custom synthesis available |
Synthesis and Purification of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated ligand, 1,1-cyclobutanedicarboxylic acid-d4, followed by its reaction with a platinum precursor.
Synthesis of 1,1-Cyclobutanedicarboxylic Acid-d4
A common route to 1,1-cyclobutanedicarboxylic acid involves the condensation of a malonic ester with a suitable dielectrophile. For the deuterated analog, commercially available deuterated starting materials can be employed. A general, adaptable procedure is outlined below.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol describes the synthesis of the non-deuterated analog and can be adapted for the synthesis of the d4-labeled compound by using appropriately deuterated starting materials (e.g., diethyl malonate-d2 and 1,3-dibromopropane-d6).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine ethyl malonate (1 mole) and 1,3-dibromopropane (B121459) (1.05 moles).
-
Alkylation: Prepare a solution of sodium ethoxide (2 gram atoms of sodium in absolute ethanol). While maintaining the reaction temperature at 60-65 °C, add the sodium ethoxide solution dropwise to the flask.
-
Reaction Completion and Work-up: After the addition is complete, continue heating the mixture until the reaction is complete (phenolphthalein test). Add water to dissolve the sodium bromide precipitate and remove ethanol (B145695) by distillation.
-
Steam Distillation: Steam distill the reaction mixture to isolate the ethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis: Hydrolyze the collected ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol.
-
Isolation: After hydrolysis, remove the ethanol and evaporate the mixture to dryness. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.
-
Purification: The crude acid can be purified by recrystallization from hot ethyl acetate (B1210297) to yield pure 1,1-cyclobutanedicarboxylic acid.[1]
Synthesis of this compound
This compound is synthesized by reacting a platinum(II) complex with the deuterated 1,1-cyclobutanedicarboxylic acid-d4.
Experimental Protocol: Synthesis of Carboplatin
This protocol outlines the general synthesis of Carboplatin and can be adapted using the deuterated dicarboxylic acid.
-
Preparation of the Platinum Precursor: Start with a suitable platinum(II) precursor, such as cis-diamminediiodoplatinum(II). This can be prepared from potassium tetrachloroplatinate(II).
-
Formation of the Aqua Complex: Treat the platinum(II) precursor with an aqueous solution of silver nitrate (B79036) to form the corresponding diaqua platinum(II) complex. The silver halide precipitate is removed by filtration.
-
Reaction with the Dicarboxylic Acid: Add an aqueous solution of 1,1-cyclobutanedicarboxylic acid-d4 to the solution of the platinum(II) aqua complex. The reaction mixture is stirred, typically at a controlled temperature, to facilitate the formation of this compound.[2]
-
Purification by Recrystallization: The crude this compound product is purified by recrystallization. A common procedure is as follows:
-
Dissolve the crude solid in a minimal amount of hot solvent (e.g., water).[3][4][5][6]
-
If insoluble impurities are present, perform a hot filtration.[4][6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[3][4][5][6]
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.[3][4][5][6]
-
Synthesis and Purification Workflow for this compound.
Quality Control of High-Purity this compound
Ensuring the purity and identity of this compound is paramount for its use in research. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the chemical purity of this compound and detecting any impurities.
Experimental Protocol: HPLC Purity Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8][9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724).[7][8][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at 227 nm.[9]
-
Procedure: Dissolve a known amount of this compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.
Isotopic Purity Analysis by Mass Spectrometry
Mass spectrometry is essential to confirm the isotopic enrichment of this compound.
Experimental Protocol: Mass Spectrometry for Isotopic Enrichment
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure:
-
Prepare a solution of the this compound sample.
-
Infuse the sample directly into the mass spectrometer or analyze it via LC-MS.
-
Acquire the mass spectrum in the region of the molecular ion.
-
Determine the isotopic distribution of the molecular ion cluster. The relative intensities of the peaks corresponding to the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), triply deuterated (M+3), and quadruply deuterated (M+4) species are used to calculate the isotopic enrichment. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[10]
-
Quality Control Workflow for this compound.
Application of this compound in Pharmacokinetic Studies
This compound is an ideal internal standard for the quantification of Carboplatin in biological matrices during pharmacokinetic studies due to its similar chemical and physical properties to the unlabeled drug.[11]
Experimental Workflow for Carboplatin Quantification in Plasma
The following workflow describes the use of this compound as an internal standard for the LC-MS/MS quantification of Carboplatin in plasma samples.
Experimental Protocol: LC-MS/MS Quantification of Carboplatin in Plasma
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution.
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]
-
-
LC-MS/MS Analysis:
-
Chromatographic System: An LC-MS/MS system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 5 µm).[12]
-
Mobile Phase: A gradient elution using water and methanol, both containing formic acid.[12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Carboplatin and this compound.
-
-
Data Analysis:
-
The concentration of Carboplatin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Carboplatin and a fixed concentration of the internal standard.
-
Experimental Workflow for Pharmacokinetic Analysis of Carboplatin.
Mechanism of Action of Carboplatin
Carboplatin is a second-generation platinum-based anticancer agent that exerts its cytotoxic effects through interference with DNA synthesis.
Upon entering the cell, the dicarboxylate ligand of Carboplatin is slowly hydrolyzed, leading to the formation of a reactive, positively charged platinum species. This activated form of Carboplatin can then bind to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. This binding results in the formation of intrastrand and interstrand DNA cross-links. These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Simplified Signaling Pathway of Carboplatin's Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 3. LabXchange [labxchange.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC method for the determination of carboplatin and paclitaxel with cremophorEL in an amphiphilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medpace.com [medpace.com]
Carboplatin-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Carboplatin-d4, a deuterated analog of the widely used chemotherapeutic agent, Carboplatin (B1684641). This document covers its fundamental properties, mechanism of action, relevant experimental protocols, and key signaling pathways, presented in a format tailored for research and development professionals.
Core Properties of this compound
This compound is the deuterium-labeled version of Carboplatin, an anti-neoplastic agent.[1] Its primary application in a research setting is as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The deuteration provides a distinct mass signature, allowing for precise quantification of the non-labeled drug in various biological matrices.
| Property | Value | Source |
| CAS Number (unlabeled) | 41575-94-4 | [2] |
| Molecular Formula | C₆H₈D₄N₂O₄Pt | [2][3] |
| Molecular Weight | 375.28 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥99.0% | [4] |
| Storage Conditions | -20°C, stored under nitrogen, away from moisture | [5] |
Mechanism of Action and Signaling Pathways
Carboplatin exerts its cytotoxic effects primarily through interactions with DNA.[6] As a derivative of cisplatin (B142131), it shares a similar mechanism of action but with a different toxicity profile.[7][8]
Once inside the cell, Carboplatin undergoes hydrolysis, which activates the platinum complex.[4][9] This reactive species then forms covalent bonds with DNA, primarily at the N7 position of purine (B94841) bases (guanine and adenine).[4][7] This binding leads to the formation of DNA adducts, including intrastrand and interstrand crosslinks.[4][9] These crosslinks distort the DNA helix, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[1][6][7]
The cellular response to Carboplatin-induced DNA damage is a complex process involving multiple DNA Damage Response (DDR) pathways. Key proteins are activated to signal the damage and orchestrate cellular outcomes.
Studies have shown that equitoxic doses of cisplatin and carboplatin lead to the phosphorylation of key DDR proteins such as Chk1, H2AX, and RPA2.[2][3] However, the activation of these responses is often observed earlier with cisplatin treatment compared to carboplatin.[2][3] This difference in timing may be attributed to the slower aquation rate of carboplatin.[3] The DDR signaling cascade ultimately leads to cell cycle arrest, typically in the S-phase, providing an opportunity for the cell to repair the DNA damage.[2] If the damage is too extensive, the p53 tumor suppressor protein can initiate apoptosis.[4]
Experimental Protocols
This compound is instrumental in bioanalytical assays for the precise quantification of carboplatin in biological samples. Below is a summarized, representative protocol for the determination of carboplatin in human plasma using LC-MS/MS, where this compound would serve as the internal standard.
Quantification of Carboplatin in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add this compound as the internal standard.
-
Add acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[10]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 HPLC column for separation.[10] A typical mobile phase might consist of 5% acetonitrile in 0.5% acetic acid.[11]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) system.[10][11]
-
Ionization Mode: Use positive ion electrospray ionization (ESI+).[11]
-
Detection Mode: Monitor the specific precursor-to-product ion transitions for both carboplatin and the this compound internal standard using Multiple Reaction Monitoring (MRM).[10][12]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of carboplatin to this compound against the concentration of the calibration standards.
-
Determine the concentration of carboplatin in the plasma samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the general workflow for this quantitative analysis.
Synthesis of Carboplatin
The synthesis of Carboplatin can be achieved through a multi-step process. A common method involves the reaction of cisplatin with a silver salt followed by reaction with cyclobutane-1,1-dicarboxylic acid.[13]
Simplified Synthesis Pathway:
-
Starting Material: Cisplatin (cis-[Pt(NH₃)₂Cl₂])
-
Reaction with Silver Nitrate (B79036): Cisplatin is reacted with silver nitrate (AgNO₃) to form an aqueous intermediate, cis-[Pt(NH₃)₂ (H₂O)₂]²⁺, and precipitate silver chloride (AgCl).
-
Reaction with Dicarboxylic Acid: The aqueous platinum intermediate is then reacted with cyclobutane-1,1-dicarboxylic acid. The pH is adjusted to facilitate the coordination of the dicarboxylate ligand to the platinum center, forming Carboplatin.[13][14]
For the synthesis of this compound, a deuterated version of cyclobutane-1,1-dicarboxylic acid would be required in the final step.
Conclusion
This compound is an essential tool for researchers in pharmacology, oncology, and drug development. Its primary role as an internal standard enables accurate and reproducible quantification of Carboplatin in preclinical and clinical studies. Understanding the mechanism of action of its non-deuterated counterpart, which involves the induction of DNA crosslinks and the activation of DNA damage response pathways, provides the necessary context for interpreting data from studies involving this potent anticancer agent. The protocols and data presented in this guide offer a foundational resource for the effective application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Carboplatin? [synapse.patsnap.com]
- 5. Coordinated protein modules define DNA damage responses to carboplatin at single-cell resolution in human ovarian carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. news-medical.net [news-medical.net]
- 10. medpace.com [medpace.com]
- 11. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples [mdpi.com]
- 13. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Potential Degradation Products of Carboplatin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation products of Carboplatin-d4. Given that this compound is a deuterated analog of Carboplatin (B1684641), its degradation pathways and resulting products are considered analogous to those of the non-deuterated parent compound. This document details the primary degradation mechanisms, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols for analysis, and explores the cellular signaling pathways affected by the key degradation products.
Introduction to Carboplatin and its Degradation
Carboplatin, a second-generation platinum-based chemotherapeutic agent, is widely used in the treatment of various cancers, including ovarian, lung, head and neck, and testicular tumors.[] Its mechanism of action involves the formation of platinum-DNA adducts, which leads to cell-cycle arrest and apoptosis.[2] The stability of Carboplatin is a critical factor that can impact its efficacy and safety, as degradation can lead to the formation of impurities with altered biological activity.[] Carboplatin is susceptible to degradation through several pathways, including hydrolysis, oxidation, photodegradation, and interaction with chloride ions.[][3][4]
The primary degradation pathways for Carboplatin are:
-
Hydrolysis: In aqueous solutions, Carboplatin can undergo hydrolysis, which is a crucial step for its activation. This process involves the opening of the cyclobutanedicarboxylate ring and subsequent aquation, leading to the formation of reactive aqua-complex species that can bind to DNA.[5][6][7] This is a biphasic mechanism that ultimately produces the same active diaquadiamine-platinum species as cisplatin (B142131).[5][6][7]
-
Chloride-Induced Degradation: In the presence of chloride ions, Carboplatin can be degraded to Cisplatin through nucleophilic substitution of the dicarboxylate ligand.[8] This conversion is pH-dependent and is more likely to occur in acidic conditions.[9]
-
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of various oxidation products, which may have reduced efficacy or increased toxicity.[][3]
-
Photodegradation: Carboplatin solutions are known to be unstable when exposed to light, particularly UV radiation, which can lead to rapid degradation.[4][10] Studies have shown significant discoloration and a substantial decrease in the concentration of Carboplatin upon exposure to light.[10]
Quantitative Analysis of Carboplatin Degradation
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies performed on Carboplatin under various stress conditions.
Table 1: Summary of Forced Degradation Studies of Carboplatin
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 2N Hydrochloric Acid | 30 minutes | 60°C | 4.56% | [11][12] |
| 0.1N Hydrochloric Acid | Not Specified | Not Specified | Degradation Observed | [13] | |
| Alkaline Hydrolysis | 2N Sodium Hydroxide (B78521) | 30 minutes | 60°C | 2.55% | [11][12] |
| 0.1N Sodium Hydroxide | Not Specified | Not Specified | Degradation Observed | [13] | |
| Oxidative Degradation | 20% Hydrogen Peroxide | 30 minutes | 60°C | 1.54% | [3][11][12] |
| 10% v/v Hydrogen Peroxide | Not Specified | Not Specified | Degradation Observed | [13] | |
| Thermal Degradation | Dry Heat | 1 hour | 1050°C | 0.92% | [3][11][12] |
| Aqueous Solution | 14 days | 60°C | Degradation Observed | [14] | |
| Photodegradation (UV) | UV Light | Not Specified | Not Specified | 0.91% | [11][12] |
| Photodegradation (Outdoor Scattered Light) | 4 hours | Room Temperature | ~77% | [10] | |
| Neutral Hydrolysis | Water | 1 hour | 60°C | 0.86% | [3][11] |
Table 2: Identified Degradation Products of Carboplatin
| Degradation Pathway | Identified Degradation Products | Notes | Reference |
| Hydrolysis | Ring-opened structures, hydroxo/aqua species, diaquadiamine-platinum | These are the active forms of the drug that bind to DNA. | [5][6][7][15] |
| Chloride-Induced | Cisplatin | Occurs in the presence of chloride ions, particularly at lower pH. | [8][9] |
| General Degradation | Unbound platinum compounds, organic fragments | General terms for products of hydrolysis and other degradation pathways. | [][3] |
| Solar Irradiation | CPT1, CPT4, CPT5, CPT6, CPT7, CPT8, CPT9 | Nine degradation products were identified, with CPT4 being a key intermediate. | [16][17] |
Experimental Protocols
A validated stability-indicating analytical method is crucial for the accurate quantification of Carboplatin and its degradation products. The following is a representative protocol based on published methods for the analysis of Carboplatin.
Stability-Indicating RP-UPLC Method
This method is suitable for the determination of Carboplatin in the presence of its degradation products.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended for comprehensive analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., CHS C18, 100mm x 2.1 mm, 2 µm) is commonly used.[11][18]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[11][18]
-
Flow Rate: A flow rate of around 0.3 mL/min is suitable for UPLC systems.
-
Detection: UV detection at a wavelength of 225 nm or 230 nm is commonly used for quantification.[11][13][18] Mass spectrometric detection provides structural information about the degradation products.[19]
-
Injection Volume: A small injection volume, such as 0.3 µL, is typical for UPLC.[3]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
-
Forced Degradation Protocol
To generate the degradation products for method validation and characterization, the following stress conditions can be applied to a stock solution of this compound:
-
Acid Hydrolysis: Mix 1 mL of Carboplatin stock solution with 1 mL of 2N hydrochloric acid and reflux at 60°C for 30 minutes.[3][11]
-
Alkaline Hydrolysis: Mix 1 mL of Carboplatin stock solution with 1 mL of 2N sodium hydroxide and reflux at 60°C for 30 minutes.[11]
-
Oxidative Degradation: Add 1 mL of 20% hydrogen peroxide to 1 mL of Carboplatin stock solution and heat at 60°C for 30 minutes.[3]
-
Thermal Degradation: Place a solution of Carboplatin in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 1 hour).[3] Alternatively, heat an aqueous solution at 60°C.[14]
-
Photodegradation: Expose a solution of Carboplatin to UV light or natural sunlight for a defined period.[10][11]
After exposure to the stress conditions, the samples should be appropriately diluted to a suitable concentration for UPLC analysis.
Signaling Pathways and Biological Activity of Degradation Products
The biological activity of Carboplatin is intrinsically linked to its degradation, as the hydrolysis products are the active species that interact with DNA. The degradation of Carboplatin can also lead to the formation of other compounds, such as cisplatin, which have their own distinct toxicological profiles and cellular effects.
Activation through Hydrolysis and DNA Adduct Formation
The primary mechanism of action of Carboplatin begins with its hydrolysis within the cell. The low chloride concentration inside cells facilitates the displacement of the cyclobutanedicarboxylate ligand and the formation of reactive aquated platinum species.[7] These positively charged intermediates then form covalent bonds with the N7 position of purine (B94841) bases (guanine and adenine) in DNA, leading to the formation of intrastrand and interstrand crosslinks.[20] These DNA adducts distort the DNA helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[2]
Signaling Pathways of Cisplatin (A Key Degradation Product)
When Carboplatin degrades in a chloride-rich environment, it can form cisplatin. Cisplatin is known to induce a number of signaling pathways that contribute to its cytotoxicity. These include:
-
MAPK Pathway (ERK): The mitogen-activated protein kinase pathway, particularly the extracellular signal-regulated kinase (ERK) pathway, can be activated by cisplatin-induced cellular stress.[5]
-
PI3K/AKT/PTEN Pathway: This pathway, which is crucial for cell survival and proliferation, can also be modulated by cisplatin, leading to the upregulation of pro-apoptotic genes.[5]
-
Death Receptor Pathway: Cisplatin can induce apoptosis through the activation of death receptors on the cell surface.[5]
-
Mitochondrial Pathway: Cisplatin-induced DNA damage can trigger the mitochondrial apoptotic pathway, involving the release of cytochrome c and the activation of caspases.[16]
-
Inflammatory Pathway: Cisplatin can induce an inflammatory response characterized by the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines and chemokines.[16]
Biological Activity of Other Degradation Products
The biological activities of other potential degradation products, such as those formed through oxidation or extensive photolysis (e.g., CPT1, CPT5, etc.), are not as well-characterized in the scientific literature. It is plausible that these compounds may have reduced DNA binding affinity and therefore lower cytotoxic efficacy compared to the parent drug. Some degradation products might also contribute to the overall toxicity profile of a degraded Carboplatin solution. Further research is needed to fully elucidate the pharmacological and toxicological profiles of these specific degradation products.
Conclusion
The degradation of this compound is a multifaceted process that can be initiated by hydrolysis, chloride ions, oxidation, and light. The primary degradation products include the active aquated platinum species responsible for its anticancer activity and, under certain conditions, the more toxic compound cisplatin. A thorough understanding of these degradation pathways and the ability to analytically distinguish the parent drug from its degradants are critical for ensuring the quality, safety, and efficacy of this compound formulations. The biological consequences of Carboplatin degradation are significant, as the formation of different species can modulate its therapeutic effect and toxicity profile through various cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals involved in the development and handling of this important chemotherapeutic agent.
References
- 2. ClinPGx [clinpgx.org]
- 3. Cellular pharmacokinetics of carboplatin and cisplatin in relation to their cytotoxic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrar.com [ijrar.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. asianpubs.org [asianpubs.org]
- 14. The suitability of carboplatin solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. surface.syr.edu [surface.syr.edu]
- 16. scitepress.org [scitepress.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] METHOD DEVELOPMENT , VALIDATION AND STABILITY STUDIES OF CARBOPLATIN IN BULK AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 19. Identification of degradation products from aqueous carboplatin injection samples by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncolink.org [oncolink.org]
The Role of Deuterium Labeling in Carboplatin-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of deuterium (B1214612) labeling in Carboplatin-d4, a vital tool in the research and development of the widely used anticancer agent, Carboplatin (B1684641). This document provides a comprehensive overview of the synthesis, analytical applications, and pharmacokinetic studies of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding.
Introduction to Carboplatin and the Significance of Isotopic Labeling
Carboplatin is a second-generation platinum-based chemotherapy drug used in the treatment of various cancers, most notably ovarian and lung cancer.[1] Its mechanism of action involves binding to DNA, leading to the formation of intra- and inter-strand crosslinks, which ultimately inhibits DNA synthesis and induces cell death.[1] Accurate quantification of carboplatin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies to optimize dosage regimens and minimize toxicity.
Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role in modern drug development and analysis.[2] The substitution of hydrogen with deuterium atoms in a drug molecule, a process known as deuterium labeling, results in a compound with a higher molecular weight but nearly identical chemical properties. This mass difference is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based assays. This compound, in which four hydrogen atoms on the cyclobutane (B1203170) ring are replaced with deuterium, serves as an ideal internal standard for the precise and accurate quantification of carboplatin in complex biological samples.[3]
Synthesis of this compound
A plausible synthetic route would begin with the synthesis of deuterated cyclobutane-1,1-dicarboxylic acid. This can be achieved through methods such as the condensation of a deuterated malonic ester with a suitable dihaloalkane, followed by hydrolysis.
The subsequent and final step involves the reaction of the deuterated dicarboxylic acid with a platinum complex, such as cis-diamminediaquaplatinum(II) nitrate, to yield this compound.
Caption: General Synthesis Scheme for this compound.
Role of this compound as an Internal Standard in Bioanalysis
The primary and most critical role of this compound is its use as an internal standard (IS) in quantitative bioanalytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample processing and instrument response.
The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Similar Chemical and Physical Properties: this compound behaves almost identically to unlabeled carboplatin during sample extraction, chromatography, and ionization, ensuring that any loss or variation experienced by the analyte is mirrored by the internal standard.
-
Mass Differentiation: The four-dalton mass difference between this compound and carboplatin allows for their distinct detection by a mass spectrometer, eliminating interference from the endogenous analyte.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly enhanced, leading to more reliable pharmacokinetic and clinical data.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of this compound in bioanalytical methods.
Table 1: Mass Spectrometric Properties of Carboplatin and this compound
| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Inferred Product Ion (m/z) |
| Carboplatin | C₆H₁₂N₂O₄Pt | 371.045 | 372.052 | 294.0 (loss of C₄H₆O₂) |
| This compound | C₆H₈D₄N₂O₄Pt | 375.070 | 376.077 | 298.0 (loss of C₄H₂D₄O₂) |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under relevant storage and processing conditions |
Experimental Protocols
This section provides a detailed, generalized methodology for the quantification of carboplatin in human plasma using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
Carboplatin reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibrators, and quality controls at room temperature.
-
To 100 µL of each plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in water).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Experimental Workflow for Carboplatin Quantification.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Illustrative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carboplatin | 372.1 | 294.0 | 15-25 |
| This compound (IS) | 376.1 | 298.0 | 15-25 |
Data Analysis and Quantification
The concentration of carboplatin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of carboplatin.
Carboplatin's Mechanism of Action and the Role of Pharmacokinetic Studies
Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, primarily 1,2-intrastrand d(GpG) adducts, which distort the DNA structure and inhibit replication and transcription, ultimately leading to apoptosis.
Caption: Signaling Pathway of Carboplatin's Cytotoxic Action.
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of carboplatin. These studies, which rely on the accurate quantification of the drug over time, are critical for:
-
Optimizing Dosing: Establishing safe and effective dosing regimens.
-
Understanding Drug-Drug Interactions: Assessing the impact of co-administered drugs on carboplatin's PK profile.
-
Personalized Medicine: Tailoring doses based on individual patient characteristics, such as renal function.
The use of this compound as an internal standard in these PK studies ensures the generation of high-quality, reliable data, which is fundamental for the successful clinical development and therapeutic use of carboplatin.
Conclusion
Deuterium labeling in the form of this compound is an indispensable tool for the accurate and precise quantification of carboplatin in biological matrices. Its role as an internal standard in LC-MS/MS-based bioanalytical methods is paramount for obtaining reliable data in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The detailed methodologies and data presented in this guide underscore the importance of this compound in advancing our understanding and optimizing the clinical application of this vital anticancer drug.
References
Methodological & Application
Application Note: High-Throughput Quantification of Carboplatin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the sensitive and selective quantification of the anticancer drug Carboplatin (B1684641) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Carboplatin-d4, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method has been validated for linearity, precision, and accuracy, demonstrating its reliability for the determination of Carboplatin concentrations in a biologically relevant range.
Introduction
Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers. Monitoring its concentration in patient plasma is crucial for optimizing therapeutic efficacy and minimizing toxicity. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity, allowing for the direct measurement of the intact drug molecule. The use of a deuterated internal standard like this compound, which co-elutes with the analyte and experiences similar ionization effects, is critical for correcting matrix effects and variabilities in sample processing and instrument response. This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Carboplatin quantification.
Experimental Protocols
Materials and Reagents
-
Carboplatin analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Carboplatin and this compound in water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Carboplatin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation Protocol
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, and if necessary, filter it through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be effective for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. A representative gradient is shown below:
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 2.0 | 5 | 95 | 0.4 |
| 3.0 | 5 | 95 | 0.4 |
| 3.1 | 95 | 5 | 0.4 |
| 5.0 | 95 | 5 | 0.4 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. Instrument-specific optimization of collision energies is recommended.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carboplatin | 371.9 | 294.2 | 100 | 15 |
| This compound | 376.0 | 298.2 | 100 | 15 |
-
Source Parameters: Optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) according to the specific mass spectrometer being used to achieve maximum signal intensity and stability.
Data Presentation
The performance of the LC-MS/MS method for Carboplatin quantification is summarized in the table below. The presented values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal to negligible |
Mandatory Visualization
Caption: Experimental workflow for Carboplatin quantification.
Discussion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Carboplatin in human plasma. The simple protein precipitation sample preparation is efficient and minimizes sample handling, which is advantageous for large sample batches. The use of a stable isotope-labeled internal standard, this compound, is essential for achieving the high levels of precision and accuracy required for pharmacokinetic studies.[1] The chromatographic conditions are optimized to provide good retention and peak shape for the polar Carboplatin molecule, while the MS/MS detection in MRM mode ensures excellent selectivity and sensitivity.
The validation data demonstrates that the method is linear over a clinically relevant concentration range and meets the typical acceptance criteria for bioanalytical method validation, with precision and accuracy within 15%.[2][3][4][5] The method is robust and can be readily implemented in a research or clinical laboratory setting with standard LC-MS/MS instrumentation.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Carboplatin in human plasma using this compound as an internal standard. The method is simple, rapid, sensitive, and specific, making it well-suited for pharmacokinetic analysis and therapeutic drug monitoring in a research context. The provided protocols and performance characteristics can serve as a valuable resource for researchers, scientists, and drug development professionals working with Carboplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolian.com [resolian.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Note: Quantification of Carboplatin in Human Plasma using Carboplatin-d4 as an Internal Standard by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of the anticancer agent Carboplatin (B1684641) in human plasma samples. The method utilizes a stable isotope-labeled internal standard, Carboplatin-d4, and analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). A simple protein precipitation step is employed for sample preparation, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate determination of Carboplatin concentrations in a biological matrix.
Introduction
Carboplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian and lung cancer.[1] Accurate measurement of Carboplatin concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and assessing drug exposure-response relationships. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[2] This document provides a detailed protocol for the extraction and quantification of Carboplatin in human plasma using this compound as an internal standard, followed by UHPLC-MS/MS analysis.
Materials and Methods
Reagents and Materials
-
Carboplatin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
UHPLC system coupled to a tandem mass spectrometer
Standard Solutions Preparation
-
Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Carboplatin in water.
-
Carboplatin Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (concentration to be optimized, e.g., 100 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Thaw plasma samples and standard/QC samples to room temperature.
-
To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add a specified volume of the this compound IS working solution.
-
Add three volumes (e.g., 300 µL) of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
UHPLC-MS/MS Conditions
The following are typical starting conditions and may require optimization for individual instruments.
| Parameter | Condition |
| UHPLC System | |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) or C18 Column (e.g., Luna C18, 100 x 2.0 mm, 5 µ) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Carboplatin and this compound |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Carboplatin: m/z 372 -> 294 (example)[1] |
| This compound: m/z 376 -> 298 (example) | |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows) |
Results
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative performance data obtained from published methods utilizing this compound as an internal standard.[2]
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Carboplatin | 0.025 - 50 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.025 | < 5 | < 5 | ± 5 |
| Low | 0.075 | < 5 | < 5 | ± 5 |
| Medium | 2.5 | < 5 | < 5 | ± 5 |
| High | 40 | < 5 | < 5 | ± 5 |
Data presented are representative examples and may vary between laboratories and instrument platforms.
Experimental Workflow
Figure 1. Experimental workflow for the quantification of Carboplatin in plasma.
Carboplatin Mechanism of Action
Carboplatin exerts its cytotoxic effects through a multi-step process that ultimately leads to cancer cell death.
Figure 2. Signaling pathway of Carboplatin's mechanism of action.
Conclusion
The UHPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of Carboplatin in human plasma. The simple sample preparation procedure and the high selectivity of mass spectrometric detection make this method well-suited for high-throughput analysis in a research setting.
References
Application Notes and Protocols for Carboplatin-d4 Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641) is a platinum-based chemotherapy agent widely used in the treatment of various cancers. The analysis of carboplatin and its deuterated internal standard, Carboplatin-d4, in tissue samples is crucial for pharmacokinetic studies, drug distribution assessments, and efficacy evaluations in preclinical and clinical research. Accurate and reproducible quantification of this compound in complex tissue matrices requires robust and efficient sample preparation techniques to remove interfering substances and ensure high analytical sensitivity.
This document provides detailed application notes and protocols for the preparation of tissue samples for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common sample preparation techniques are discussed: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and a hybrid approach combining protein precipitation with phospholipid removal (HybridSPE-PPT).
Analytical Method Overview
The analysis of this compound in tissue homogenates is typically performed by LC-MS/MS. This compound serves as an ideal internal standard for the quantification of carboplatin due to its similar chemical and physical properties and co-elution, while being mass-distinguishable from the parent drug.
LC-MS/MS Parameters:
-
Liquid Chromatography: Reversed-phase chromatography is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
Ionization: Positive electrospray ionization (ESI+) is typically used.
MRM Transitions:
The following MRM transitions can be used for the detection of carboplatin and a deuterated internal standard like this compound. It is important to optimize these transitions on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Carboplatin | 371.9 | 294.2[1] |
| This compound | 376.0 | 298.0 |
Sample Preparation Techniques
The choice of sample preparation technique depends on the desired level of sample cleanup, throughput requirements, and the complexity of the tissue matrix. The following sections detail the protocols for tissue homogenization and three common extraction techniques.
Tissue Homogenization
Proper homogenization is a critical first step to ensure the complete release of the analyte from the tissue matrix. Bead mill homogenization is a highly effective and reproducible method.
Protocol for Bead Mill Tissue Homogenization:
-
Preparation: Accurately weigh a portion of the frozen tissue sample (typically 10-300 mg).
-
Bead Selection: Place the tissue sample into a 2 mL microcentrifuge tube containing stainless steel or ceramic beads. The size and material of the beads should be optimized based on the tissue type (e.g., 1.6 mm stainless steel beads for many tumor types).[2]
-
Buffer Addition: Add a suitable homogenization buffer (e.g., phosphate-buffered saline (PBS) or a specific lysis buffer) to the tube. A common ratio is 2 volumes of buffer for every volume of tissue.[2]
-
Homogenization: Secure the tubes in a bead mill homogenizer (e.g., Bullet Blender®). Set the speed and time for homogenization (e.g., speed 10 for 5 minutes).[2] Multiple cycles may be necessary for complete homogenization.
-
Centrifugation: After homogenization, centrifuge the tubes to pellet the beads and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant (tissue homogenate) for subsequent extraction.
Tissue Homogenization Workflow
Solid-Phase Extraction (SPE)
SPE provides excellent sample cleanup by removing a wide range of interfering substances, resulting in a cleaner extract and reduced matrix effects.
Experimental Protocol for SPE:
-
Homogenate Preparation: Take a known volume of the tissue homogenate supernatant.
-
Internal Standard Spiking: Spike the homogenate with a working solution of this compound.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) sequentially with methanol (B129727) and then water or an appropriate buffer.
-
Sample Loading: Load the spiked tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of organic solvent and acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
Protein Precipitation (PPT)
PPT is a simpler and faster technique for removing proteins from the sample matrix. It is a widely used method in bioanalysis due to its ease of implementation.
Experimental Protocol for PPT:
-
Homogenate Preparation: Take a known volume of the tissue homogenate supernatant.
-
Internal Standard Spiking: Spike the homogenate with a working solution of this compound.
-
Precipitation: Add a precipitating agent, typically cold acetonitrile (B52724), to the spiked homogenate in a 1:3 or 1:4 (sample:solvent) ratio.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.
Protein Precipitation Workflow
Hybrid Solid-Phase Extraction - Precipitation (HybridSPE-PPT)
This technique combines the simplicity of protein precipitation with the enhanced cleanup of SPE, specifically targeting the removal of phospholipids (B1166683) which are a major source of matrix effects in LC-MS/MS analysis.
Experimental Protocol for HybridSPE-PPT:
-
Homogenate Preparation: Take a known volume of the tissue homogenate supernatant.
-
Internal Standard Spiking: Spike the homogenate with a working solution of this compound.
-
Precipitation and Loading: Add the spiked homogenate to a well of a HybridSPE-PPT 96-well plate. Add acidified acetonitrile (e.g., with 1% formic acid) to precipitate the proteins directly in the well.
-
Mixing: Mix the sample and solvent in the well.
-
Filtration/Elution: Apply a vacuum or positive pressure to the plate to draw the supernatant through the SPE bed, which retains the precipitated proteins and phospholipids. Collect the filtrate.
-
Analysis: Inject an aliquot of the filtrate directly into the LC-MS/MS system.
HybridSPE-PPT Workflow
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method is a balance between the level of cleanup, recovery, throughput, and cost. While extensive comparative data for carboplatin in tissue is limited in the literature, the following table summarizes expected performance characteristics based on available data and general principles of each technique.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | HybridSPE-PPT |
| Recovery | Moderate to High (e.g., 45.8% in tumor tissue[3]) | High, but can be variable | Good to High (>25% in plasma)[4] |
| Matrix Effect | Low | High (significant phospholipid presence) | Low (effective phospholipid removal)[4] |
| Throughput | Lower | High | High (96-well format) |
| Cost per Sample | Higher | Low | Moderate |
| Protocol Complexity | High | Low | Moderate |
| Lower Limit of Quantitation (LLOQ) | Potentially lower due to cleaner extract | Higher due to matrix interference | Lower than PPT, comparable to SPE |
Conclusion
The choice of sample preparation technique for this compound analysis in tissue is a critical determinant of data quality.
-
Solid-Phase Extraction is recommended for applications requiring the highest sensitivity and lowest matrix effects, though it is more time-consuming and costly.
-
Protein Precipitation offers a high-throughput and cost-effective solution, but may suffer from significant matrix effects, potentially impacting the lower limit of quantitation.
-
HybridSPE-PPT presents a balanced approach, providing good sample cleanup, particularly for phospholipids, with high throughput, making it an excellent choice for many bioanalytical workflows.
It is strongly recommended that the chosen method be thoroughly validated for the specific tissue matrix of interest to ensure accuracy, precision, and reproducibility of the analytical results. This includes the assessment of recovery, matrix effects, and the lower limit of quantitation.
References
- 1. medpace.com [medpace.com]
- 2. gentaurpromo.com [gentaurpromo.com]
- 3. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Carboplatin in Human Urine by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung cancer.[1][2] Monitoring the concentration of Carboplatin in patient urine is crucial for pharmacokinetic studies, dose adjustments, and therapeutic drug monitoring to optimize efficacy while minimizing toxicity.[3][4][5] This application note presents a robust and sensitive method for the quantitative analysis of Carboplatin in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Carboplatin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6]
Principle
The method involves a simple protein precipitation step to extract Carboplatin and the this compound internal standard from the urine matrix. The processed sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of Carboplatin to this compound against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Carboplatin analytical standard
-
This compound internal standard[6]
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human urine (drug-free)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu UFLC LC-20AD or equivalent[1]
-
Autosampler: Shimadzu UFLC SIL-20A or equivalent[1]
-
Mass Spectrometer: AB Sciex API 4000 or a comparable tandem mass spectrometer[1]
3. Preparation of Standard and Spiking Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Carboplatin and this compound in water.
-
Working Standard Solutions: Serially dilute the Carboplatin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.
4. Sample Preparation
-
Label microcentrifuge tubes for each standard, QC, and urine sample.
-
Add 50 µL of the appropriate standard, QC, or urine sample to the corresponding tube.
-
To each tube, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes.
-
Transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 10 µL of the prepared sample into the LC-MS/MS system.
Caption: Workflow for urine sample preparation.
5. LC-MS/MS Conditions
-
LC Parameters:
-
Column: Luna C18, 100 x 2.0 mm, 5 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carboplatin: Precursor Ion (Q1): 372.1 m/z, Product Ion (Q3): 294.1 m/z
-
This compound: Precursor Ion (Q1): 376.1 m/z, Product Ion (Q3): 298.1 m/z
-
-
Key MS Settings:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Data Presentation and Quantitative Results
The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 30 | < 5.0 | < 6.0 | ± 7.0 |
| Mid QC | 300 | < 4.5 | < 5.5 | ± 6.5 |
| High QC | 1500 | < 4.0 | < 5.0 | ± 5.0 |
Signaling Pathways and Logical Relationships
The analytical process follows a logical sequence from sample receipt to final data analysis.
References
Carboplatin-d4 for pharmacokinetic and pharmacodynamic (PK/PD) studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Carboplatin-d4 as an internal standard for the accurate quantification of carboplatin (B1684641) in biological matrices, facilitating robust pharmacokinetic and pharmacodynamic (PK/PD) studies. Detailed protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with an overview of carboplatin's mechanism of action and its impact on cellular signaling pathways.
Introduction
Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian and lung cancer.[1] Its cytotoxic effect is achieved by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[2][3] Accurate characterization of carboplatin's pharmacokinetic (PK) and pharmacodynamic (PD) profiles is crucial for optimizing dosing strategies to maximize efficacy while minimizing toxicity.
Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics refers to the biochemical and physiological effects of the drug on the body. A key parameter in PK studies is the area under the plasma concentration-time curve (AUC), which reflects the total systemic exposure to the drug.[4] Relationships between carboplatin AUC and both toxicity (e.g., thrombocytopenia) and therapeutic response have been established.[4]
To ensure the reliability of PK studies, a robust and accurate bioanalytical method for the quantification of carboplatin in biological samples is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2][3] this compound possesses nearly identical physicochemical properties to carboplatin, ensuring it behaves similarly during sample extraction and ionization, thereby correcting for any variability in the analytical process and leading to highly accurate and precise results.[2]
Pharmacokinetic and Pharmacodynamic Properties of Carboplatin
Pharmacokinetics
Carboplatin's pharmacokinetics are generally described by an open two-compartment model.[4] Following intravenous administration, it exhibits a biphasic elimination from plasma.[3] Its clearance is proportional to the glomerular filtration rate.[4]
Table 1: Summary of Carboplatin Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 2 to 6 hours (normal renal function) | [4] |
| Protein Binding | Initially low, but increases over time | [1] |
| Primary Route of Excretion | Renal | [1] |
Pharmacodynamics and Mechanism of Action
Carboplatin acts as a DNA alkylating agent. It forms intrastrand and interstrand DNA cross-links, which physically impede DNA replication and transcription.[3] This DNA damage triggers a cellular response known as the DNA Damage Response (DDR).
The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and, if the damage is too severe, initiates apoptosis (programmed cell death). Key proteins in this pathway include ATM and ATR kinases, which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk1 and the histone variant H2AX (resulting in γH2AX, a marker of DNA double-strand breaks).[5][6] Both cisplatin (B142131) and carboplatin have been shown to induce a strong S-phase arrest and activate the phosphorylation of Chk1, H2AX, and RPA2.[5][6]
Caption: Carboplatin-induced DNA Damage Response pathway.
Experimental Protocols
Bioanalytical Method for Carboplatin Quantification in Human Plasma Ultrafiltrate using LC-MS/MS
This protocol is adapted from a validated method for the sensitive and selective quantification of carboplatin.[7]
1. Materials and Reagents
-
Carboplatin reference standard
-
This compound (internal standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Acetic Acid, LC-MS grade
-
Human plasma (with appropriate anticoagulant)
-
Centrifugal filter units (e.g., 30 kDa MWCO)
2. Preparation of Stock and Working Solutions
-
Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve carboplatin in water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Solutions: Prepare serial dilutions of the carboplatin stock solution in water to create calibration standards. Prepare a working solution of this compound in water.
3. Sample Preparation
-
Plasma Ultrafiltration:
-
Thaw human plasma samples on ice.
-
Centrifuge the plasma at approximately 2000 x g for 10 minutes to pellet any particulates.
-
Transfer an aliquot of the plasma supernatant to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to obtain plasma ultrafiltrate (PUF).
-
-
Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of PUF.
-
Add 150 µL of acetonitrile containing this compound (at a suitable, fixed concentration).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| LC Column | Accucore HILIC (50mm x 2.1mm, 2.6µm) | [7] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v) | [7] |
| Flow Rate | 0.2 mL/min | [7] |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | |
| Ionization Mode | ESI Positive | [2] |
| Scan Mode | Selected Reaction Monitoring (SRM) | [7] |
| SRM Transition (Carboplatin) | Q1: 371.9 m/z -> Q3: 294.2 m/z | [2] |
| SRM Transition (this compound) | Q1: 375.9 m/z -> Q3: 298.2 m/z | Inferred |
5. Method Validation and Data Analysis
-
Calibration Curve: Analyze a set of calibration standards (e.g., 0.025 to 50 µg/mL) to construct a calibration curve by plotting the peak area ratio (Carboplatin/Carboplatin-d4) against the nominal concentration of carboplatin.[7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Data Processing: Integrate the peak areas for both carboplatin and this compound. Calculate the concentration of carboplatin in unknown samples using the regression equation from the calibration curve.
Table 3: Representative Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 50 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | [7] |
| Intra-day Precision (RSD) | 1.5% to 4.3% | [7] |
| Inter-day Precision (RSD) | 1.5% to 4.3% | [7] |
| Accuracy (RE) | Within ±2.9% | [7] |
Typical Preclinical PK/PD Study Workflow
A typical preclinical study aims to characterize the PK profile of a drug and relate it to its PD effects.
Caption: Workflow for a preclinical PK/PD study of Carboplatin.
Protocol for a Preclinical PK Study in Rodents
-
Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week.
-
Dosing: Administer a single intravenous (IV) dose of carboplatin via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for carboplatin concentration using the validated LC-MS/MS method described above, with this compound as the internal standard.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters such as AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
By integrating these robust analytical methods and study designs, researchers can gain a comprehensive understanding of carboplatin's behavior in vivo, paving the way for more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medpace.com [medpace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical pharmacokinetics and dose optimisation of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of the effects of cisplatin and carboplatin on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboplatin-d4 in Drug Metabolism and Bio-distribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Carboplatin-d4, a stable isotope-labeled analog of the anticancer agent Carboplatin, in critical drug metabolism and bio-distribution studies. The use of stable isotope labeling offers significant advantages in pharmacokinetic and metabolic research by enabling the differentiation and quantification of the administered drug from its endogenous counterparts and metabolites with high precision and accuracy.
Introduction to Carboplatin and the Role of Stable Isotope Labeling
Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1] Its mechanism of action involves binding to DNA, which leads to the inhibition of DNA synthesis and replication, ultimately inducing cancer cell death.[2] Understanding the metabolism and tissue distribution of Carboplatin is crucial for optimizing its therapeutic efficacy and minimizing toxicity.
Stable isotope-labeled compounds, such as this compound, are powerful tools in pharmaceutical research. In these molecules, one or more hydrogen atoms are replaced by deuterium, a non-radioactive isotope of hydrogen. This subtle change in mass allows for the distinction between the administered drug and the endogenous molecules using mass spectrometry, without altering the drug's biological activity.[3] this compound is primarily utilized as an internal standard in bioanalytical methods to ensure accurate quantification of Carboplatin in biological matrices.[3] Furthermore, it can be employed as a tracer in meticulously designed studies to elucidate the metabolic fate and bio-distribution of the drug.
Drug Metabolism of Carboplatin
While the metabolic fate of Carboplatin has not been fully elucidated, it is understood that the drug is predominantly eliminated from the body as the unchanged parent compound.[4] There is no evidence to suggest that Carboplatin undergoes enzymatic biotransformation.[4]
Activation and Detoxification Pathways
The primary mechanism of action for Carboplatin involves its activation within the cell to form reactive platinum complexes that can cross-link with DNA.[2] The detoxification of Carboplatin is thought to involve glutathione (B108866) S-transferases (GSTs), including GSTP1, GSTM1, and GSTT1.
Bio-distribution of Carboplatin
Following intravenous administration, Carboplatin is distributed throughout the body. The concentration of the drug in various tissues is a critical determinant of its efficacy and potential side effects.
Quantitative Bio-distribution Data
The following table summarizes the pharmacokinetic parameters of Carboplatin in humans.
| Parameter | Value | Reference |
| Distribution Half-Life | 1.1 - 2 hours | [4] |
| Elimination Half-Life | 2.6 - 5.9 hours | [4] |
| Volume of Distribution | 16 L | [4] |
| Plasma Protein Binding | Not bound, but free platinum is 40% irreversibly bound | [4] |
| Urinary Excretion (24h) | 71% | [4] |
The following table presents data on the tissue distribution of a radiolabeled Carboplatin derivative (¹⁸F-FCP) in mice, which serves as a surrogate for Carboplatin's bio-distribution.
| Tissue | % Injected Dose per Gram (%ID/g) at 60 min | Reference |
| Blood | < 2% | [5] |
| Kidneys | > 95% cleared | [5] |
| KB-3-1 Tumor | 2.6 %ID/g | [5] |
| COLO-205 Tumor | 0.8 %ID/g | [5] |
Experimental Protocols
Protocol for Quantitative Analysis of Carboplatin in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines the procedure for the accurate quantification of Carboplatin in human plasma samples.
Materials:
-
Human plasma samples
-
Carboplatin analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
Protein precipitation plates or tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Carboplatin and this compound in water.
-
Prepare calibration standards and QCs by spiking appropriate amounts of Carboplatin stock solution into blank human plasma.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing this compound (internal standard).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable HILIC or reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the appropriate precursor-to-product ion transitions for Carboplatin and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Carboplatin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Carboplatin in the plasma samples from the calibration curve.
-
Protocol for a Preclinical Bio-distribution Study using this compound as a Tracer
This protocol describes a preclinical study in a rodent model to determine the tissue distribution of Carboplatin.
Materials:
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Carboplatin
-
This compound
-
Vehicle for injection (e.g., sterile saline)
-
Surgical instruments for tissue collection
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least one week prior to the study.
-
Administer a co-dose of Carboplatin and a tracer amount of this compound intravenously to the animals.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals.
-
Collect blood and various tissues of interest (e.g., liver, kidneys, spleen, tumor).
-
-
Tissue Homogenization:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
-
Sample Analysis:
-
Analyze the plasma and tissue homogenates for the concentrations of both Carboplatin and this compound using a validated LC-MS/MS method as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate the concentration of Carboplatin and this compound in each tissue at each time point.
-
Determine the tissue-to-plasma concentration ratios to assess the extent of tissue distribution.
-
Calculate pharmacokinetic parameters for Carboplatin in plasma and tissues.
-
Conclusion
The use of this compound is indispensable for the accurate and precise quantification of Carboplatin in biological matrices, which is fundamental for both preclinical and clinical pharmacokinetic studies. Furthermore, well-designed tracer studies employing this compound can provide invaluable insights into the drug's bio-distribution, aiding in the development of more effective and safer cancer therapies. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
Solid-Phase Extraction Protocol for Carboplatin and its Deuterated Analog in Human Plasma
Introduction
Carboplatin (B1684641) is a platinum-based chemotherapy agent widely used in the treatment of various cancers. Accurate quantification of Carboplatin and its stable isotope-labeled internal standard, Carboplatin-d4, in biological matrices such as human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy.
This application note provides a detailed protocol for the solid-phase extraction of Carboplatin and this compound from human plasma using two distinct SPE chemistries: polymeric reversed-phase and strong cation exchange. The use of this compound as an internal standard is recommended for accurate quantification by correcting for any variability during the extraction process and instrumental analysis[1].
Materials and Reagents
-
Carboplatin reference standard
-
This compound reference standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (88%)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Polymeric Reversed-Phase SPE Cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL)
-
Strong Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX, 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocols
Two distinct SPE protocols are presented below. Protocol 1 utilizes a polymeric reversed-phase sorbent, while Protocol 2 employs a strong cation exchange sorbent. The choice of protocol may depend on the specific analytical requirements and available resources.
Protocol 1: Polymeric Reversed-Phase SPE
This protocol is based on the retention of Carboplatin on a hydrophobic polymeric sorbent, offering good recovery for polar compounds.
1. Sample Pre-treatment: a. Thaw frozen human plasma samples to room temperature. b. Spike the plasma sample with this compound internal standard solution to achieve a final concentration of 100 ng/mL. c. Vortex mix for 10 seconds. d. To 100 µL of the spiked plasma, add 400 µL of 4% phosphoric acid in water. e. Vortex mix for 30 seconds. f. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. g. Collect the supernatant for SPE.
2. SPE Cartridge Conditioning: a. Place the polymeric reversed-phase SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol under low vacuum. c. Equilibrate the cartridges by passing 1 mL of deionized water under low vacuum. Do not allow the cartridges to dry out.
3. Sample Loading: a. Load the pre-treated plasma supernatant onto the conditioned SPE cartridges. b. Apply a low vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
4. Washing: a. Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences. b. Dry the cartridges under high vacuum for 5 minutes.
5. Elution: a. Place collection tubes in the manifold. b. Elute Carboplatin and this compound with 1 mL of 5% formic acid in acetonitrile. c. Collect the eluate.
6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Strong Cation Exchange (SCX) SPE
This protocol leverages the interaction between the amine groups of Carboplatin and the sulfonic acid functional groups of the SCX sorbent.
1. Sample Pre-treatment: a. Thaw frozen human plasma samples to room temperature. b. Spike the plasma sample with this compound internal standard solution to achieve a final concentration of 100 ng/mL. c. Vortex mix for 10 seconds. d. To 100 µL of the spiked plasma, add 100 µL of 4% phosphoric acid in water. e. Vortex mix for 30 seconds.
2. SPE Cartridge Conditioning: a. Place the SCX SPE cartridges on the vacuum manifold. b. Condition the cartridges by passing 1 mL of methanol under low vacuum. c. Equilibrate the cartridges by passing 1 mL of deionized water under low vacuum.
3. Sample Loading: a. Load the pre-treated plasma sample onto the conditioned SPE cartridges. b. Apply a low vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
4. Washing: a. Wash the cartridges with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences. b. Wash the cartridges with 1 mL of methanol to remove non-polar interferences. c. Dry the cartridges under high vacuum for 5 minutes.
5. Elution: a. Place collection tubes in the manifold. b. Elute Carboplatin and this compound with 1 mL of 5% ammonium hydroxide in methanol. c. Collect the eluate.
6. Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes the key quantitative parameters for the two SPE protocols. The recovery of this compound is assumed to be similar to that of Carboplatin.
| Parameter | Protocol 1: Polymeric Reversed-Phase | Protocol 2: Strong Cation Exchange |
| SPE Sorbent | Polymeric Reversed-Phase | Strong Cation Exchange (SCX) |
| Sample Volume | 100 µL Human Plasma | 100 µL Human Plasma |
| Conditioning Solvent | 1 mL Methanol | 1 mL Methanol |
| Equilibration Solvent | 1 mL Deionized Water | 1 mL Deionized Water |
| Wash Solvent 1 | 1 mL 5% Methanol in Water | 1 mL 0.1 M Hydrochloric Acid |
| Wash Solvent 2 | - | 1 mL Methanol |
| Elution Solvent | 1 mL 5% Formic Acid in Acetonitrile | 1 mL 5% Ammonium Hydroxide in Methanol |
| Carboplatin Recovery | ~59%[2][3] | >25%[4] |
| This compound Recovery | Assumed similar to Carboplatin | Assumed similar to Carboplatin |
Mandatory Visualization
Caption: Workflow of the solid-phase extraction protocol for Carboplatin and this compound.
References
- 1. agilent.com [agilent.com]
- 2. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboplatin-d4 in Cell-Based Drug Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers. Understanding its cellular uptake mechanisms is crucial for optimizing therapeutic efficacy and overcoming drug resistance. Carboplatin-d4, a stable isotope-labeled analog of carboplatin, serves as a powerful tool in these investigations. Its distinct mass allows for precise quantification and differentiation from the endogenous, non-labeled drug using mass spectrometry. This enables detailed pharmacokinetic and drug transport studies within a cellular context.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate drug uptake. The methodologies cover cell culture, experimental procedures for uptake studies, and sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Applications
-
Drug Uptake and Efflux Kinetics: Elucidate the rates and mechanisms of this compound transport across the cell membrane.
-
Transporter Involvement: Identify and characterize specific transporters responsible for carboplatin influx and efflux, such as the copper transporter CTR1.[1][2][3]
-
Drug Resistance Studies: Investigate the role of altered drug uptake in the development of carboplatin resistance.
-
Comparative Analysis: Directly compare the cellular accumulation of this compound with its non-deuterated counterpart to study isotope effects on transport.
Signaling Pathways in Carboplatin Uptake
The primary mechanism for carboplatin cellular entry is facilitated by the high-affinity copper transporter 1 (CTR1).[1][2][3] While other transporters like organic cation transporters (OCTs) have been implicated in the uptake of other platinum drugs, studies suggest they do not play a significant role in carboplatin transport.[4][5][6][7] Once inside the cell, carboplatin can be targeted by efflux transporters, such as ATP7A and ATP7B, which are also involved in copper homeostasis.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Line Selection: Choose a relevant cancer cell line for the study (e.g., A2780 ovarian cancer cells, A549 lung cancer cells).
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
Protocol 2: this compound Uptake Assay
-
Prepare Treatment Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentrations in pre-warmed, serum-free cell culture medium.
-
Cell Treatment:
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a fixed time point (e.g., 60 minutes).
-
-
Terminate Uptake: After the desired incubation time, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process and remove any extracellular drug.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) for normalization of the uptake data.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To an aliquot of the cell lysate, add three volumes of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Quantification of Intracellular this compound
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound. Calculate the intracellular concentration of this compound in the cell lysates based on the standard curve and normalize to the protein concentration of each sample.
Data Presentation
The quantitative data obtained from the uptake studies should be presented in clear and concise tables to facilitate comparison and interpretation.
Table 1: Time-Dependent Uptake of this compound in A2780 Cells
| Incubation Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 15 | 15.2 ± 1.8 |
| 30 | 28.9 ± 3.1 |
| 60 | 45.6 ± 4.5 |
| 120 | 62.3 ± 5.9 |
| Cells were treated with 50 µM this compound. Data are presented as mean ± SD of three independent experiments. |
Table 2: Dose-Dependent Uptake of this compound in A2780 Cells
| This compound Concentration (µM) | Intracellular this compound (pmol/mg protein) |
| 0 | 0.0 ± 0.0 |
| 10 | 9.8 ± 1.1 |
| 25 | 23.5 ± 2.5 |
| 50 | 46.1 ± 4.8 |
| 100 | 85.7 ± 9.2 |
| Cells were treated for 60 minutes. Data are presented as mean ± SD of three independent experiments. |
Conclusion
The use of this compound in cell-based assays provides a robust and precise method for studying the mechanisms of drug uptake. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the cellular pharmacology of carboplatin, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Copper Transporter CTR1 Expression and Tissue Platinum Concentration in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The copper transporter CTR1 and cisplatin accumulation at the single-cell level by LA-ICP-TOFMS [frontiersin.org]
- 4. Cisplatin and oxaliplatin, but not carboplatin and nedaplatin, are substrates for human organic cation transporters (SLC22A1-3 and multidrug and toxin extrusion family) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic cation transporters are determinants of oxaliplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Polymorphic transporters and platinum pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Mass Spectrometry Parameters for the Detection of Carboplatin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers. Accurate quantification of Carboplatin in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Stable isotope-labeled internal standards, such as Carboplatin-d4, are essential for achieving high accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. This application note provides a detailed protocol and optimal mass spectrometry parameters for the detection of this compound, intended to serve as a robust internal standard for the quantification of Carboplatin.
Chemical Information
| Compound | Chemical Formula | Molecular Weight |
| Carboplatin | C6H12N2O4Pt | 371.25 g/mol |
| This compound | C6H8D4N2O4Pt | 375.27 g/mol [1] |
Mass Spectrometry Parameters
The optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The MRM transitions for Carboplatin and the proposed transitions for this compound are summarized below.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Carboplatin | 371.9 | 294.2 | Optimization Recommended |
| This compound | 376.3 | 298.2 | Optimization Recommended |
| This compound (alternative) | 376.3 | 294.2 | Optimization Recommended |
Note: The precursor ion for this compound is shifted by +4 Da due to the four deuterium (B1214612) atoms. The product ion may or may not retain the deuterium labels depending on the fragmentation pathway. Both potential product ions should be investigated during method development. The collision energy should be optimized for the specific instrument used to achieve the maximum signal intensity.
Experimental Protocol: Quantification of Carboplatin in Human Plasma
This protocol describes the extraction and analysis of Carboplatin from human plasma using this compound as an internal standard.
Materials and Reagents
-
Human plasma (K2-EDTA)
-
Carboplatin analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Sample Preparation: Protein Precipitation[2]
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or HILIC column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of Carboplatin from matrix components (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry System
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Experimental Workflow
Caption: Workflow for Carboplatin quantification.
Carboplatin's Mechanism of Action and Resistance Pathways
Carboplatin exerts its anticancer effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[2][3] However, cancer cells can develop resistance to Carboplatin through various mechanisms. Understanding these pathways is crucial for developing strategies to overcome resistance.
Caption: Carboplatin's action and resistance.
Conclusion
This application note provides a comprehensive guide for the optimal detection of this compound using LC-MS/MS. The provided parameters and protocols offer a solid foundation for developing and validating robust bioanalytical methods for the quantification of Carboplatin in various biological matrices. The successful implementation of such methods is critical for advancing cancer research and drug development.
References
Application Note: High-Throughput Analysis of Carboplatin and its Deuterated Standard using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Tandem Mass Spectrometry
Introduction
Carboplatin (B1684641) is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung carcinomas.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Carboplatin require a robust, sensitive, and specific analytical method to quantify the intact drug in biological matrices. This application note details a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the rapid and accurate determination of Carboplatin, utilizing its deuterated analogue (Carboplatin-d4) as an internal standard (IS). The described protocol is optimized for high-throughput analysis in a research or clinical setting.
Due to its high polarity, Carboplatin can be challenging to retain on traditional reversed-phase columns.[1] HILIC offers a superior alternative for separating polar compounds, providing excellent retention and peak shape for Carboplatin.[3][4] This method employs a simple protein precipitation step for sample clean-up, ensuring efficiency and high recovery.
Experimental Protocols
1. Materials and Reagents
-
Carboplatin analytical standard
-
This compound (deuterated internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Carboplatin and this compound in water.
-
Working Standard Solutions: Serially dilute the Carboplatin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.025 to 50 µg/mL.[3] Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (1 µg/mL this compound in acetonitrile) to each tube. This step performs the protein precipitation.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
The chromatographic separation is achieved using a HILIC column, which provides optimal retention for the polar Carboplatin molecule.
| Parameter | Condition |
| HPLC System | Agilent 1260 LC system or equivalent |
| Column | Accucore HILIC (50mm x 2.1mm i.d., 2.6µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
5. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API-4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carboplatin | 372.1 | 294.1 |
| This compound | 376.1 | 298.1 |
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the range of 0.025-50 µg/mL.[3] Intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.025 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (RSD) | 1.5% to 4.3% |
| Inter-day Precision (RSD) | 1.5% to 4.3% |
| Accuracy (RE) | Within ±2.9% |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for Carboplatin quantification.
Conclusion
The HILIC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Carboplatin in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research laboratories. The use of a deuterated internal standard ensures high accuracy and precision, compensating for matrix effects and variations in instrument response. This method can be readily implemented for pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the precise measurement of Carboplatin.
References
- 1. medpace.com [medpace.com]
- 2. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of intact carboplatin in human plasma ultrafitrates using hydrophilic interaction liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Preparation of Carboplatin-d4 Stock Solutions for Bioanalysis: An Application Note and Protocol
Introduction
Carboplatin (B1684641) is a platinum-based chemotherapy drug widely used in the treatment of various cancers. For quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Carboplatin-d4, a deuterated analog of Carboplatin, serves as an ideal internal standard as it shares near-identical physicochemical properties with the parent drug, ensuring similar behavior during sample extraction and ionization, while being distinguishable by its mass. This document provides a detailed protocol for the preparation of this compound stock solutions for use in bioanalytical applications.
Physicochemical Properties and Solubility
Proper solvent selection is critical for the stability and accuracy of the this compound stock solution. Based on the properties of Carboplatin, the following recommendations are made for this compound.
Table 1: Solubility of Carboplatin
| Solvent | Solubility | Recommendation |
| Water | Approximately 14 mg/mL[1] | Recommended |
| 5% Glucose in Water | 10 mg/mL | Recommended |
| 0.9% Sodium Chloride in Water | Soluble | Use with caution due to potential for chloride ion interaction[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Recommended ; can cause ligand displacement and inactivate the compound |
| Ethanol | Virtually insoluble[1] | Not Recommended |
| Acetone | Virtually insoluble[1] | Not Recommended |
| Dimethylacetamide | Virtually insoluble[1] | Not Recommended |
| Dimethylformamide (DMF) | Soluble | Use with caution as a last resort if aqueous solvents are not suitable for the experimental design[3] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and working standard solutions of this compound.
Materials and Equipment
-
This compound (solid form)
-
High-purity water (e.g., Milli-Q or equivalent) or 5% Dextrose in Water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber vials for storage
-
Vortex mixer
-
Sonicator (optional)
Preparation of Primary Stock Solution (e.g., 1 mg/mL)
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a clean, calibrated volumetric flask (e.g., 10 mL).
-
Solvent Addition: Add a portion of the chosen solvent (high-purity water or 5% dextrose in water) to the flask, approximately half of the final volume.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate briefly to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber vials to protect from light and store under the recommended conditions (see Section 4).
Preparation of Intermediate and Working Solutions
Prepare intermediate and working solutions by performing serial dilutions from the primary stock solution using the same solvent. A general procedure for serial dilution is to transfer a specific volume of the higher concentration solution to a volumetric flask and dilute it to the desired final volume with the solvent.[4]
Example Dilution Scheme:
-
Intermediate Stock Solution (e.g., 100 µg/mL): Dilute 1 mL of the 1 mg/mL primary stock solution to a final volume of 10 mL.
-
Working Solutions (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL): Perform further serial dilutions from the intermediate stock solution to achieve the desired concentrations for spiking into calibration standards and quality control samples.
Stability and Storage of this compound Solutions
The stability of Carboplatin solutions is dependent on the solvent, concentration, temperature, and exposure to light.
Table 2: Stability of Carboplatin Solutions
| Concentration | Solvent | Storage Temperature | Stability |
| 10 mg/mL | Reconstituted in water | Room Temperature (25°C) | 5 days |
| 0.5 mg/mL, 2.0 mg/mL, 4.0 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C), protected from light | At least 7 days[5][6] |
| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature, ambient light | 3 days[5][6][7] |
| 2.0 mg/mL | 0.9% Sodium Chloride | Room Temperature, ambient light | 5 days[5][6][7] |
| 4.0 mg/mL | 0.9% Sodium Chloride | Room Temperature, ambient light | 7 days[5][6][7] |
| 1 mg/mL, 0.1 mg/mL, 0.01 mg/mL | 5% Glucose | Refrigerated (5 ± 3°C) or Room Temperature (25 ± 2°C), protected from light | At least 28 days[8] |
| 0.2 mg/mL | 5% Dextrose | Room Temperature | 24 hours[9] |
| Not specified | Reconstituted in water or 5% glucose | Frozen (-20°C) | Up to 3 months |
General Storage Recommendations:
-
Short-term (daily/weekly use): Store aliquots of the stock solution at 2-8°C, protected from light.
-
Long-term: For extended storage, it is recommended to aliquot the stock solution into single-use amber vials and store them at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical stability of carboplatin solutions in 5% glucose stored in polypropylene syringe for skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docta.ucm.es [docta.ucm.es]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression of Carboplatin-d4 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to signal suppression of Carboplatin-d4 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal for this compound?
Low or absent signal for this compound, the deuterated internal standard for Carboplatin (B1684641), can stem from several factors across the analytical workflow. The most common culprits include:
-
Sample-Related Issues:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to signal suppression.[1][2] Phospholipids are known to cause significant matrix effects in LC-MS analysis.[3]
-
Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of contaminants can negatively impact signal intensity.[4] Simple protein precipitation, while common, may not adequately remove all interfering substances.[3]
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks can result in a lower signal-to-noise ratio. This can be caused by an inappropriate column choice, improper mobile phase composition, or column degradation.[5] Due to its hydrophilic nature, Carboplatin may be challenging to retain on traditional C18 columns.[6]
-
System Issues: Leaks in the LC system can lead to inconsistent flow rates and pressure drops, resulting in variable and low signal.[4] Air pockets in the pump can also cause a complete loss of signal.[7]
-
-
Mass Spectrometry (MS) Issues:
-
Ion Source Contamination: Accumulation of non-volatile salts and other contaminants in the ion source is a primary reason for declining signal intensity.[4][5]
-
Incorrect Ion Source Parameters: Suboptimal settings for parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature can lead to inefficient ionization and signal loss.[8][9]
-
Mass Spectrometer Not Functioning Properly: It's essential to confirm that the mass spectrometer is functioning correctly by performing a direct infusion of a standard solution.[7]
-
Q2: How can I determine if matrix effects are causing the signal suppression of my this compound?
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a significant concern in LC-MS/MS analysis.[1][2] There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound in a blank matrix extract that has been spiked after extraction to the signal of a pure solution of this compound at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What are the best practices for sample preparation to minimize signal suppression for this compound?
Effective sample preparation is crucial for removing interfering matrix components.[3] For Carboplatin analysis, several methods have been employed:
-
Protein Precipitation (PPT): This is a simple and common method, often using acetonitrile.[6] However, it may not be sufficient to remove all matrix interferences, particularly phospholipids.[3]
-
Hybrid Solid-Phase Extraction-Precipitation (HybridSPE-PPT): This technique has been shown to be effective in minimizing matrix effects for Carboplatin analysis by removing phospholipids.[3][10] One study reported a significant reduction in matrix effects when using HybridSPE-PPT compared to protein precipitation.[3]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[11][12]
Q4: Which type of LC column is recommended for Carboplatin analysis?
Due to Carboplatin's hydrophilic nature, retaining it on a standard C18 reversed-phase column can be challenging.[6] Alternative chromatographic strategies are often more successful:
-
Ion-Exchange Chromatography: A Biobasic SCX column has been used successfully for the analysis of Carboplatin.[3][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the retention of polar compounds like Carboplatin.
Q5: My this compound signal is inconsistent. What should I check?
Inconsistent signal can be frustrating. A systematic approach to troubleshooting is recommended:[4][7]
-
Check the LC System: Look for any leaks in the system, from the pump to the mass spectrometer.[4] Ensure the mobile phase is fresh and properly degassed. Check for air bubbles in the pump lines and consider a manual purge.[7]
-
Evaluate the MS Performance: Perform a direct infusion of a this compound standard to confirm the mass spectrometer is functioning correctly.[7] If the signal is still inconsistent, the issue may be with the ion source or other MS components.
-
Inspect the Ion Source: A dirty ion source is a common cause of signal instability.[4][5] Follow the manufacturer's instructions for cleaning the ion source components.
-
Review Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects and, consequently, fluctuating signal intensity. Ensure your sample preparation method is robust and reproducible.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of this compound Signal Loss
This guide provides a step-by-step approach to diagnosing the cause of a sudden or complete loss of the this compound signal.
Step 1: Initial System Checks
-
Verify MS Communication: Ensure the mass spectrometer is communicating with the data system.
-
Check for Error Messages: Review the instrument logs for any error messages.
-
Confirm Method Parameters: Double-check that the correct LC and MS methods are loaded.
Step 2: Isolate the Problem (LC, MS, or Sample)
-
Direct Infusion: Bypass the LC system and directly infuse a freshly prepared this compound standard solution into the mass spectrometer.
-
Signal Present and Stable: The issue is likely with the LC system or the sample introduction path. Proceed to Step 3 .
-
No Signal or Unstable Signal: The problem is likely with the mass spectrometer or the standard solution itself. Proceed to Step 4 .
-
Step 3: Troubleshooting the LC System
-
Check for Leaks: Visually inspect all fittings and connections for any signs of leaks.
-
Monitor Pressure: Observe the LC pressure. A lower-than-usual pressure can indicate a leak, while higher pressure could suggest a blockage.
-
Purge the Pumps: Purge the LC pumps to remove any air bubbles.[7]
-
Inspect the Column: Ensure the correct column is installed and that it has not exceeded its lifetime. Consider replacing the column if performance has degraded.[5]
-
Check the Sample Loop and Injection Port: Inspect for blockages or leaks in the autosampler.
Step 4: Troubleshooting the MS System
-
Prepare a Fresh Standard: Rule out degradation of the standard solution by preparing a fresh one.
-
Clean the Ion Source: A contaminated ion source is a frequent cause of signal loss.[4][5] Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary and spray shield.
-
Optimize Ion Source Parameters: Ensure the ion source parameters (e.g., capillary voltage, gas flows, temperatures) are appropriate for Carboplatin.[8][9]
-
Check MS Tuning and Calibration: Verify that the mass spectrometer is properly tuned and calibrated.
Experimental Protocols
Protocol 1: Post-Column Infusion for a Qualitative Assessment of Matrix Effects
This experiment helps to identify at which retention times co-eluting matrix components cause ion suppression or enhancement of the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for post-column mixing
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix samples (e.g., plasma, urine) that have undergone the same extraction procedure as the study samples.
Procedure:
-
System Setup:
-
Equilibrate the LC system with the analytical method's initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound standard solution.
-
Connect the outlet of the LC column and the outlet of the syringe pump to the tee-piece.
-
Connect the outlet of the tee-piece to the ion source of the mass spectrometer.
-
-
Data Acquisition:
-
Begin infusing the this compound standard solution. A stable baseline signal for the this compound transition should be observed in the mass spectrometer's data acquisition software.
-
Once a stable baseline is achieved, inject a prepared blank matrix sample onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Carboplatin
| Sample Preparation Method | Recovery | Matrix Effect | Reference |
| Protein Precipitation (Acetonitrile) | Not specified | Can be significant | [6] |
| HybridSPE-Precipitation | >25% | Negligible | [3][10] |
| Solid-Phase Extraction | 58.7% (plasma ultrafiltrate) | Not specified | [11][12] |
Table 2: Typical LC-MS/MS Parameters for Carboplatin Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Biobasic SCX (50 mm × 2.1 mm, 5 µm) | [3][10] |
| Mobile Phase A | Formic acid in water | [6] |
| Mobile Phase B | Formic acid in methanol | [6] |
| Flow Rate | 0.2 - 1.5 mL/min | [3][11] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][11][13] |
| Capillary Voltage | ~3-5 kV | [8] |
| Nebulizer Gas Pressure | ~20-60 psi | [8] |
| Desolvation Temperature | ~250-450 °C | [8] |
| Monitored Transition | [M+H]+ and product ions | [14] |
Visualizations
Caption: A flowchart for systematically troubleshooting the loss of this compound signal.
Caption: The mechanism of ion suppression in the electrospray source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. medpace.com [medpace.com]
- 7. biotage.com [biotage.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Carboplatin-d4 Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Carboplatin-d4 during long-term storage and experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity of your research materials.
Disclaimer: While this compound is a deuterated analog of Carboplatin (B1684641), extensive stability data specifically for the deuterated form is limited. The information provided here is based on the well-documented stability profile of Carboplatin. The fundamental degradation pathways are expected to be highly similar, though minor variations in degradation kinetics due to the deuterium (B1214612) isotope effect may exist.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: This is the primary degradation pathway in aqueous solutions, where the cyclobutane-dicarboxylate ring opens, followed by the loss of the ligand. This process is generally slow but can be accelerated by acidic conditions.[1][2][3][4]
-
Light Exposure: Carboplatin is sensitive to light. Exposure, particularly to direct sunlight or scattered outdoor light, can cause significant and rapid degradation, often accompanied by a color change to dark yellow.[5][6][7][8]
-
Reaction with Chloride Ions: In solutions containing chloride ions, such as 0.9% sodium chloride, Carboplatin can degrade into Cisplatin (B142131).[9][10]
Q2: How should I store this compound solid for long-term stability?
A2: For long-term storage of solid this compound, it is recommended to store it at -20°C under a nitrogen atmosphere and protected from moisture.[11]
Q3: What is the best way to prepare and store this compound solutions?
A3: To maximize stability in solution:
-
Solvent Choice: Use Dextrose 5% in water (D5W) for dilutions. Avoid using 0.9% sodium chloride if long-term stability is required, due to the potential for conversion to cisplatin.[9][10]
-
Temperature: For short-term storage (up to 24 hours), solutions can be kept at room temperature.[12][13] For longer periods, refrigeration at 4°C is recommended to enhance stability.[14][15] For storage lasting months, solutions should be kept at -80°C.[11]
-
Light Protection: Always protect solutions from light by using amber vials, aluminum foil, or light-blocking shades.[5][6][16]
-
Concentration: The stability of Carboplatin in solution can be concentration-dependent. Very low concentrations (e.g., 0.02 mg/mL) may be less stable than higher concentrations (e.g., 0.2 mg/mL and above).[12][13]
Q4: Can I use IV bags and administration sets that contain aluminum?
A4: No. Carboplatin can react with aluminum to form a black precipitate. You must not use any needles, syringes, catheters, or IV administration sets that contain aluminum parts that could come into contact with the this compound solution.[17][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution has turned yellow or dark yellow. | Light-induced degradation.[5][7] | Discard the solution immediately. In the future, ensure the solution is completely shielded from light at all stages of preparation, storage, and use. |
| Unexpected peaks appear in my HPLC chromatogram. | Degradation of this compound. | Review your storage and handling procedures. The unexpected peaks could correspond to hydrolysis products or cisplatin (if chloride ions are present).[9][][20] Consider performing a forced degradation study to identify potential degradants. |
| Loss of potency or inconsistent experimental results. | Degradation of the this compound stock solution. | Verify the stability of your stock solution. It is advisable to prepare fresh solutions for critical experiments or to re-qualify the concentration of older stock solutions using a validated analytical method like HPLC.[12][14] |
| A black precipitate has formed in the solution. | Interaction with aluminum.[17] | Discard the solution. Ensure all equipment used for preparation and administration is free of aluminum components. |
Quantitative Stability Data
The following tables summarize the chemical stability of Carboplatin under various conditions, based on available literature. This data should be considered as a close proxy for the expected stability of this compound.
Table 1: Stability of Carboplatin in Different Diluents and Temperatures
| Concentration | Diluent | Storage Temperature | Stability Duration | Reference |
| 0.5 mg/mL | 0.9% NaCl in PVC bags | Room Temperature (light) | 3 days | [14][15] |
| 2.0 mg/mL | 0.9% NaCl in PVC bags | Room Temperature (light) | 5 days | [14][15] |
| 4.0 mg/mL | 0.9% NaCl in PVC bags | Room Temperature (light) | 7 days | [14][15] |
| 0.5, 2.0, 4.0 mg/mL | 0.9% NaCl in PVC bags | 4°C (dark) | At least 7 days (≤6% loss) | [14][15] |
| 0.2 mg/mL | 5% Dextrose in PP bags | Room Temperature | 24 hours (stable) | [12][13] |
| 0.02 mg/mL | 5% Dextrose in PP bags | Room Temperature | Stability not proven beyond 3 hours | [12][13] |
| 0.3 mg/mL | 5% Dextrose in PE bottles | 20°C–25°C (light) | 42 days | [9] |
| 3.0 mg/mL | 5% Dextrose in PE bottles | 20°C–25°C (light) | 63 days | [9] |
| Aqueous Solution | N/A | 37°C | 14 days (stable) | [21] |
| Aqueous Solution | N/A | 60°C | Degraded within 14 days | [21] |
Table 2: Impact of Light Exposure on Carboplatin Solution
| Light Condition | Duration | Remaining Carboplatin | Reference |
| Outdoor Scattered Light (unshielded) | 4 hours | ~23% | [5][7] |
| Outdoor Scattered Light (shielded with yellow plastic) | 2 hours | ~85.2% | [5][7] |
| Outdoor Scattered Light (shielded with yellow plastic) | 4 hours | ~78.6% | [5][7] |
Experimental Protocols
Protocol: Stability Testing of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound solutions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., 5% Dextrose).
-
Aliquot the stock solution into several vials appropriate for the storage conditions being tested (e.g., amber glass vials for light protection, polypropylene (B1209903) vials).
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
HPLC System and Conditions:
-
Analytical Column: C18 reverse-phase column (e.g., Zorbax eclipse XDB-C18, 150mm x 4.6mm, 5 µm particle size).[12][13]
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 98:2, v/v).[12][13]
-
Injection Volume: 50 µL.[12]
-
Run Time: Sufficient to allow for the elution of the parent peak and any potential degradation products.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 3, 6, 24 hours, and then weekly), withdraw a sample from one of the vials for each storage condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The stability is often defined as the time at which the concentration drops below 90% of the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. On the Hydrolysis Mechanism of the Second‐Generation Anticancer Drug Carboplatin [ouci.dntb.gov.ua]
- 2. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 3. On the hydrolysis mechanism of the second-generation anticancer drug carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Light-induced deterioration test of carboplatin under clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Light-induced deterioration test of carboplatin under clinical settings. | Semantic Scholar [semanticscholar.org]
- 9. Physicochemical stability of Carboplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 10. Stability and compatibility of cisplatin and carboplatin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. Stability of carboplatin infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gps.mylwebhub.com [gps.mylwebhub.com]
- 17. docetp.mpa.se [docetp.mpa.se]
- 18. CARBOplatin | CHEO ED Outreach [outreach.cheo.on.ca]
- 20. Identification of degradation products from aqueous carboplatin injection samples by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The suitability of carboplatin solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijrar.com [ijrar.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Carboplatin-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving poor peak shape issues encountered during the chromatographic analysis of Carboplatin-d4. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes?
Poor peak shape, particularly tailing, for this compound is a common issue in liquid chromatography. The primary cause is often the interaction of the metal-containing Carboplatin molecule with active sites on the stainless steel surfaces of the HPLC system, such as the column frit, tubing, and injector components.[1][2][3] This secondary interaction leads to a portion of the analyte being retained longer than the main peak, resulting in a tail. Other contributing factors can include:
-
Inappropriate mobile phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and residual silanol (B1196071) groups on the column's stationary phase, affecting peak shape.[4][5][6]
-
Column contamination or degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites for analyte interaction.
-
Suboptimal chromatographic conditions: Factors like mobile phase composition, flow rate, and column choice can all impact peak symmetry.
Q2: How does system passivation improve the peak shape of metal-sensitive compounds like this compound?
Passivation is a chemical treatment process that removes free iron and other reactive species from the stainless steel surfaces of the HPLC system and forms a passive, protective oxide layer.[1] This layer minimizes the interaction between metal-sensitive analytes like this compound and the metallic surfaces of the flow path, thereby reducing peak tailing and improving peak asymmetry.[1]
Q3: Are there specific types of HPLC columns that are recommended for this compound analysis to minimize peak tailing?
Yes, using columns with advanced surface technologies can significantly improve the peak shape of metal-sensitive compounds. Look for columns that are marketed as "metal-free," "bio-inert," or have proprietary surface deactivation technologies. These columns are designed to minimize analyte-metal interactions. While conventional C18 columns can be used, those with thorough end-capping are preferable to reduce interactions with residual silanol groups. For highly polar compounds like Carboplatin, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns can also be effective alternatives.
Q4: Can the mobile phase composition be optimized to improve this compound peak shape?
Absolutely. Mobile phase optimization is a critical step in achieving good peak symmetry. Key considerations include:
-
pH: Adjusting the mobile phase pH can help to suppress the ionization of residual silanol groups on the column packing material, reducing their interaction with the analyte.[4][5][6] For many applications, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is beneficial.
-
Ionic Strength: Increasing the ionic strength of the mobile phase by adding a salt (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can help to mask active sites on the stationary phase and reduce secondary interactions.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) will affect retention and can also influence peak shape.
Q5: Is there a difference in the chromatographic behavior of Carboplatin and this compound?
The chromatographic behavior of Carboplatin and its deuterated internal standard, this compound, is expected to be nearly identical. The small increase in mass due to deuterium (B1214612) substitution should not significantly affect its retention time or peak shape under typical reversed-phase or HILIC conditions. Any peak shape issues observed for this compound are highly likely to be present for Carboplatin as well.
Troubleshooting Guide
Problem: Significant Peak Tailing of this compound
This is the most common peak shape issue for this compound. Follow this systematic troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for poor this compound peak shape.
Solution 1: HPLC System Passivation
Interaction with metal components is a leading cause of peak tailing for this compound. Passivating the HPLC system can significantly improve peak shape.
Experimental Protocol: Nitric Acid Passivation
Caution: Nitric acid is corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform this procedure in a well-ventilated area.
-
System Preparation:
-
Remove the column and any guard column from the system.
-
Replace the column with a union or a restrictor capillary.
-
Flush the entire system with HPLC-grade water for at least 30 minutes at a flow rate of 1 mL/min to remove any buffers or organic solvents.
-
-
Passivation Step:
-
Prepare a 20-30% (v/v) solution of nitric acid in HPLC-grade water.
-
Flush the system with the nitric acid solution at a low flow rate (e.g., 0.2-0.5 mL/min) for 60-90 minutes.
-
-
Rinsing Step:
-
Replace the nitric acid solution with HPLC-grade water.
-
Flush the system with water for at least 60 minutes at 1 mL/min, or until the eluent is neutral (check with pH paper).
-
-
Final Flush:
-
Flush the system with your initial mobile phase for at least 30 minutes before reinstalling the column.
-
Expected Outcome:
| Condition | Tailing Factor (Typical) | Asymmetry Factor (Typical) |
| Before Passivation | > 2.0 | > 1.8 |
| After Passivation | < 1.5 | < 1.3 |
Solution 2: Column Evaluation and Selection
The choice of column and its condition are crucial for good peak shape.
-
Use a "metal-free" or "bio-inert" column: These columns are specifically designed to minimize metal-analyte interactions.
-
Check for column contamination: If the peak tailing has worsened over time, the column may be contaminated. Follow the manufacturer's instructions for column cleaning.
-
Consider a different stationary phase: If using a standard C18 column, consider one with extensive end-capping or a polar-embedded phase. Alternatively, a HILIC column may provide better peak shape for the polar this compound molecule.
Quantitative Comparison of Column Types (Illustrative Data):
| Column Type | Tailing Factor | Asymmetry Factor |
| Standard C18 | 1.9 | 1.7 |
| End-capped C18 | 1.4 | 1.2 |
| Metal-Free C18 | 1.2 | 1.1 |
| HILIC | 1.3 | 1.2 |
Solution 3: Mobile Phase Optimization
Fine-tuning the mobile phase can significantly reduce peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare your aqueous mobile phase with different concentrations of an acidic modifier (e.g., 0.05%, 0.1%, and 0.2% formic acid).
-
Equilibrate the System: For each mobile phase, equilibrate the column for at least 15-20 column volumes.
-
Inject this compound: Inject your this compound standard and record the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor and asymmetry for each condition to determine the optimal pH.
Impact of Mobile Phase pH on Peak Shape (Illustrative Data):
| Mobile Phase Aqueous Component | Tailing Factor | Asymmetry Factor |
| Water (no modifier) | 2.2 | 2.0 |
| 0.05% Formic Acid in Water | 1.6 | 1.4 |
| 0.1% Formic Acid in Water | 1.3 | 1.2 |
| 0.2% Formic Acid in Water | 1.2 | 1.1 |
Problem: Peak Splitting or Broadening
While less common than tailing, peak splitting or broadening can also occur.
Caption: Logical workflow for troubleshooting peak splitting or broadening.
Possible Causes and Solutions:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, leading to a distorted flow path and split peaks.[7]
-
Solution: Try back-flushing the column (reversing the flow direction) to dislodge the particulates. If this does not resolve the issue, the frit or the entire column may need to be replaced.
-
-
Column Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in a split or broadened peak.
-
Solution: A column with a void cannot be repaired and must be replaced. Ensure that the column is not subjected to sudden pressure shocks and is operated within the manufacturer's recommended pH and temperature ranges.
-
-
Extra-column Volume: Excessive volume in the tubing and connections between the injector and the detector can lead to peak broadening.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and ensure all fittings are properly connected to minimize dead volume.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Minimizing matrix effects when using Carboplatin-d4 in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects during the bioanalysis of Carboplatin (B1684641) and its stable isotope-labeled internal standard, Carboplatin-d4, in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue for Carboplatin quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix.[1][2] In the context of LC-MS/MS analysis of Carboplatin in biological samples like plasma, endogenous molecules such as phospholipids (B1166683), salts, and proteins can suppress or enhance the signal of Carboplatin and its internal standard, this compound.[3][4] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic study data.[1][5]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis.[5] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement effects.[6] By using the ratio of the analyte signal to the IS signal for quantification, variability introduced by matrix effects and sample preparation can be effectively compensated, leading to significantly improved data accuracy and precision.[6][7]
Q3: What are the primary sources of matrix effects in plasma samples for Carboplatin analysis?
A3: For polar analytes like Carboplatin, the most common sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[1][3][4] Other sources include salts, endogenous metabolites, and residual proteins that remain after incomplete sample cleanup.[1]
Q4: Which chromatographic technique is best suited for Carboplatin analysis?
A4: Due to its high polarity, Carboplatin is poorly retained on traditional reversed-phase (e.g., C18) columns.[8][9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred technique.[11][12][13] HILIC uses a polar stationary phase and a high organic mobile phase, which promotes the retention of polar compounds like Carboplatin, allowing for better separation from the non-polar phospholipids that can cause significant matrix effects.[9][10][13]
Q5: How can I quantitatively assess the degree of matrix effects in my assay?
A5: The matrix effect can be quantitatively evaluated using the post-extraction spike method, as recommended by regulatory bodies like the FDA.[1][14] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a neat solvent (Set A). The Matrix Factor (MF) is calculated as MF = Peak Response in Set B / Peak Response in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[15]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in biological matrices.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| High Signal Suppression | 1. Incomplete removal of phospholipids or salts.[3] 2. Co-elution of matrix components with the analyte/IS. | 1. Implement a more rigorous sample cleanup method, such as HybridSPE® or Solid-Phase Extraction (SPE).[11][16] 2. Optimize the LC gradient to better resolve Carboplatin from the region where matrix components elute. 3. Switch from a reversed-phase column to a HILIC column to improve retention and separation.[11] |
| Inconsistent Internal Standard (IS) Response | 1. Inconsistent sample preparation (e.g., pipetting errors, variable extraction efficiency).[7][17] 2. Instability of the MS ion source or a dirty source.[17] 3. Autosampler injection issues (e.g., air bubbles, inconsistent volume).[17] | 1. Ensure proper mixing of the IS with the sample matrix. Automate sample preparation steps where possible to improve consistency.[7] 2. Perform routine maintenance on the MS source. Monitor IS response in QC samples to detect instrument drift.[18] 3. Check autosampler syringe and lines for bubbles; verify injection precision.[17] |
| Poor Peak Shape or Tailing | 1. Injection of the sample in a solvent stronger than the mobile phase (especially in HILIC).[10] 2. Secondary interactions with the analytical column. 3. Column degradation or contamination. | 1. Reconstitute the final extract in a solvent that is similar to or weaker than the initial mobile phase conditions.[10] 2. Modify mobile phase pH or add a small amount of a competing agent. 3. Flush the column or replace it if performance does not improve. |
| Low Analyte/IS Recovery | 1. Inefficient extraction from the biological matrix.[4] 2. Analyte or IS binding to proteins or labware. 3. Degradation of Carboplatin or this compound during sample processing. | 1. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent).[4] 2. Use low-binding plates and tubes. Ensure protein precipitation is complete. 3. Assess the stability of Carboplatin under the processing conditions (e.g., temperature, time). Carboplatin stability in plasma can be a concern.[19] |
Experimental Protocols & Data
Protocol 1: Sample Preparation Comparison
To minimize matrix effects, different sample preparation techniques can be employed. The most common are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and specialized techniques like HybridSPE® that specifically target phospholipid removal.
Method A: Protein Precipitation (PPT)
-
Aliquot 100 µL of the biological sample (e.g., plasma).
-
Add 20 µL of this compound working solution (Internal Standard).
-
Add 300 µL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A.
Method B: Hybrid Solid-Phase Extraction (HybridSPE®)
-
Aliquot 100 µL of the biological sample into the HybridSPE® plate/cartridge.
-
Add 20 µL of this compound working solution.
-
Add 300 µL of acetonitrile with 1% formic acid.
-
Vortex/mix for 2 minutes to facilitate protein precipitation.
-
Apply vacuum or positive pressure to force the sample through the packed bed, which traps phospholipids.
-
Collect the clean filtrate.
-
Evaporate the filtrate to dryness and reconstitute in 100 µL of mobile phase A. This method has been shown to result in negligible matrix effects.[16]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods used in Carboplatin bioanalysis.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | HybridSPE® |
| Analyte Recovery (%) | 70 - 85% | 85 - 95% | >90% |
| IS Recovery (%) | 72 - 86% | 87 - 96% | >90% |
| Matrix Effect (IS-Normalized) | 0.85 - 1.20 | 0.95 - 1.07 | 0.98 - 1.03 |
| RSD of Matrix Factor (%) | < 15% | < 10% | < 5% |
| Phospholipid Removal | Poor | Moderate-Good | Excellent (>99%)[3] |
| Relative Throughput | High | Low-Medium | High (96-well format) |
| Note: Data are representative and may vary based on specific laboratory conditions and matrices. |
Protocol 2: Recommended LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carboplatin: 372.0 → 294.1
-
This compound: 376.0 → 298.1
-
Visual Diagrams
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. medpace.com [medpace.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 13. HILIC Overview | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. fda.gov [fda.gov]
- 15. e-b-f.eu [e-b-f.eu]
- 16. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. fda.gov [fda.gov]
- 19. Quantification and clinical application of carboplatin in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Carboplatin-d4 during sample extraction
Welcome to the technical support center for the analysis of Carboplatin-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample extraction.
Troubleshooting Guide: Low Recovery of this compound
Low and inconsistent recovery of an internal standard like this compound can compromise the accuracy and reliability of bioanalytical data. This guide provides a systematic approach to identifying and resolving common issues encountered during sample preparation using protein precipitation (PPT) and solid-phase extraction (SPE).
Initial Assessment of the Problem
The first step in troubleshooting is to determine the source of the low recovery. This can be achieved by systematically evaluating each stage of the sample preparation and analysis workflow.
dot
Caption: A logical workflow for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific questions and issues that may arise during the sample extraction of this compound.
Protein Precipitation (PPT)
Q1: I am observing low recovery of this compound after protein precipitation. What are the likely causes and how can I improve it?
A1: Low recovery after PPT is often due to the choice of precipitation solvent, the solvent-to-sample ratio, or the co-precipitation of the analyte with the proteins. Carboplatin (B1684641) is a hydrophilic compound, so optimizing the precipitation conditions is crucial.
Troubleshooting Steps:
-
Precipitation Solvent Selection: Acetonitrile (B52724) is generally more effective at precipitating plasma proteins than methanol (B129727).[1] Consider switching to acetonitrile if you are currently using methanol.
-
Solvent-to-Sample Ratio: A ratio of 3:1 (acetonitrile:plasma) is a common starting point. You can test increasing this ratio to 4:1 or 5:1 to enhance protein removal.
-
Acidification of Precipitation Solvent: The addition of a small amount of acid, such as 1% formic acid, to the acetonitrile can improve the recovery of certain compounds. A study on a HybridSPE-Precipitation method for carboplatin reported an acceptable recovery of over 25% using 1% formic acid in acetonitrile.[2]
-
Thorough Vortexing and Centrifugation: Ensure that the sample and precipitation solvent are vortexed vigorously to ensure complete protein precipitation. Subsequently, centrifuge at a high speed (e.g., >10,000 x g) for a sufficient duration (e.g., 10-15 minutes) to obtain a compact protein pellet and a clear supernatant.
Quantitative Data Summary for PPT Optimization:
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Precipitation Solvent | Methanol | Acetonitrile | Acetonitrile generally provides more efficient protein removal.[1] |
| Solvent Additive | None | 1% Formic Acid | The addition of formic acid may improve the recovery of this compound.[2] |
dot
Caption: Decision tree for troubleshooting low PPT recovery.
Solid-Phase Extraction (SPE)
Q2: My this compound recovery with SPE is low and variable. What aspects of the protocol should I investigate?
A2: Low and inconsistent SPE recovery can be attributed to several factors including the choice of sorbent, sample pretreatment, and the composition of the wash and elution solvents.
Troubleshooting Steps:
-
Sorbent Selection: Carboplatin is a polar molecule. While C18 is a common reversed-phase sorbent, a more hydrophilic sorbent like Oasis HLB may provide better retention and recovery. For other polar compounds, Oasis HLB has shown improved recovery compared to C18.
-
Sample Pretreatment: Ensure your sample is properly pre-treated before loading onto the SPE cartridge. This may involve dilution and/or pH adjustment to optimize the interaction between this compound and the sorbent.
-
Wash Step Optimization: The wash step is critical for removing interferences without eluting the analyte. The wash solvent should be strong enough to remove matrix components but weak enough to not cause premature elution of this compound.
-
Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent for complete elution. For reversed-phase SPE, this typically involves a higher percentage of organic solvent.
Quantitative Data Summary for SPE Optimization:
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| SPE Sorbent | C18 | Oasis HLB | Oasis HLB may offer better recovery for the hydrophilic this compound. |
| Reported Recovery (Carboplatin) | 58.7% (plasma ultrafiltrate)[3] | Not specified for Carboplatin | A direct comparison is needed for definitive optimization. |
dot
Caption: Key optimization steps for improving SPE recovery.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a starting point for the extraction of this compound from plasma or serum.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid, optional) to each sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
Protocol 2: Solid-Phase Extraction using a C18 Cartridge
This protocol provides a general procedure for SPE that can be optimized for this compound.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Pretreatment: Dilute the plasma or serum sample (e.g., 1:1 with water or a suitable buffer) and adjust the pH if necessary.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute the this compound with a small volume of a strong solvent (e.g., 1 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
References
- 1. medpace.com [medpace.com]
- 2. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-elution of Carboplatin-d4 with interfering compounds
This guide provides troubleshooting strategies and frequently asked questions to help researchers resolve issues with the co-elution of Carboplatin-d4 and interfering compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution with this compound?
Co-elution in the analysis of Carboplatin, a polar platinum-based compound, often stems from several factors. A primary cause is the presence of endogenous polar compounds from the biological matrix (e.g., plasma, urine) that have similar retention properties under specific chromatographic conditions. Another significant factor is the potential for ion-suppression or enhancement effects from these co-eluting compounds, which can impact the accuracy of quantification even if the peaks are partially resolved. The choice of chromatography mode is also critical; while reversed-phase (RP) chromatography is common, it often provides limited retention for highly polar compounds like Carboplatin, increasing the likelihood of co-elution with other early-eluting substances.
Q2: How can I confirm that my this compound is co-eluting with an interference?
Confirming co-elution involves a few key diagnostic checks:
-
Peak Shape Analysis: Examine the chromatogram for your this compound internal standard. Look for signs of peak distortion, such as fronting, tailing, or split peaks, which can indicate an underlying interference.
-
Mass Spectrometry Data: Check the mass spectrum across the peak. A stable, expected mass-to-charge ratio (m/z) throughout the peak is ideal. If you observe other significant ions appearing at the same retention time, it signals a co-eluting substance.
-
Matrix Blanks: Analyze a blank matrix sample (a sample prepared without the analyte or internal standard). The presence of a significant peak at the expected retention time for this compound is a direct indication of an interfering compound from the matrix itself.
Q3: What is the impact of co-elution on my quantitative results?
Co-elution can severely compromise the accuracy and reliability of your results. If an interfering compound co-elutes with this compound, it can lead to ion suppression or enhancement in the mass spectrometer source. This means the detector response for the internal standard will be artificially lowered or raised, leading to an inaccurate calculation of the analyte-to-internal standard ratio. The consequence is an overestimation or underestimation of the actual Carboplatin concentration in your sample.
Q4: Can this issue be resolved without changing my analytical column?
Yes, in many cases, co-elution can be resolved by modifying the chromatographic method without replacing the column. Adjustments to the mobile phase composition (e.g., pH, organic modifier, buffer concentration) or the gradient elution profile can alter the selectivity of your separation and shift the retention time of the interfering compound away from this compound. These modifications should be the first line of troubleshooting before considering a different column chemistry.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution issues. The general workflow is outlined in the diagram below.
Caption: A workflow for troubleshooting co-elution issues.
Step 1: Chromatographic Parameter Optimization
The most effective way to resolve co-elution is by altering the chromatographic selectivity. The following parameters can be systematically adjusted.
| Parameter | Recommended Adjustment | Expected Outcome |
| Mobile Phase pH | Adjust by ± 0.5-1.0 pH units. | Can change the ionization state of interfering compounds, altering their retention time relative to this compound. |
| Organic Modifier | Switch from Acetonitrile (B52724) to Methanol, or vice versa. | Changes the elution strength and selectivity, which can be effective in separating compounds with different polarities. |
| Buffer Concentration | Increase or decrease the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) (e.g., from 0.1% to 0.2%). | Can improve peak shape and may slightly alter the retention of interfering species. |
| Gradient Slope | Decrease the rate of organic solvent increase (make the gradient shallower). | Increases the separation window between closely eluting compounds, providing better resolution. |
| Column Temperature | Increase or decrease by 5-10 °C. | Affects solvent viscosity and analyte interaction with the stationary phase, which can sometimes improve separation. |
Step 2: Advanced Solutions - Changing the Stationary Phase
If mobile phase optimization is insufficient, the interference may have very similar properties to this compound under reversed-phase conditions. In this case, switching to a column with a different separation mechanism is a powerful solution.
Caption: Relationship between analyte polarity and column chemistry choice.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds like Carboplatin. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This provides much stronger retention for polar analytes, moving them away from the void volume where many matrix interferences elute in reversed-phase methods.
Example Experimental Protocol: HILIC Method for Carboplatin
This protocol provides a starting point for developing a HILIC-based method to overcome co-elution issues.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UHPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Gradient Program
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 95 |
| 2.5 | 0.4 | 50 |
| 2.6 | 0.4 | 95 |
| 4.0 | 0.4 | 95 |
4. Mass Spectrometry Parameters (Example)
| Parameter | Carboplatin | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 372.1 | 376.1 |
| Product Ion (m/z) | 293.0 | 297.0 |
| Collision Energy (eV) | 15 | 15 |
Dealing with Carboplatin-d4 instability in acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboplatin-d4. The focus is on addressing its instability in acidic and basic conditions during experimental procedures.
A Note on this compound Stability: While the following information is primarily based on studies of Carboplatin (B1684641), it is a well-established principle in medicinal chemistry that deuteration at non-metabolically active sites, such as in this compound, does not significantly alter the chemical stability of the molecule with respect to hydrolysis. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, but this does not influence the rate-determining steps of acid or base-catalyzed hydrolysis of the platinum complex. Therefore, the stability profile of this compound is considered to be analogous to that of Carboplatin.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: this compound is susceptible to hydrolysis, which is the primary degradation pathway.[1][2][3] This process can be accelerated by:
-
Acidic Conditions: Low pH promotes the protonation of the dicarboxylate ligand, leading to ring-opening and subsequent ligand displacement.[1][2]
-
Basic Conditions: High pH can also lead to increased degradation, although the mechanism is less detailed in the provided literature. Forced degradation studies show significant degradation under alkaline conditions.
-
Presence of Chloride Ions: Chloride ions can displace the cyclobutanedicarboxylate ligand, leading to the formation of cisplatin (B142131) or related platinum-chloro species, especially under acidic conditions.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of hydrolytic degradation.[5]
-
Exposure to Light: Photodegradation can also occur, leading to the formation of various degradation products.
Q2: What are the expected degradation products of this compound?
A2: Under acidic or basic conditions, the primary degradation pathway is hydrolysis, which involves a two-step process:
-
Ring-Opening: One of the carboxylate groups detaches from the platinum center.[1][2][3]
-
Ligand Loss: The entire dicarboxylate ligand is displaced by water molecules (aquation).[1][3]
The final degradation products are typically diaqua-diammineplatinum(II) and the free cyclobutane-1,1-dicarboxylic acid-d4. In the presence of chloride ions, cisplatin can be formed.[4]
Q3: How can I minimize the degradation of my this compound solution?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain the pH of your solution within a stable range, ideally close to neutral (pH 5-7).[6] Avoid strongly acidic or basic buffers.
-
Solvent Choice: Use a non-chloride containing solvent for reconstitution and dilution, such as 5% dextrose solution. The use of 0.9% sodium chloride can accelerate degradation.
-
Temperature Control: Store this compound solutions at controlled room temperature or under refrigeration as specified for the formulation, and avoid exposure to high temperatures.[5]
-
Light Protection: Protect solutions from light by using amber vials or by covering the container with light-blocking material.
-
Fresh Preparation: Prepare solutions fresh whenever possible and use them within their recommended stability window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in my chromatogram (e.g., HPLC). | Degradation of this compound. | 1. Confirm the identity of the new peaks by mass spectrometry if possible. 2. Review your experimental conditions (pH, solvent, temperature, light exposure) against the stability recommendations. 3. Perform a forced degradation study under controlled conditions to identify the degradation products. |
| Loss of this compound concentration over time. | Instability under the storage or experimental conditions. | 1. Re-evaluate the pH and composition of your solution. 2. Ensure proper storage conditions (temperature and light protection). 3. Validate the stability of this compound in your specific experimental matrix by conducting a time-course study. |
| Precipitate formation in the solution. | Potential degradation to less soluble products or interaction with buffer components. | 1. Analyze the precipitate to identify its composition. 2. Check for buffer compatibility and consider using an alternative buffer system. 3. Ensure the concentration of this compound is within its solubility limits in the chosen solvent. |
Quantitative Data on Carboplatin Degradation
The following tables summarize quantitative data on Carboplatin degradation under various stress conditions. This data can be used as a reference for predicting the stability of this compound in your experiments.
Table 1: Forced Degradation of Carboplatin under Acidic and Basic Conditions
| Stress Condition | Reagent | Time | Temperature | % Degradation |
| Acidic | 0.1N HCl | 2 hours | Room Temp | 4.56% |
| Basic | 0.1N NaOH | 2 hours | Room Temp | 2.55% |
Data adapted from a study on Carboplatin forced degradation.[7]
Table 2: Stability of Carboplatin in 0.9% Sodium Chloride Solution at Room Temperature (23°C)
| Concentration | 1 day | 2 days | 3 days | 5 days | 7 days |
| 0.5 mg/mL | 99.1% | 96.6% | 94.3% | 88.5% | 82.1% |
| 2.0 mg/mL | 99.5% | 98.2% | 97.1% | 95.4% | 91.5% |
| 4.0 mg/mL | 99.8% | 99.1% | 98.5% | 97.2% | 96.3% |
Data represents the percentage of initial concentration remaining. Adapted from a stability study of Carboplatin in 0.9% Sodium Chloride in PVC bags.[8]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under acidic and basic conditions to understand its degradation profile.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
2. Acid Degradation:
-
Pipette a known volume of this compound stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours).
-
At designated time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with HPLC-grade water.
-
Inject the sample into the HPLC system.
3. Base Degradation:
-
Pipette a known volume of this compound stock solution into a volumetric flask.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours).
-
At designated time points, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with HPLC-grade water.
-
Inject the sample into the HPLC system.
Protocol 2: HPLC Method for Stability Analysis of this compound
This method can be used to quantify this compound and its degradation products.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 98:2 v/v)[9][10]
-
Injection Volume: 20 µL[6]
-
Column Temperature: Ambient
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in HPLC-grade water (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with water to cover the expected concentration range of the samples.
3. Sample Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the samples from the forced degradation study or other stability experiments.
-
Quantify the amount of this compound remaining and any major degradation products by comparing their peak areas to the calibration curve.
Visualizations
Caption: Acid/Base catalyzed hydrolysis of this compound.
Caption: Workflow for forced degradation study of this compound.
References
- 1. On the Hydrolysis Mechanism of the Second‐Generation Anticancer Drug Carboplatin [ouci.dntb.gov.ua]
- 2. On the hydrolysis mechanism of the second-generation anticancer drug carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 4. [PDF] Carboplatin and oxaliplatin decomposition in chloride medium, monitored by XAS. | Semantic Scholar [semanticscholar.org]
- 5. The suitability of carboplatin solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. ijrar.com [ijrar.com]
- 8. researchgate.net [researchgate.net]
- 9. docta.ucm.es [docta.ucm.es]
- 10. docta.ucm.es [docta.ucm.es]
Best practices for preventing degradation of Carboplatin-d4 stock solutions
This technical support center provides guidance on the best practices for preventing the degradation of Carboplatin-d4 stock solutions. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Disclaimer
The stability data and handling recommendations provided in this document are primarily based on studies of Carboplatin (B1684641). While the deuterated analog, this compound, is expected to have very similar chemical stability, direct comparative studies are limited. Therefore, these guidelines should be considered a close proxy for this compound. It is always recommended to perform in-house stability tests for critical applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in the stock solution. | - The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.- The solution was not fully dissolved initially. | - Gently warm the solution to room temperature and vortex or sonicate to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure the powder is completely dissolved during preparation. |
| Discoloration (yellowing) of the solution. | - Exposure to light, particularly sunlight or strong fluorescent light, can cause photodegradation.[1] | - Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1]- Prepare solutions under subdued light conditions. |
| Loss of potency or inconsistent experimental results. | - Degradation of this compound due to improper storage (temperature, light exposure).- Hydrolysis in aqueous solutions.- Use of inappropriate solvents. | - Review storage conditions. Store at recommended temperatures and protect from light.- Prepare fresh stock solutions more frequently.- For aqueous solutions, use promptly after preparation or store under validated stable conditions.- Use recommended solvents such as 5% dextrose in water for better long-term stability compared to 0.9% sodium chloride.[2] |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | - Presence of degradation products due to hydrolysis or oxidation.[] | - Confirm the identity of the main peak corresponding to this compound.- Review preparation and storage procedures to minimize degradation.- If using 0.9% sodium chloride as a diluent, be aware that it can lead to more rapid degradation compared to 5% dextrose.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For aqueous stock solutions intended for cell culture or in vivo studies, 5% dextrose in water (D5W) is often recommended as it has been shown to provide better stability for Carboplatin compared to 0.9% sodium chloride solution.[2][4] Carboplatin is soluble in water at approximately 14 mg/mL.[5] For non-aqueous stock solutions for long-term storage, DMSO can be used, but it is generally not recommended for platinum-based drugs as it can lead to inactivation; if used, solutions should be prepared fresh.[6]
2. How should I store my this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
Temperature: Refrigerated at 2-8°C (36-46°F).[7] Some studies show stability for extended periods at this temperature.[7] For very long-term storage (months), -20°C or -80°C can be considered, though freeze-thaw cycles should be avoided.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.[1]
-
Container: Use tightly sealed glass or polypropylene (B1209903) containers.
3. How long is my this compound stock solution stable?
The stability of this compound stock solutions is dependent on the solvent, concentration, storage temperature, and light exposure. The tables below summarize stability data for Carboplatin, which can be used as a guide for this compound.
4. Can I use a stock solution that has changed color?
No. A change in color, such as yellowing, is an indication of degradation.[1] Degraded solutions should be discarded as they will not provide accurate results and the degradation products may have unknown biological activity.
5. What are the main degradation pathways for this compound?
The primary degradation pathways for Carboplatin are hydrolysis and oxidation.[] Hydrolysis can occur in aqueous solutions, leading to the formation of various platinum-containing species.[] Exposure to light, especially sunlight, can accelerate degradation.[8]
Quantitative Data Summary
Table 1: Stability of Carboplatin in 0.9% Sodium Chloride Solution
| Concentration | Storage Temperature | Light Conditions | Stability Period (≥90% of initial concentration) | Reference |
| 0.5 mg/mL | Room Temperature | Ambient fluorescent light | 3 days | [7] |
| 2.0 mg/mL | Room Temperature | Ambient fluorescent light | 5 days | [7] |
| 4.0 mg/mL | Room Temperature | Ambient fluorescent light | 7 days | [7] |
| 0.5 - 4.0 mg/mL | 4°C | In the dark | At least 7 days (≤6% loss) | [7] |
Table 2: Stability of Carboplatin in 5% Dextrose (Glucose) Solution
| Concentration | Storage Temperature | Light Conditions | Stability Period | Reference |
| 0.2 mg/mL | Room Temperature | Protected from light | 24 hours (no significant loss) | [9][10] |
| 0.02 mg/mL | Room Temperature | Protected from light | Stability not proven beyond 3 hours | [9][10] |
| 0.3 mg/mL | Room Temperature | Normal room light | 42 days | [2] |
| 3.0 mg/mL | Room Temperature | Normal room light | 63 days | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Stock Solution
-
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile, amber glass vials or clear glass vials with aluminum foil
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Work in a laminar flow hood or a designated clean area to maintain sterility.
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the required volume of sterile 5% Dextrose in Water to achieve the desired final concentration.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial clearly with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at 2-8°C, protected from light.
-
Protocol 2: Stability Testing of this compound Solution by HPLC
This protocol is a general guideline based on published methods for Carboplatin.[4][7][9][10]
-
HPLC System and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 98:2 v/v).[9][10]
-
Detection Wavelength: 230 nm.[9]
-
Injection Volume: 20-50 µL.[9]
-
Column Temperature: Ambient.
-
-
Procedure:
-
Prepare the this compound solution to be tested at a known concentration.
-
At time zero (t=0), take an aliquot of the solution, dilute it to fall within the linear range of the standard curve, and inject it into the HPLC system. Record the peak area.
-
Store the bulk solution under the desired test conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 24h, 48h, 7 days), withdraw aliquots of the stock solution.
-
Dilute the aliquots in the same manner as the t=0 sample and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 4. researchgate.net [researchgate.net]
- 5. Carboplatin Injection(carboplatin aqueous solution) [dailymed.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Stability of carboplatin infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different anticoagulants on Carboplatin-d4 stability in plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of different anticoagulants on the stability of Carboplatin-d4 in plasma.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for collecting plasma samples for this compound analysis?
A1: While direct comparative studies on the stability of this compound across different anticoagulants are not extensively published, EDTA is generally a suitable choice for many bioanalytical assays. It prevents clotting by chelating calcium ions and is known to preserve the integrity of cellular components.[1][2][3] Heparin, which inhibits thrombin formation, is another common anticoagulant for plasma collection for clinical chemistry.[2][3][4][5] Citrate (B86180) is also used, primarily for coagulation studies, and it acts by chelating calcium.[4] The choice of anticoagulant may have an impact on the stability of the analyte and the analytical method.
Q2: What is the expected stability of Carboplatin (B1684641) in plasma?
A2: Carboplatin has been found to be stable in plasma at room temperature (22°C) for up to 8 hours before ultrafiltration.[6] For longer-term storage, it was found to be stable in human plasma stored at approximately -70°C for at least 46 days.[7] It is crucial to minimize the time between sample collection and processing to ensure the integrity of the results.
Q3: How does Carboplatin degrade in plasma?
A3: Carboplatin can degrade in plasma, leading to the formation of other platinum-containing species. The degradation can occur through hydrolysis.[2] The platinum atom in Carboplatin can bind to plasma proteins, primarily albumin and gamma-globulin, in a time-dependent manner.[8]
Q4: Can I use serum instead of plasma for this compound analysis?
A4: While technically possible, plasma is generally preferred over serum for drug stability studies. The clotting process in serum collection can take 15-30 minutes at room temperature, during which time the analyte could degrade.[9] Plasma is separated from whole blood after centrifugation with an anticoagulant, a process that can be performed more rapidly after blood collection.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or inconsistent this compound recovery | Analyte Instability: this compound may have degraded between sample collection and analysis. | - Process blood samples as quickly as possible after collection. - Keep samples on ice or at 4°C during processing. - For long-term storage, freeze plasma at -70°C or lower.[7][9] |
| Interaction with Anticoagulant: The chosen anticoagulant may be interfering with the stability or the analytical method. | - If using heparin, be aware that it can sometimes interfere with enzymatic reactions or mass spectrometry analysis. - Consider performing a small pilot study to compare the stability of this compound in plasma collected with different anticoagulants (e.g., EDTA vs. heparin). | |
| Suboptimal Sample Collection: Improper blood collection techniques can lead to hemolysis or sample contamination. | - Use appropriate gauge needles to avoid shearing of red blood cells. - Ensure proper mixing of blood with the anticoagulant in the collection tube.[10] | |
| High variability between replicate samples | Incomplete mixing with anticoagulant: Insufficient mixing can lead to micro-clot formation. | - Gently invert the blood collection tube 8-10 times immediately after collection to ensure thorough mixing with the anticoagulant. |
| Precipitation of this compound: The analyte may be precipitating out of solution. | - Ensure that the plasma is properly thawed and vortexed before sample extraction. | |
| Unexpected peaks in chromatogram | Degradation Products: The presence of unexpected peaks may indicate the degradation of this compound. | - Review the sample handling and storage procedures to identify any potential causes of degradation. - Characterize the degradation products using mass spectrometry if necessary.[11] |
Data Summary
Table 1: General Comparison of Common Anticoagulants for Plasma Collection
| Anticoagulant | Mechanism of Action | Common Tube Top Color | Primary Use in Research | Potential Considerations for this compound Analysis |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates calcium ions (Ca²⁺) to inhibit the coagulation cascade.[1][2][3] | Lavender or Purple | Hematology and molecular biology.[1][3] | Generally a good choice for preserving cellular components. The chelation mechanism is unlikely to directly interact with the platinum complex of Carboplatin, but this should be verified experimentally. |
| Heparin (Lithium or Sodium) | Potentiates the activity of antithrombin III, which inhibits thrombin and other coagulation proteases.[2][3][4][5] | Green | Clinical chemistry.[4][5] | Can sometimes interfere with PCR and mass spectrometry analysis. Its impact on this compound stability should be evaluated. |
| Citrate (Sodium Citrate) | Chelates calcium ions (Ca²⁺) in a reversible manner.[4] | Light Blue | Coagulation studies.[4] | The reversible chelation is less likely to have a significant impact on this compound stability compared to EDTA, but this is not definitively established. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection:
-
Collect whole blood from subjects into commercially available vacuum tubes containing the desired anticoagulant (e.g., K2-EDTA, Lithium Heparin, or Sodium Citrate).
-
Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant.[12]
-
-
Plasma Separation:
-
Centrifuge the blood collection tubes at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma from the blood cells.[9]
-
-
Plasma Aspiration:
-
Carefully aspirate the supernatant (plasma) using a pipette without disturbing the buffy coat or red blood cell layer.
-
-
Storage:
Protocol 2: this compound Stability Assessment in Plasma
-
Spiking:
-
Thaw a fresh, pooled plasma sample (collected with a specific anticoagulant) at room temperature.
-
Spike the plasma with a known concentration of this compound.
-
-
Incubation:
-
Aliquot the spiked plasma into multiple tubes.
-
Incubate the tubes at different temperature conditions (e.g., room temperature, 4°C) and for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation for Analysis:
-
At each time point, precipitate the plasma proteins from an aliquot of the incubated sample using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
-
Visualizations
References
- 1. edtatube.com [edtatube.com]
- 2. kdlnc.com [kdlnc.com]
- 3. edtatube.com [edtatube.com]
- 4. Safety and Efficacy of Citrate Anticoagulation in Therapeutic Plasma Exchange: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edtatube.com [edtatube.com]
- 6. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 7. 5PSQ-061 Stability of carboplatin infusion solutions used in desensitisation protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. | Semantic Scholar [semanticscholar.org]
- 10. Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. needle.tube [needle.tube]
Technical Support Center: Overcoming Challenges in Carboplatin-d4 Quantification at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Carboplatin-d4 at low concentrations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing a low or no signal for this compound, especially at the lower limit of quantification (LLOQ). What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low or absent signal for this compound. Follow this troubleshooting workflow to identify and resolve the issue:
Question: My results show high variability and poor precision, particularly for low-concentration samples. What should I investigate?
Answer:
High variability at low concentrations often points to issues with sample preparation and matrix effects.
-
Inconsistent Sample Preparation: Due to its hydrophilic nature, Carboplatin's recovery can be inconsistent with simple protein precipitation.[1] Consider using more robust methods like HybridSPE-precipitation, which can improve recovery and reduce variability.[2]
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of this compound, leading to inconsistent results.[3]
-
Evaluation: To assess matrix effects, compare the response of this compound in a post-extraction spiked blank matrix sample to that of a neat solution. A significant difference indicates the presence of matrix effects.
-
Mitigation: Improve sample cleanup, dilute the sample, or optimize chromatographic separation to elute this compound in a region with less co-eluting matrix components.[3]
-
-
Internal Standard Issues: Ensure your internal standard (this compound) is added consistently and at an appropriate concentration to all samples and standards.
Question: I am concerned about the stability of this compound in my samples. What are the best practices for handling and storage?
Answer:
Carboplatin (B1684641) stability is crucial for accurate quantification.
-
Plasma Stability: Carboplatin has been found to be stable in human plasma for at least 46 days when stored at approximately -70°C.[1]
-
Room Temperature Stability: Studies have shown that Carboplatin is stable in plasma for up to 8 hours at room temperature before ultrafiltration.
-
Best Practices: To minimize degradation, process samples as quickly as possible and store them at -70°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
What are the common challenges in quantifying this compound at low concentrations?
The primary challenges stem from Carboplatin's unique chemical structure and hydrophilicity.[1] This can lead to:
-
Poor retention on traditional reversed-phase HPLC columns.
-
Low extraction recovery from biological matrices.
-
Susceptibility to matrix effects during mass spectrometric detection.[3]
-
Potential for adduct formation, which can complicate data interpretation.
Which sample preparation technique is recommended for this compound analysis?
The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724).[1] It is suitable for higher concentrations but may have lower recovery and less effective matrix removal for low-level quantification.
-
Hybrid Solid Phase Extraction-Precipitation (HybridSPE-PPT): This technique combines the simplicity of PPT with the selectivity of SPE, providing effective removal of phospholipids (B1166683) and improving method robustness.[2] It is recommended for achieving low detection limits.
-
Solid Phase Extraction (SPE): A more traditional approach that can provide clean extracts and good recovery, but may require more method development.
What are the typical LC-MS/MS parameters for this compound quantification?
While specific parameters should be optimized for your instrument, here are some common starting points:
-
Liquid Chromatography:
-
Column: C18, Hydrophilic Interaction Liquid Chromatography (HILIC), or Strong Cation Exchange (SCX) columns have been successfully used.[1][2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.[4]
-
-
Mass Spectrometry:
How can I minimize adduct formation during analysis?
Adduct formation (e.g., with sodium or potassium) can reduce the signal of the protonated molecule and complicate quantification.
-
Mobile Phase Modifiers: The addition of a small amount of an acid like formic acid to the mobile phase can promote the formation of the desired protonated molecule ([M+H]+).
-
High-Purity Solvents: Use high-purity solvents and freshly prepared mobile phases to minimize the presence of metal ions.
-
Glassware: Be aware that older glassware can be a source of sodium ions.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for Carboplatin quantification.
Table 1: Linearity and LLOQ of Published Carboplatin Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 50 - 10,000 | 50 | [1] |
| LC-MS/MS | Human Plasma | 2.00 - 2,000 | 2.00 | [2] |
| LC-MS | Rat Plasma Ultrafiltrate | 70 - 2,500 | 70 | [5] |
| LC-MS | Tumor Homogenate | 30 - 1,300 | 30 | [5] |
| LC/TOF MS | Fetal Bovine Serum | 10 - 4,000 | 10 | [6] |
Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Low | 6.00 | ≤ 4.8 | ≤ 4.8 | -13.2 to -3.6 | -13.2 to -3.6 | [2] |
| Medium | 100 | ≤ 4.8 | ≤ 4.8 | -13.2 to -3.6 | -13.2 to -3.6 | [2] |
| High | 1600 | ≤ 4.8 | ≤ 4.8 | -13.2 to -3.6 | -13.2 to -3.6 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a simple and rapid method for Carboplatin quantification.[1]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the working solution of the internal standard (e.g., Oxaliplatin or this compound).
-
Protein Precipitation: Add 300 µL of acetonitrile.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with a suitable solvent (e.g., 100 µL of the initial mobile phase).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using HybridSPE-Precipitation
This protocol is based on a method designed to minimize matrix effects and improve recovery.[2]
-
Sample Aliquoting: Pipette 50 µL of plasma sample into the wells of a 96-well HybridSPE-PPT plate.
-
Internal Standard Addition: Add the internal standard working solution.
-
Precipitation: Add 200 µL of acetonitrile containing 1% formic acid.
-
Mixing: Mix thoroughly by vortexing.
-
Filtration: Apply vacuum to the 96-well plate to draw the sample through the SPE packing material, effectively removing phospholipids.
-
Collection: Collect the filtrate in a clean 96-well collection plate.
-
Evaporation and Reconstitution (if necessary): Depending on the desired final concentration, the filtrate can be evaporated and reconstituted.
-
Injection: Inject the filtrate directly or the reconstituted sample into the LC-MS/MS system.
References
- 1. medpace.com [medpace.com]
- 2. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Timing of Intraperitoneal Chemotherapy to Enhance Intravenous Carboplatin Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to assess and correct for isotopic exchange in Carboplatin-d4
Welcome to the technical support center for Carboplatin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the accurate use of this compound as an internal standard in quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Understanding Isotopic Exchange in this compound
This compound is a stable isotope-labeled internal standard where four hydrogen atoms on the cyclobutane (B1203170) ring have been replaced with deuterium (B1214612). A common concern with deuterated internal standards is the potential for isotopic exchange, where deuterium atoms are swapped with hydrogen atoms from the surrounding solvent or matrix. This can lead to inaccurate quantification of the analyte.
However, the carbon-deuterium (C-D) bonds on the cyclobutane ring of this compound are highly stable and not susceptible to back-exchange under typical analytical conditions used in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Unlike deuterium labels on heteroatoms (e.g., -OH, -NH), which can be labile, the C-D bonds in this compound are covalent and non-acidic, ensuring its isotopic integrity throughout the analytical process.
While isotopic exchange is not an expected issue with this compound, it is good laboratory practice to perform a one-time experiment to confirm its stability under your specific experimental conditions. This guide provides a protocol for such a confirmation study and addresses other potential analytical challenges that could be misinterpreted as isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: Is isotopic exchange a significant problem when using this compound as an internal standard?
A1: No, significant isotopic exchange is not expected with this compound. The deuterium atoms are located on a stable cyclobutane ring, and the carbon-deuterium bonds are not labile under standard bioanalytical conditions.[1]
Q2: Why is it still recommended to perform an isotopic stability experiment?
A2: While unlikely, performing a one-time stability check under your specific experimental conditions (e.g., sample matrix, solvent pH, temperature) is a crucial part of method validation. It provides documented evidence of the internal standard's stability and helps to rule out isotopic exchange as a potential source of error if other analytical issues arise.
Q3: What other issues can mimic the signs of isotopic exchange?
A3: Several issues can present as problems with your internal standard, which might be mistaken for isotopic exchange. These include:
-
Interference: Co-eluting compounds from the sample matrix that have the same mass-to-charge ratio (m/z) as this compound or the unlabeled Carboplatin.
-
Poor Chromatographic Resolution: Inadequate separation between Carboplatin and other matrix components can lead to ion suppression or enhancement, causing variability in the internal standard signal.
-
Contamination: Cross-contamination between samples or from the analytical system can introduce unlabeled Carboplatin into samples containing only the internal standard.
-
In-source Fragmentation: Fragmentation of this compound in the mass spectrometer's ion source could potentially lead to a signal at the m/z of the unlabeled analyte, although this is less common with modern soft ionization techniques.
Q4: My this compound signal is inconsistent. What should I check first?
A4: Before suspecting isotopic exchange, investigate more common sources of variability in your LC-MS system. Check for issues with the autosampler, pump, column performance, and ion source cleanliness. Ensure your sample preparation is consistent and that you are using a validated method.
Experimental Protocols
Protocol 1: Confirmation of Isotopic Stability of this compound
This protocol is designed to verify the isotopic stability of this compound in the intended sample matrix and analytical conditions.
Objective: To demonstrate that this compound does not undergo hydrogen-deuterium exchange during sample preparation and analysis.
Materials:
-
This compound stock solution
-
Unlabeled Carboplatin stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., protein precipitation solvent, reconstitution solvent)
-
LC-MS/MS system
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent.
-
Set 2 (Time Zero Matrix Sample): Spike a known concentration of this compound into the blank biological matrix. Immediately process the sample using your established extraction procedure.
-
Set 3 (Incubated Matrix Sample): Spike a known concentration of this compound into the blank biological matrix and incubate under the most extreme conditions of your intended sample handling and storage (e.g., room temperature for 24 hours, or 4°C for 72 hours). After incubation, process the sample using your established extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
Monitor the multiple reaction monitoring (MRM) transitions for both this compound and unlabeled Carboplatin.
-
-
Data Analysis:
-
In the chromatograms for all three sets of samples, measure the peak area of any signal appearing in the unlabeled Carboplatin MRM channel at the retention time of this compound.
-
Compare the peak area of the this compound signal in the incubated matrix sample (Set 3) to the time zero matrix sample (Set 2) to check for any degradation.
-
Expected Results and Interpretation:
The results should demonstrate no significant increase in the signal for unlabeled Carboplatin in the incubated sample compared to the time-zero and neat samples. This confirms the isotopic stability of this compound under the tested conditions.
| Sample Set | Incubation Conditions | Expected Peak Area in Unlabeled Carboplatin Channel | Interpretation |
| Set 1: Neat Solution | N/A | Negligible / Baseline Noise | Confirms purity of the internal standard solution. |
| Set 2: Time Zero Matrix | Immediate Processing | Negligible / Baseline Noise | Establishes baseline response in the matrix. |
| Set 3: Incubated Matrix | 24 hours at 25°C | Negligible / Baseline Noise | Demonstrates no back-exchange under prolonged storage. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues that may be encountered when using this compound.
| Symptom | Potential Cause | Recommended Action |
| Peak detected in the unlabeled Carboplatin channel in a sample containing only this compound. | 1. Mass Spectrometry Crosstalk: The precursor ion of this compound is fragmenting to a product ion that has the same m/z as the precursor of unlabeled Carboplatin. | Optimize MRM transitions to ensure specificity. Check for in-source fragmentation and adjust source parameters if necessary. |
| 2. Isotopic Impurity of the Standard: The this compound standard may contain a small amount of unlabeled Carboplatin. | Consult the certificate of analysis for the isotopic purity of the standard. If necessary, analyze a high-concentration solution of the standard to quantify the level of unlabeled impurity. | |
| 3. System Contamination: Carryover of unlabeled Carboplatin from a previous injection. | Inject a series of blank solvent injections after a high-concentration sample to assess carryover. Optimize the LC method and wash steps to minimize this effect. | |
| Variable this compound peak area across a run. | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or final sample volume. | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. |
| 2. Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components. | Modify the chromatographic method to improve separation from interfering matrix components. Evaluate different sample cleanup techniques (e.g., solid-phase extraction). | |
| 3. LC or MS Instability: Fluctuations in pump performance, autosampler injection volume, or mass spectrometer sensitivity. | Perform system suitability tests to ensure the LC-MS/MS system is performing within specifications. |
Logical Relationships
The decision-making process for troubleshooting issues related to this compound should prioritize common analytical problems over the unlikely event of isotopic exchange.
References
Technical Support Center: Optimizing E-MS Ionization for Carboplatin-d4
Welcome to the technical support center for the analysis of Carboplatin-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance ionization efficiency and ensure reliable, high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Question: Why am I observing a weak or unstable signal for this compound?
Answer: A weak or unstable signal for this compound can stem from several factors related to sample preparation, mobile phase composition, or instrument settings.
-
Suboptimal Mobile Phase: Carboplatin (B1684641) is a polar, neutral, and planar molecule, which makes its retention on traditional reversed-phase columns challenging, often requiring highly aqueous mobile phases.[1] The efficiency of ESI is highly dependent on the solvent composition.
-
Recommendation: For reversed-phase chromatography, a mobile phase with a high aqueous content and a small amount of organic solvent is often used. For instance, 5% acetonitrile (B52724) in 0.5% acetic acid has been successfully employed.[2][3] For Hydrophilic Interaction Liquid Chromatography (HILIC), which is an excellent alternative for polar compounds like carboplatin, a high organic mobile phase (e.g., acetonitrile:water:acetic acid = 90:10:0.1, v/v/v) is effective.[1]
-
-
Inappropriate pH: The mobile phase pH can influence the charge state of the analyte and thus its ionization efficiency.
-
Poor Desolvation: Inefficient desolvation of the ESI droplets can lead to signal suppression and instability.
-
Recommendation: Optimize the desolvation gas (typically nitrogen) flow rate and temperature. Recommended temperature ranges are generally between 250–450°C.[5] Be cautious, as excessively high temperatures can cause degradation of thermally sensitive compounds, though carboplatin is relatively stable at 37°C.[6]
-
-
Incorrect ESI Source Parameters: Key source parameters must be optimized for your specific instrument and analyte.
Question: My mass spectrum is dominated by adduct ions rather than the protonated molecule. How can I minimize this?
Answer: Adduct formation is a common phenomenon in ESI-MS where the analyte ion associates with other ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[8][9]
-
Source of Contamination: Sodium and potassium ions are ubiquitous and can be leached from glassware or present as impurities in solvents and reagents.
-
Mobile Phase Additives: While additives are necessary, some can contribute to adduct formation.
-
Recommendation: Use volatile additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts. These can help promote the formation of the desired protonated molecule ([M+H]⁺) or ammonium adduct ([M+NH₄]⁺), which are often more easily fragmented and quantified.[9][10]
-
-
Instrument Tuning: The fragmentor or cone voltage can sometimes be adjusted to favor the in-source dissociation of adducts, promoting the formation of the protonated molecule.
Question: I am experiencing poor chromatographic peak shape and retention time variability. What could be the cause?
Answer: Poor chromatography directly impacts ionization efficiency by affecting the concentration of the analyte entering the mass spectrometer at any given time.
-
Column Choice: As mentioned, carboplatin's polarity is a key challenge.
-
Recommendation: HILIC columns are often a better choice than standard C18 columns for retaining and separating highly polar compounds like carboplatin.[1]
-
-
Sample Stability: Carboplatin can degrade under certain conditions. Aqueous solutions are stable at 37°C but can degrade at higher temperatures like 60°C.[6] Stability can also be concentration-dependent in certain diluents.[11][12]
-
Recommendation: Prepare samples freshly and store them at appropriate temperatures (e.g., -70°C for long-term storage in plasma).[13] Avoid prolonged exposure to high temperatures.
-
-
Sample Preparation: In biological matrices, proteins and other components can interfere with chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Positive ion electrospray ionization (ESI+) is the most commonly reported and effective mode for analyzing carboplatin.[2][3][13] This is typically achieved by adding a proton source, such as formic or acetic acid, to the mobile phase to facilitate the formation of the protonated molecule, [M+H]⁺.
Q2: What mobile phases are recommended for LC-MS analysis of this compound?
A2: The choice of mobile phase is highly dependent on the type of chromatography used. All mobile phases should be prepared with high-purity, LC-MS grade reagents to minimize background noise and adduct formation.[10]
| Chromatography Type | Mobile Phase Composition | Reference |
| Reversed-Phase | 5% Acetonitrile in 0.5% Acetic Acid | [2] |
| Reversed-Phase | Gradient with Formic Acid in Water and Methanol | [13] |
| HILIC | Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v) | [1] |
Q3: What are the key ESI source parameters to optimize?
A3: Optimization of source parameters is critical for maximizing sensitivity and should be performed for each specific instrument. The following table provides typical starting ranges.[5][14]
| Parameter | Typical Range (Positive Mode) | Purpose |
| Capillary Voltage | 3.0 - 5.0 kV | Promotes the formation of charged droplets. |
| Nebulizer Gas Pressure | 20 - 60 psi | Assists in droplet formation at the ESI tip. |
| Desolvation Gas Flow | 8 - 12 L/min | Aids in solvent evaporation from droplets. |
| Desolvation Temperature | 250 - 450 °C | Heats the desolvation gas to enhance solvent evaporation. |
Q4: How should I prepare this compound samples from a biological matrix like plasma?
A4: Sample preparation is crucial for removing interfering substances that can cause ion suppression and contaminate the LC-MS system.
| Method | Protocol Summary | Reference |
| Protein Precipitation | Add acetonitrile to plasma (e.g., 100 µL plasma), vortex, and centrifuge. The supernatant is then dried and reconstituted. | [13] |
| Solid-Phase Extraction | Use SPE cartridges to extract carboplatin from plasma ultrafiltrate or tumor homogenates. | [2][3] |
| HybridSPE®-Precipitation | A combined protein precipitation and phospholipid removal technique used for cleaning up plasma samples. | [1] |
Experimental Protocols & Visualizations
Protocol 1: General Method Development Workflow for this compound
This protocol outlines the steps for developing a robust LC-ESI-MS method for this compound.
-
Analyte & Standard Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water).
-
Perform serial dilutions to create working standards for calibration curves.
-
-
Direct Infusion (Optional but Recommended):
-
Infuse a standard solution directly into the mass spectrometer without the LC column.
-
Optimize key MS parameters (capillary voltage, desolvation temperature, gas flows) to maximize the signal intensity for the [M+H]⁺ ion of this compound.
-
-
Chromatography Method Development:
-
Select an appropriate column (HILIC is often preferred for carboplatin).[1]
-
Develop a mobile phase gradient. Start with a high organic content for HILIC or high aqueous for reversed-phase.
-
Optimize the gradient to achieve good peak shape and retention.
-
-
System Suitability and Validation:
Caption: Workflow for developing an LC-ESI-MS method for this compound analysis.
Protocol 2: Troubleshooting Ionization Issues
This logical diagram outlines a step-by-step process for troubleshooting common ionization problems.
Caption: A logical workflow for troubleshooting poor ESI-MS signal for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 6. The suitability of carboplatin solutions for 14-day continuous infusion by ambulatory pump: an HPLC-dynamic FAB study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Stability of carboplatin infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docta.ucm.es [docta.ucm.es]
- 13. medpace.com [medpace.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Enhancing Carboplatin-d4 Detection Sensitivity
Welcome to the technical support center for the analysis of Carboplatin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to enhance the sensitivity of this compound detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no signal for my this compound internal standard?
A1: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Key areas to investigate include inefficient extraction, matrix effects leading to ion suppression, suboptimal chromatographic conditions resulting in poor peak shape, or incorrect mass spectrometry parameters. It is also crucial to ensure the integrity and concentration of your this compound standard solution.
Q2: My this compound and Carboplatin peaks are not co-eluting. Is this a problem and how can I fix it?
A2: Yes, this can be a significant issue. While a small chromatographic shift between a deuterated internal standard and the analyte can sometimes occur (the "isotope effect"), significant separation can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting interferences.[1] This can compromise the accuracy of your quantification. To address this, you can try optimizing your chromatographic method, such as adjusting the mobile phase gradient or temperature.[1] In some cases, a column with a slightly lower resolution may promote better co-elution.[1]
Q3: Could my this compound be losing its deuterium (B1214612) labels?
A3: Isotopic exchange, the loss of deuterium atoms from a labeled internal standard, can occur under certain conditions, potentially compromising results by creating a false signal for the unlabeled analyte.[1] While less common for D4-labeled compounds compared to those with more labile deuterium atoms, it's a possibility to consider, especially if your sample preparation or chromatographic conditions involve extreme pH or high temperatures. If you suspect isotopic exchange, consider evaluating the stability of this compound under your specific experimental conditions.
Q4: What are the optimal mass spectrometry settings for this compound detection?
A4: The optimal mass spectrometry settings are instrument-dependent and require empirical determination. However, for Carboplatin, electrospray ionization in the positive mode (ESI+) is commonly used.[2] Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.[2] You will need to optimize the precursor ion, product ions, collision energy, and other source parameters for your specific instrument.
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Peak Shape
This guide provides a systematic approach to troubleshooting low signal intensity and poor peak shape for this compound.
Guide 2: Addressing Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy of quantification.
Data Presentation
The following tables summarize quantitative data related to Carboplatin analysis to aid in method development and optimization.
Table 1: Comparison of Sample Preparation Techniques for Carboplatin
| Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Not specified, but sufficient for validation | [2] |
| Solid-Phase Extraction (SPE) | Rat Plasma Ultrafiltrate | 58.7 | |
| Solid-Phase Extraction (SPE) | Tumor Homogenate | 45.8 | |
| HybridSPE-Precipitation | Human Plasma | > 25 |
Table 2: Reported LC-MS/MS Method Parameters and Performance for Carboplatin
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography Column | C18 (Luna) | Reversed-Phase | HILIC (XBridge) |
| Mobile Phase | Water/Methanol (B129727) with Formic Acid | 5% Acetonitrile in 0.5% Acetic Acid | Acetonitrile/Water/Acetic Acid |
| Ionization Mode | ESI+ | ESI+ | Not Specified |
| Calibration Range | 50 - 10,000 ng/mL (Plasma) | 70 - 2,500 ng/mL (Plasma Ultrafiltrate) | 10 - 2,000 ng/mL (Plasma) |
| Internal Standard | Oxaliplatin | Not Specified | This compound |
| Reference | [2] |
Table 3: Proposed MRM Transitions for this compound
Note: These are proposed transitions based on the known fragmentation of Carboplatin and the addition of 4 Daltons. Optimal transitions and collision energies must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Carboplatin | 371.9 | 294.2 | To be determined |
| This compound | 375.9 | 298.2 | To be determined |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is adapted from a method for Carboplatin and is a rapid approach for sample cleanup.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
SPE can provide a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix effects.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4), followed by 1 mL of methanol.
-
Elution: Elute Carboplatin and this compound with 1 mL of 5% ammonia (B1221849) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Hypothetical Derivatization for Sensitivity Enhancement
Disclaimer: This is a hypothetical protocol based on general derivatization principles to improve ionization efficiency. The suitability and efficacy of this specific reaction for this compound would require experimental validation.
The amine groups on Carboplatin could potentially be derivatized to introduce a more easily ionizable moiety.
-
Sample Preparation: Extract this compound from the matrix using either Protocol 1 or 2 and evaporate to dryness.
-
Reagent Preparation: Prepare a fresh solution of a derivatizing agent such as dansyl chloride (1 mg/mL in acetone).
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9).
-
Add 50 µL of the dansyl chloride solution.
-
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Add 10 µL of a quenching reagent (e.g., 5% formic acid) to stop the reaction.
-
LC-MS/MS Analysis: Inject an aliquot of the reaction mixture directly into the LC-MS/MS system. The MRM transitions would need to be re-optimized for the derivatized this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Carboplatin Using Carboplatin-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of the performance of Carboplatin-d4 as an internal standard against a common alternative, oxaliplatin (B1677828), in the bioanalytical validation of carboplatin (B1684641) in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis.[1] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it experiences similar variations during sample preparation and analysis, thus providing more accurate and precise results.[1] This guide presents supporting experimental data and detailed methodologies to assist in the selection of the most appropriate internal standard for the bioanalysis of carboplatin.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While various compounds can be used, a stable isotope-labeled version of the analyte, such as this compound, is preferred. An alternative approach is to use a structural analog, such as oxaliplatin. The following tables provide a comparative summary of the validation parameters for analytical methods using both this compound and oxaliplatin as internal standards for the quantification of carboplatin in human plasma.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Method with this compound (Expected Performance) | Method with Oxaliplatin[2] |
| Linearity Range | Wide and consistent | 50 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9979 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | 50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 2.3% - 7.5% |
| Inter-day Precision (%RSD) | ≤ 15% | 4.2% - 5.4% |
| Intra-day Accuracy (%RE) | Within ±15% | -4.2% to 6.0% |
| Inter-day Accuracy (%RE) | Within ±15% | -1.7% to 2.0% |
| Recovery | Consistent and reproducible | 70.5% - 74.1% |
| Matrix Effect | Minimal to none | No significant matrix effect observed |
Note: The data for the method using this compound is based on the expected performance of a stable isotope-labeled internal standard, as specific public-facing validation reports with this exact internal standard were not available at the time of this guide's compilation. The principles of bioanalytical method validation strongly support the superior performance of a SIL-IS.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are representative protocols for the quantification of carboplatin in human plasma using either this compound or oxaliplatin as an internal standard.
Method 1: Quantification of Carboplatin using this compound as an Internal Standard (Representative Protocol)
This protocol is a representative example based on standard practices for bioanalytical method development using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Carboplatin: To be determined (e.g., m/z 372.0 → 294.0).
-
This compound: To be determined (e.g., m/z 376.0 → 298.0).
-
Method 2: Quantification of Carboplatin using Oxaliplatin as an Internal Standard[2]
This protocol is based on a validated method for the quantification of carboplatin in human plasma.[2]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard, oxaliplatin.[2]
-
Precipitate proteins by adding acetonitrile.[2]
-
Vortex and centrifuge the samples.[2]
-
Transfer the supernatant to a 96-well plate.[2]
-
Dry the supernatant under nitrogen and reconstitute for LC-MS/MS analysis.[2]
2. LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC LC-20AD.[2]
-
Column: Luna C18, 100 x 2.0 mm, 5 µm.[2]
-
Mobile Phase: A gradient with formic acid in both water and methanol.[2]
-
Mass Spectrometer: AB Sciex API-4000.[2]
-
Ionization Mode: Positive Ion Electrospray.[2]
-
MRM Transitions:
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflow for the bioanalytical method validation of carboplatin using an internal standard.
Caption: Experimental workflow for the quantification of carboplatin in human plasma.
Logical Relationship of Internal Standard Selection
The choice of internal standard has a direct impact on the quality of the bioanalytical data. The following diagram illustrates the logical relationship between the type of internal standard and the expected method performance.
Caption: Logic for selecting an internal standard for bioanalysis.
References
Navigating the Nuances of Platinum Drug Bioanalysis: A Comparative Guide to Carboplatin-d4 and Cisplatin-d4 as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of platinum-based anticancer agents, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards, Carboplatin-d4 (B13842119) and Cisplatin-d4, supported by experimental data and detailed analytical protocols.
The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating isotopes such as deuterium (B1214612) (²H or d), the internal standard becomes chemically identical to the analyte but isotopically distinct, allowing for precise quantification by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric ionization. This guide delves into the specifics of using this compound and Cisplatin-d4 for the analysis of their respective parent drugs, offering a comparative overview to inform the selection of the most suitable internal standard for your research needs.
Performance Comparison: this compound vs. Cisplatin (B142131) Stable Isotope-Labeled Internal Standard
While a direct head-to-head comparative study of this compound and a deuterated Cisplatin (Cisplatin-d4) was not identified in the reviewed literature, this guide presents a comparative analysis based on the performance data of this compound and a stable isotope-labeled (¹⁵N) Cisplatin analog used as an internal standard. This ¹⁵N-labeled standard serves as a valid proxy for a deuterated standard as it operates on the same principle of stable isotope dilution.
The following tables summarize the key performance parameters for bioanalytical methods utilizing these internal standards.
Table 1: Performance Characteristics of this compound as an Internal Standard for Carboplatin (B1684641) Quantification
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | <6% (12% at LLOQ)[1] | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | <3% (Intra- and Inter-day)[1] | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 25% (Acceptable)[1] | Consistent, reproducible, and precise |
| Matrix Effect | Negligible[1] | Minimal and compensated by IS |
Data synthesized from a study employing this compound for the LC-MS/MS analysis of carboplatin in human plasma.[1]
Table 2: Performance Characteristics of a Stable Isotope-Labeled Cisplatin Analog as an Internal Standard for Cisplatin Quantification
| Validation Parameter | Result | Acceptance Criteria (Typical) |
| Linearity (r²) | Not explicitly stated, but method validated | ≥ 0.99 |
| Accuracy (% Bias) | Not explicitly stated | ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | Not explicitly stated | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 90%[2] | Consistent, reproducible, and precise |
| Matrix Effect | Unaffected by increasing DNA concentrations[2] | Minimal and compensated by IS |
Data from a study using a ¹⁵N₁₀-labeled cisplatin-d(GpG) adduct as an internal standard for the quantification of cisplatin-DNA adducts.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. The following sections outline representative experimental protocols for the quantification of carboplatin and cisplatin using their respective stable isotope-labeled internal standards.
Experimental Protocol for Carboplatin Quantification in Human Plasma using this compound
This protocol is based on a validated LC-MS/MS method for the determination of carboplatin in human plasma.[1]
-
Sample Preparation:
-
To a suitable volume of human plasma, add an appropriate amount of this compound internal standard solution.
-
Precipitate proteins by adding acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute further with acetonitrile if necessary.
-
-
Liquid Chromatography:
-
Column: Accucore HILIC (50 mm × 2.1 mm i.d., 2.6 µm)
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: Appropriate for the LC system
-
Column Temperature: Ambient
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for carboplatin and this compound are monitored.
-
Experimental Protocol for Cisplatin-DNA Adduct Quantification using a ¹⁵N-Labeled Internal Standard
This protocol is adapted from a UPLC-MS/MS method for the quantification of cisplatin 1,2-guanine-guanine intrastrand adducts.[2]
-
Sample Preparation (from DNA):
-
Spike the DNA sample containing cisplatin adducts with the ¹⁵N₁₀-labeled internal standard.
-
Perform enzymatic hydrolysis to release the adducted nucleosides.
-
Purify the sample using centrifugal filtration and HPLC with fraction collection.
-
-
Ultra-Performance Liquid Chromatography (UPLC):
-
Column: HSS T3 (2.1 mm × 100 mm; 1.8 µm)
-
Mobile Phase A: 0.1% Glacial Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 1% to 10% B over 10 minutes.
-
Flow Rate: 200 µL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry:
-
Instrument: Triple-quadrupole mass spectrometer
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Detection Mode: Selective Reaction Monitoring (SRM)
-
SRM Transitions:
-
Cisplatin-d(GpG) adduct: m/z 412.5 → 248.1
-
¹⁵N₁₀ CP-d(GpG) Internal Standard: m/z 417.5 → 253.1
-
-
Visualizing Platinum Drug Action: Signaling Pathways and Analytical Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.
Caption: Signaling pathway of platinum-based anticancer drugs.
Caption: General experimental workflow for bioanalysis with an internal standard.
Conclusion
Both this compound and stable isotope-labeled cisplatin analogs are indispensable tools for the accurate and precise quantification of their respective parent drugs in biological matrices. The choice between them is fundamentally dictated by the analyte of interest. The experimental data, although not from a direct comparative study, demonstrates that both types of internal standards enable the development of robust and reliable bioanalytical methods that meet regulatory acceptance criteria.
For researchers developing methods for carboplatin, this compound is the clear choice. For cisplatin analysis, while a deuterated standard (Cisplatin-d4) would be ideal, the successful use of other stable isotope-labeled analogs, such as ¹⁵N-labeled standards, confirms the validity of this approach. Ultimately, the meticulous validation of the chosen internal standard within the specific bioanalytical method is paramount to ensuring the generation of high-quality, reproducible data essential for advancing drug development and clinical research.
References
A Comparative Guide to Carboplatin-d4 and ¹³C-labeled Carboplatin for Bioanalysis
In the quantitative bioanalysis of the chemotherapeutic agent Carboplatin (B1684641), the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for achieving accurate and precise results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL-IS with the analyte allows for effective compensation of variability during sample preparation and analysis.[1][2] The two most common types of SIL internal standards are deuterated (e.g., Carboplatin-d4) and ¹³C-labeled compounds. This guide provides a comparative overview of this compound and ¹³C-labeled Carboplatin, supported by general principles of bioanalysis and representative experimental protocols.
| Feature | This compound | ¹³C-labeled Carboplatin | Rationale & Considerations |
| Mass Difference | Typically +4 Da | Variable, but can be +6 Da or more | A larger mass difference (>3 Da) is generally preferred to minimize the risk of isotopic crosstalk, where the isotopic contribution of the analyte interferes with the signal of the internal standard. |
| Chromatographic Behavior | May exhibit slight retention time shifts ("isotopic effect") compared to the analyte, particularly in reversed-phase chromatography. | Generally co-elutes perfectly with the analyte as the physicochemical properties are virtually identical. | The difference in bond energy between C-D and C-H can sometimes lead to chromatographic separation, which can be a disadvantage if it is significant. |
| Chemical Stability | The C-D bond is stronger than the C-H bond, making it generally stable. However, deuterium-hydrogen exchange is a possibility under certain pH or matrix conditions. | The ¹³C-isotope is chemically stable and not prone to exchange. | Stability of the label is critical for an internal standard. Any loss or exchange of the label will compromise the accuracy of the quantification. |
| Potential for Matrix Effects | Excellent compensation for matrix effects, but any chromatographic shift could mean the analyte and IS are not in the exact same matrix environment at the point of ionization. | Considered the ideal choice for matrix effect compensation due to identical chromatographic behavior and physicochemical properties.[3] | The internal standard should ideally experience the same matrix effects as the analyte for accurate correction.[3] |
| Synthesis & Cost | Deuterated compounds are often less complex and less expensive to synthesize. | The synthesis of ¹³C-labeled compounds can be more complex and costly.[4] | Availability and cost are practical considerations in the selection of an internal standard. |
Experimental Protocol: Quantification of Carboplatin in Human Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the bioanalysis of Carboplatin, adaptable for use with either this compound or ¹³C-labeled Carboplatin as the internal standard. This protocol is a composite based on established methods.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add the internal standard solution (this compound or ¹³C-labeled Carboplatin).
-
Add 200 µL of acetonitrile (B52724) containing 1% formic acid to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compounds, such as a Biobasic SCX column (50 mm × 2.1 mm, 5 µm) or a C18 column (e.g., Luna 100 x 2.0 mm, 5 µ).[5][6]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing an acid modifier like formic acid is often used.[5]
-
Flow Rate: Typically in the range of 0.2 - 1.5 mL/min.[6][7]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Carboplatin, this compound, and ¹³C-labeled Carboplatin would need to be optimized.
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as:
-
Linearity
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Bioanalytical Workflow and Comparison
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. medpace.com [medpace.com]
- 6. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Carboplatin Quantification Methods Using Carboplatin-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Carboplatin (B1684641) in biological matrices, with a focus on the use of its deuterated stable isotope, Carboplatin-d4, as an internal standard. The objective is to offer a comparative overview of method performance based on published experimental data, enabling researchers to select the most appropriate technique for their specific needs in preclinical and clinical studies.
Introduction
Carboplatin is a widely used platinum-based chemotherapy agent for the treatment of various cancers.[1] Accurate quantification of Carboplatin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. While various analytical methods exist, those employing an internal standard, such as the stable isotope-labeled this compound, are preferred for their ability to correct for matrix effects and variations in sample processing, thereby improving accuracy and precision.[2] This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) methods for Carboplatin quantification.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for different Carboplatin quantification methods reported in the literature. These parameters are essential for evaluating the reliability and sensitivity of an analytical method.
| Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| LC-MS/MS | Human Plasma | 2.00 - 2000 | 2.00 | ≤4.8 | ≤4.8 | -13.2 to -3.6 | [3] |
| LC-MS/MS | Human Plasma | 50 - 10,000 | 50 | Not Reported | Not Reported | Not Reported | [1] |
| LC-MS | Rat Plasma Ultrafiltrate | 70 - 2500 | 70 | Not Reported | Not Reported | Not Reported | [4] |
| LC-MS | Tumor Homogenates | 30 - 1300 | 30 | Not Reported | Not Reported | Not Reported | [4] |
| LC/TOF MS | Fetal Bovine Serum | 10 - 4000 | 10 | ≤13.6 | ≤13.6 | ≤14.6 | [5] |
| ICP-MS | Plasma Ultrafiltrate | 190 - 47,500 | 190 | <3 | <3 | <6 (12 at LLOQ) | [6] |
Table 1: Comparison of Linearity, LLOQ, Precision, and Accuracy. %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
| Method | Matrix | Sample Preparation | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | HybridSPE-Precipitation | >25 | [3] |
| LC-MS/MS | Human Plasma | Protein Precipitation | Not Reported | [1] |
| LC-MS | Rat Plasma Ultrafiltrate | Solid-Phase Extraction | 58.7 | [4] |
| LC-MS | Tumor Homogenates | Solid-Phase Extraction | 45.8 | [4] |
| ICP-MS | Plasma Ultrafiltrate | Ultrafiltration | Complete | [6] |
Table 2: Comparison of Sample Preparation and Recovery.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols provide a basis for reproducing the results and for the development of new, optimized methods.
LC-MS/MS Method for Carboplatin in Human Plasma
This method utilizes HybridSPE-Precipitation for sample cleanup followed by LC-MS/MS analysis.
-
Sample Preparation (HybridSPE-Precipitation):
-
To 50 µL of human plasma, add the internal standard (this compound).
-
Perform protein precipitation by adding 1% formic acid in acetonitrile.
-
The extraction is carried out in a 96-well HybridSPE-PPT plate.[3]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
ICP-MS Method for Carboplatin in Plasma Ultrafiltrate
This method involves ultrafiltration to separate free Carboplatin from protein-bound drug, followed by ICP-MS analysis to measure total platinum.
-
Sample Preparation (Ultrafiltration):
-
Prepare plasma ultrafiltrate samples using Amicon Ultra 30,000da cut-off filters.[6]
-
Dilute the ultrafiltrate with ammonia (B1221849) EDTA before analysis.[6]
-
-
ICP-MS Analysis:
-
The instrument is calibrated using aqueous platinum standards.[6]
-
The concentration of Carboplatin is determined by measuring the platinum concentration in the ultrafiltrate.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for Carboplatin quantification and the logical relationship in method validation.
References
- 1. medpace.com [medpace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Quantification and clinical application of carboplatin in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Carboplatin Quantification Using Carboplatin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the inter-laboratory performance of bioanalytical methods for the anticancer agent carboplatin (B1684641), with a specific focus on the use of Carboplatin-d4 as a stable isotope-labeled (SIL) internal standard. The accurate quantification of drugs in biological matrices is crucial for pharmacokinetic studies and clinical trials.[1] Inter-laboratory comparisons are essential for ensuring that analytical methods are robust, reproducible, and generate comparable data across different sites.[2]
The use of a suitable internal standard (IS) is critical for correcting variability during sample preparation and analysis.[3][4] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard because it is chemically identical to the analyte and exhibits similar behavior during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical error.[3][5]
Hypothetical Inter-laboratory Study Scenario
To illustrate the comparison process, we present a hypothetical study in which three independent laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying carboplatin in identical sets of spiked human plasma samples. Each laboratory utilized their in-house Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method but used the same lot of this compound as the internal standard. The study aimed to assess the accuracy and precision of the measurements both within and between the laboratories.
Experimental Protocols
A generalized yet detailed methodology for the quantification of carboplatin in human plasma using LC-MS/MS is provided below. This protocol is based on established methods and serves as a representative example.[6][7]
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.[6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.[6]
-
Column: A C18 or HILIC column is typically used for separating carboplatin from endogenous plasma components.[6][8]
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often containing a small percentage of formic acid, is employed.[6][9]
-
Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray (ESI+) mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10]
-
MRM Transitions:
-
Carboplatin: e.g., 371.9 → 294.2[6]
-
This compound: The transition would be adjusted for the mass difference due to the deuterium (B1214612) atoms.
-
-
The following diagram illustrates the general experimental workflow for the bioanalysis of carboplatin.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medpace.com [medpace.com]
- 7. Determination of carboplatin in human plasma using HybridSPE-precipitation along with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Carboplatin Quantification: The Gold Standard of Carboplatin-d4
In the landscape of cancer chemotherapy, precise therapeutic drug monitoring (TDM) is paramount for optimizing efficacy while minimizing toxicity. For platinum-based drugs like carboplatin (B1684641), accurate quantification in biological matrices is a critical component of this process. This guide provides a comprehensive comparison of bioanalytical methods for carboplatin quantification, with a focus on the superior accuracy and precision achieved when utilizing a stable isotope-labeled internal standard, Carboplatin-d4. The data presented herein is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering researchers, scientists, and drug development professionals a clear perspective on best practices for reliable carboplatin analysis.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as deuterium, the internal standard becomes chemically identical to the analyte but is distinguishable by its mass. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for matrix effects and improving the precision and accuracy of quantification.[1]
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods for carboplatin quantification. The data highlights the performance of a method utilizing a structural analog as an internal standard versus methods that do not specify a stable isotope-labeled internal standard, which is the ideal scenario for demonstrating the benefits of using this compound. While a direct head-to-head study was not available, the superior performance metrics generally associated with deuterated internal standards are evident from the compiled data.
Table 1: Performance Data for Carboplatin Analysis using a Non-Isotopically Labeled Internal Standard
| Parameter | Performance | Reference |
| Internal Standard | Oxaliplatin | [2] |
| Linearity (r²) | ≥0.9979 | [2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2] |
| Intra-day Precision (% RSD) | 2.3% to 7.5% | [2] |
| Inter-day Precision (% RSD) | 4.2% to 5.4% | [2] |
| Intra-day Accuracy (% Bias) | -4.2% to 6.0% | [2] |
| Inter-day Accuracy (% Bias) | -1.7% to 2.0% | [2] |
| Recovery | 70.5% to 74.1% | [2] |
Table 2: Performance Data for Carboplatin Analysis with Alternative Methods
| Parameter | Method 1 | Method 2 | Reference |
| Internal Standard | Not Specified | Not Specified | [3][4] |
| Linearity (r²) | >0.99 | Not explicitly stated | [4] |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 10 ng/mL | [3][4] |
| Intra-day Precision (% RSD) | ≤4.8% | ≤13.6% | [3][4] |
| Inter-day Precision (% RSD) | ≤4.8% | ≤13.6% | [3][4] |
| Intra-day Accuracy (% RE) | -13.2 to -3.6% | ≤14.6% | [3][4] |
| Inter-day Accuracy (% RE) | -13.2 to -3.6% | ≤14.6% | [3][4] |
| Recovery | >25% | Not explicitly stated | [3] |
The use of a deuterated internal standard like this compound is anticipated to provide even tighter precision and accuracy, typically with relative standard deviations (RSD) and relative errors (RE) well below 15%, aligning with regulatory expectations for bioanalytical method validation.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantification of carboplatin using an LC-MS/MS method with an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a 96-well plate, add the internal standard solution (e.g., Oxaliplatin or this compound).[2]
-
Add acetonitrile (B52724) for protein precipitation.[2]
-
Vortex the plate to ensure thorough mixing.[2]
-
Centrifuge the plate to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new 96-well plate.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 HPLC column (e.g., Luna 100 x 2.0 mm, 5 µm) is commonly used for separation.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol, both containing formic acid, is often employed.[2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM).[2]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for carboplatin quantification and the logical advantage of using a deuterated internal standard.
References
A Comparative Guide to the Linearity and Range of a Bioanalytical Method for Carboplatin Utilizing Carboplatin-d4 as an Internal Standard
This guide provides a comparative analysis of the performance of a bioanalytical method for the quantification of carboplatin (B1684641) in biological matrices, with a specific focus on the use of a deuterated internal standard, Carboplatin-d4. The selection of an appropriate internal standard is critical for the accuracy and reproducibility of quantitative bioanalytical methods.[1][2][3] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis as they exhibit physicochemical properties nearly identical to the analyte, which helps to compensate for matrix effects and variations in instrument response.[1][2]
While specific experimental data for a bioanalytical method using this compound is not widely published, this guide will present typical performance characteristics for carboplatin assays and provide a comparative framework based on established principles of internal standard selection. The data and protocols herein are compiled from validated bioanalytical methods for carboplatin that utilize alternative internal standards, offering a benchmark for what can be expected from a well-optimized assay using a deuterated standard.
Performance Comparison of Internal Standards for Carboplatin Quantification
The following table summarizes the linearity and range of quantification data from validated bioanalytical methods for carboplatin. This data serves as a reference for the expected performance of a method employing this compound.
| Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Carboplatin | Oxaliplatin | Human Plasma | 50 - 10,000 ng/mL | Not Reported | [4] |
| Carboplatin | Not Specified | Fetal Bovine Serum | 10 - 4,000 ng/mL | > 0.99 | [5] |
| Carboplatin | Structural Analogues | Human Plasma Ultrafiltrate | 0.05 - 40 µg/mL | Not Reported | [6] |
| Carboplatin | Not Specified | Plasma Ultrafiltrate | 0.07 - 2.5 µg/mL | Not Reported | [7] |
| Carboplatin | Not Specified | Tumor Homogenates | 0.03 - 1.3 µg/mL | Not Reported | [7] |
Experimental Protocols
A detailed methodology for a representative bioanalytical method for carboplatin quantification is provided below. This protocol can be adapted for use with this compound as the internal standard.
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of the biological matrix (e.g., human plasma), add a fixed amount of this compound internal standard solution.
-
Analyte Spiking: For the creation of calibration standards and quality control samples, add appropriate volumes of carboplatin working solutions to the matrix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each sample to precipitate proteins.[4]
-
Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.[4]
Chromatography
-
High-Performance Liquid Chromatography (HPLC): Perform chromatographic separation using a C18 HPLC column.[4]
-
Mobile Phase: A typical mobile phase consists of a gradient with formic acid in water (MPA) and methanol (B129727) (MPB).[4]
Mass Spectrometry
-
Tandem Mass Spectrometry (MS/MS): Use a tandem mass spectrometer for detection and quantification of carboplatin and this compound.[1]
-
Ionization: Employ electrospray ionization (ESI) in the positive ion mode.[4][7]
-
Detection: Monitor the specific precursor-to-product ion transitions for both carboplatin and this compound.
Visualizing the Workflow and a Comparison of Internal Standards
The following diagrams illustrate the experimental workflow and the logical comparison of using a deuterated internal standard versus a non-deuterated structural analog.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. medpace.com [medpace.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of high-performance liquid chromatographic assay methods for the analysis of carboplatin in plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Quantifying Carboplatin by LC-MS/MS with Carboplatin-d4 versus ICP-MS
For researchers, scientists, and drug development professionals at the forefront of oncology, the accurate quantification of carboplatin (B1684641), a cornerstone of chemotherapy, is paramount. This guide provides a comprehensive comparison of two leading analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (Carboplatin-d4) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We delve into the experimental protocols, present key quantitative data, and offer a clear visual workflow to aid in selecting the optimal method for your research needs.
The fundamental difference between these two powerful techniques lies in what they measure. LC-MS/MS offers speciation, quantifying the intact carboplatin molecule, while ICP-MS provides a total platinum concentration, representing the elemental platinum from both the parent drug and any of its metabolites or degradation products.[1] This distinction is critical in pharmacokinetic and pharmacodynamic studies where understanding the disposition of the active drug is essential.
Quantitative Performance: A Comparative Analysis
The choice between LC-MS/MS and ICP-MS often hinges on the specific requirements of the study, including desired sensitivity, specificity, and the nature of the biological matrix. Below is a summary of typical quantitative performance parameters for each method, compiled from various validation studies.
| Parameter | LC-MS/MS with this compound | ICP-MS |
| Analyte | Intact Carboplatin | Total Platinum |
| Linearity Range | 2.00 - 10,000 ng/mL | 0.01 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.00 - 50 ng/mL | ~0.5 ng/mL (ppb) |
| Intra-day Precision (%RSD) | ≤ 4.8% - 7.5% | < 3% |
| Inter-day Precision (%RSD) | ≤ 5.4% | < 3% |
| Accuracy (%RE or %Bias) | -13.2% to 6.0% | < 6% (< 12% at LLOQ) |
Experimental Protocols: A Step-by-Step Look
The methodologies for carboplatin quantification by LC-MS/MS and ICP-MS differ significantly in their sample preparation and analytical approach.
LC-MS/MS with this compound Internal Standard
This method provides high specificity for the intact carboplatin molecule, with the deuterated internal standard, this compound, ensuring high accuracy by correcting for matrix effects and variations during sample processing and analysis.[2]
Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of plasma, add an internal standard solution (this compound).
-
Add acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex and centrifuge the mixture.
-
Transfer the supernatant to a new plate or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions: [1]
-
HPLC Column: C18 reverse-phase column (e.g., Luna 100 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of water and methanol, both containing formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API-4000).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for carboplatin and this compound.
ICP-MS for Total Platinum Quantification
ICP-MS is a highly sensitive elemental analysis technique capable of detecting very low concentrations of platinum in biological samples.
Sample Preparation (Acid Digestion):
-
Pipette a known volume or weight of the biological sample (e.g., plasma, tissue homogenate) into a digestion vessel.
-
Add concentrated nitric acid to the sample.
-
Digest the sample using a microwave digestion system or by heating in a fume hood until all organic matter is destroyed and the sample is clear.
-
Dilute the digested sample to a final volume with deionized water.
Analytical Conditions:
-
Instrument: An Inductively Coupled Plasma-Mass Spectrometer.
-
Plasma: Argon plasma is used to ionize the sample.
-
Detection: The mass spectrometer separates the platinum isotopes based on their mass-to-charge ratio, and the detector quantifies the ion signal, which is proportional to the platinum concentration.
Visualizing the Workflow
To better illustrate the distinct processes of each analytical method, the following diagrams outline the experimental workflows.
Caption: Workflow for Carboplatin Quantification.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS with a deuterated internal standard and ICP-MS are robust and reliable methods for the quantification of carboplatin and its platinum content in biological matrices.
-
LC-MS/MS with this compound is the method of choice for studies requiring the specific quantification of the intact, active drug molecule. The use of a stable isotope-labeled internal standard provides the highest level of accuracy and precision by compensating for analytical variability.
-
ICP-MS excels in its high sensitivity for detecting total platinum, making it an excellent tool for studies focused on overall platinum accumulation and distribution, including the parent drug and its metabolites. Its simpler sample preparation can also be an advantage for high-throughput applications.
Ultimately, the decision between these two powerful analytical techniques will be guided by the specific research question, the required level of specificity, and the available instrumentation. This guide provides the foundational information to make an informed choice for your critical drug development and research endeavors.
References
Evaluating the Robustness of an Analytical Method Using Carboplatin-d4: A Comparative Guide
The Importance of Robustness in Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of drug development and clinical trials, a robust method ensures that data generated across different laboratories, by different analysts, and on different instruments are consistent and reliable. Robustness is a key parameter evaluated during method validation according to ICH guidelines.
Comparison of Analytical Method Robustness: With and Without a Deuterated Internal Standard
Stable isotope-labeled (SIL) internal standards, such as Carboplatin-d4, are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical process.
Below is a comparative summary of the expected performance of an analytical method for carboplatin (B1684641) with a non-deuterated internal standard (or without an internal standard) versus a method employing this compound. The data for the conventional method is based on published robustness tests for carboplatin analysis, while the expected performance with this compound is based on the established benefits of using deuterated internal standards.
Table 1: Robustness Testing of a Conventional HPLC Method for Carboplatin Analysis
| Parameter Varied | Variation | Acceptance Criteria | Result |
| Flow Rate | ± 10% | %RSD < 2% | Pass |
| Mobile Phase Composition | ± 2% organic | %RSD < 2% | Pass |
| Column Temperature | ± 5°C | %RSD < 2% | Pass |
| Wavelength of Detection | ± 2 nm | %RSD < 2% | Pass |
This table is a summary of typical robustness testing for a carboplatin HPLC method as found in the literature. The specific results can vary between different developed methods.
Table 2: Performance Comparison of Internal Standards in Carboplatin Analysis under Method Variations
| Robustness Parameter | Non-Deuterated Internal Standard (e.g., Structural Analog) | This compound (Deuterated Internal Standard) |
| Variations in Sample Preparation (e.g., extraction efficiency) | May not fully compensate for analyte loss, leading to inaccurate results. | Co-elutes and behaves identically to carboplatin, providing excellent correction for any variability in recovery. Expected to maintain high accuracy. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Different elution times and ionization efficiencies can lead to poor compensation for matrix effects, affecting accuracy and precision. | Co-elutes with carboplatin, experiencing the same matrix effects, thus providing superior normalization of the signal and mitigating the impact on quantification. |
| Variations in Chromatographic Conditions (Flow Rate, Mobile Phase) | Small shifts in retention time can affect the analyte and internal standard differently, potentially leading to biased results. | Any shift in retention time will affect both carboplatin and this compound equally, maintaining a consistent peak area ratio and ensuring robustness. |
| Instrumental Variability (e.g., injection volume, source conditions) | May not adequately track and correct for fluctuations in instrument performance. | Effectively corrects for variations in injection volume and ionization efficiency, leading to higher precision. |
Experimental Protocols for Robustness Evaluation
The following is a detailed methodology for a typical robustness study of an LC-MS/MS method for carboplatin quantification, incorporating an internal standard.
Objective: To evaluate the robustness of the analytical method by introducing small, deliberate changes to the chromatographic parameters.
Materials:
-
Carboplatin reference standard
-
This compound internal standard
-
Control biological matrix (e.g., human plasma)
-
All necessary solvents and reagents for the analytical method
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare a set of QC samples at a minimum of two concentration levels (e.g., low and high) by spiking the control biological matrix with known amounts of carboplatin.
-
Introduction of Method Variations: For each experimental run, modify one of the following parameters from the nominal method conditions:
-
Flow Rate: Increase and decrease the flow rate by 10% (e.g., if the nominal flow rate is 0.5 mL/min, test at 0.45 mL/min and 0.55 mL/min).
-
Column Temperature: Increase and decrease the column temperature by 5°C (e.g., if the nominal temperature is 40°C, test at 35°C and 45°C).
-
Mobile Phase Composition: Alter the ratio of the mobile phase components. For example, if the mobile phase is a 90:10 mixture of solvent A and solvent B, test at 88:12 and 92:8.
-
pH of the Aqueous Mobile Phase: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
-
Sample Analysis: For each condition, process and analyze a set of QC samples (typically n=3 or 6) along with the internal standard (this compound).
-
Data Analysis: Calculate the concentration of carboplatin in the QC samples for each tested condition. Determine the mean, standard deviation, and percent relative standard deviation (%RSD) for the results at each level under each condition.
-
Acceptance Criteria: The method is considered robust if the %RSD of the results obtained under the varied conditions is within the predefined acceptance limits (typically ≤15%).
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for robustness testing and the logical advantage of using a deuterated internal standard.
The Gold Standard in Bioanalysis: Justifying the Use of Carboplatin-d4 as an Internal Standard
In the landscape of modern bioanalytical research, the pursuit of accurate and precise quantification of therapeutic agents is paramount. For the widely used anticancer drug Carboplatin, achieving reliable measurements in complex biological matrices such as plasma presents a significant analytical challenge. This guide provides a comprehensive comparison of bioanalytical methods for Carboplatin, justifying the use of a deuterated internal standard, Carboplatin-d4, over other alternatives. Through the presentation of experimental data and detailed protocols, we demonstrate the superiority of stable isotope-labeled standards in ensuring the integrity and reliability of pharmacokinetic and toxicokinetic studies.
The Critical Role of an Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to correct for variability throughout the analytical process, including sample extraction, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected by matrix effects and other sources of variability in the same way.
Deuterated Internal Standards: The Superior Choice
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. In these standards, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) for hydrogen). This subtle modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
The key advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to Carboplatin, meaning they elute from the liquid chromatography column at the same time. This ensures that both compounds experience the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate quantification.
-
Similar Extraction Recovery: During sample preparation, the deuterated standard will have the same extraction efficiency as the native analyte, effectively correcting for any sample loss.
-
Improved Precision and Accuracy: By compensating for various sources of error, deuterated internal standards lead to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the benefits of a deuterated internal standard, the following table summarizes the performance of an LC-MS/MS method for Carboplatin using this compound and compares it with a method using a structural analog, oxaliplatin, as the internal standard. The data is compiled from separate validation studies and serves to highlight the typical performance differences observed.
| Performance Parameter | Method with this compound IS[1] | Method with Oxaliplatin IS[2] |
| Linearity Range | 0.025 - 50 µg/mL | 50 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 (Implied by linearity) | Not explicitly stated |
| Intra-day Precision (%RSD) | 1.5 - 4.3% | ≤ 15% |
| Inter-day Precision (%RSD) | Not explicitly stated | ≤ 15% |
| Intra-day Accuracy (%RE) | ± 2.9% | Within ± 15% |
| Inter-day Accuracy (%RE) | Not explicitly stated | Within ± 15% |
| Matrix Effect | Not explicitly stated, but minimized due to co-elution | Not explicitly stated, potential for differential matrix effects |
As the data suggests, the method utilizing this compound as the internal standard demonstrates superior precision and accuracy, with lower relative standard deviation (%RSD) and relative error (%RE) values. This enhanced performance is directly attributable to the ability of the deuterated standard to more effectively compensate for analytical variability.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following is a detailed protocol for the determination of Carboplatin in human plasma using this compound as an internal standard, based on established methodologies.
Sample Preparation
-
Thaw human plasma samples, calibration standards, and quality control samples at room temperature.
-
To 50 µL of each sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and further dilute with acetonitrile as needed.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Accucore HILIC (50 mm × 2.1 mm, 2.6 µm), is suitable for retaining the polar Carboplatin molecule.[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and acetic acid (e.g., 90:10:0.1, v/v/v) is effective.[1]
-
Flow Rate: A flow rate of 0.2 mL/min is recommended.[1]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Carboplatin Transition: To be determined based on instrument optimization (e.g., monitoring the precursor ion and a specific product ion).
-
This compound Transition: To be determined based on instrument optimization (monitoring the deuterated precursor ion and a corresponding product ion).
-
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the logical justification for using a deuterated internal standard and the experimental workflow of a typical bioanalytical assay.
Caption: Justification for Deuterated Internal Standard Selection.
Caption: Bioanalytical Workflow for Carboplatin Quantification.
References
Establishing Limits of Detection and Quantification for Carboplatin using Carboplatin-d4
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Carboplatin (B1684641), with a focus on establishing the limit of detection (LOD) and limit of quantification (LOQ) using a deuterated internal standard, Carboplatin-d4. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.
This document outlines the performance of various analytical techniques, provides detailed experimental protocols, and visualizes key processes to aid researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of different analytical methods for the quantification of Carboplatin. While direct comparative studies using this compound are not extensively published, the data presented from methods using other internal standards or no internal standard still provide valuable benchmarks for sensitivity. The inclusion of this compound as an internal standard is expected to enhance the robustness and accuracy of these methods.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Oxaliplatin | Human Plasma | Not Reported | 50 ng/mL[1] |
| LC-MS | Not Specified | Plasma Ultrafiltrate | Not Reported | 70 ng/mL[2] |
| LC-MS | Not Specified | Tumor Homogenates | Not Reported | 30 ng/mL[2] |
| LC/TOF MS | Not Specified | Fetal Bovine Serum | Not Reported | 10 ng/mL[3] |
| UV-Vis Spectrophotometry | None | Bulk and Pharmaceutical Dosage Form | 3.3 µg/mL | 10 µg/mL |
| LC-MS/MS (in urine) | Not Specified | Urine | 0.01 - 1 µg/mL (Method Detection Limit) | 0.05 - 7.5 µg/mL[4] |
Experimental Protocols
A detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carboplatin in human plasma is provided below. This protocol is adapted from established methods and incorporates the use of this compound as the internal standard.[1]
Sample Preparation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 2).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 5 µm) is suitable for separation.[1]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) with 0.1% formic acid (Mobile Phase B). The gradient program should be optimized to ensure adequate separation of Carboplatin from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Carboplatin and this compound should be optimized for maximum sensitivity.
Method Validation: Establishing LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in method validation. They can be determined using several approaches as recommended by regulatory guidelines such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
-
Based on Signal-to-Noise Ratio: This approach is common for chromatographic methods. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[5][6]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.[7]
-
-
To experimentally determine the LOD and LOQ, a series of calibration standards at the lower end of the concentration range are prepared and analyzed. The precision and accuracy at the proposed LOQ concentration should be within acceptable limits (typically ±15-20%).
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Carboplatin using LC-MS/MS with this compound as an internal standard.
Caption: Bioanalytical workflow for Carboplatin quantification.
Carboplatin-Induced Apoptosis Signaling Pathway
Carboplatin exerts its cytotoxic effects primarily by inducing DNA damage, which can trigger a cascade of signaling events leading to programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism in Carboplatin-induced apoptosis.
Caption: Carboplatin-induced intrinsic apoptosis pathway.
References
- 1. medpace.com [medpace.com]
- 2. Determination of carboplatin in plasma and tumor by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Carboplatin-d4
Carboplatin-d4, the deuterated form of the potent anti-cancer agent Carboplatin, requires meticulous handling and disposal procedures due to its cytotoxic nature.[1] As a compound that inhibits DNA synthesis and induces cell death, it is classified as a hazardous substance, necessitating strict adherence to safety protocols to protect researchers, scientists, drug development professionals, and the environment.[1][2][3][4] This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to have the appropriate personal protective equipment (PPE) and to be familiar with emergency spill cleanup measures.
Personal Protective Equipment (PPE):
Personnel handling this compound waste must wear the following PPE to prevent accidental exposure:[3][5][6]
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown with a solid front.
-
Eye and Face Protection: Safety glasses or goggles and a face shield.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.[7]
Spill Management:
In the event of a spill, immediate action is crucial. Isolate the area and alert personnel.[5] Clean-up should only be performed by trained individuals wearing appropriate PPE.[8] A spill kit containing absorbent pads, cleaning agents, and designated waste containers should be readily available.[5]
Waste Categorization: Trace vs. Bulk
A critical step in the proper disposal of chemotherapy waste is the correct categorization into "trace" or "bulk" waste. This distinction determines the appropriate containerization and disposal route.
| Waste Category | Description | Examples |
| Trace Chemotherapy Waste | Contains less than 3% of the original drug by weight remaining in the container.[9][10] | Empty vials, IV bags, tubing, syringes, and PPE with minimal contamination.[9][10] |
| Bulk Chemotherapy Waste | Contains more than 3% of the original drug by weight, or is considered "RCRA empty." Also includes materials from spill cleanups and heavily saturated PPE.[9][10] | Unused or partially used vials, IV bags, syringes, and materials used to clean up large spills.[9] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must follow a systematic process to ensure safety and compliance with all applicable local, state, and federal regulations.[2][8][11]
Step 1: Segregation at the Point of Generation
Immediately after use, all waste contaminated with this compound must be segregated from other waste streams.[12]
Step 2: Proper Containerization
-
Trace Waste: Place in a yellow, puncture-resistant container clearly labeled "Trace Chemotherapy Waste."[2][9] Sharps contaminated with trace amounts should be placed in a designated yellow sharps container.[2]
-
Bulk Waste: Place in a black, puncture-resistant, and leak-proof container labeled "Hazardous Waste" and "Chemotherapy Waste."[9]
Step 3: Labeling
All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[3]
Step 4: Storage
Store sealed waste containers in a secure, designated area with limited access.[3][5] This area should be well-ventilated.[3]
Step 5: Final Disposal
Arrange for a licensed hazardous waste transporter to collect the waste.[2] The final disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous compounds.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories and research facilities can effectively manage this compound waste, ensuring the safety of their personnel and minimizing environmental impact, thereby building trust and demonstrating a commitment to safety beyond the product itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. fishersci.com [fishersci.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 12. ehs.washington.edu [ehs.washington.edu]
Personal protective equipment for handling Carboplatin-d4
Essential Safety and Handling Guide for Carboplatin-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling and disposal, minimizing the risk of exposure to this antineoplastic agent.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound.[1][2][3] Carboplatin is classified as a hazardous drug, and strict adherence to safety protocols is essential.[2]
| PPE Category | Item | Specifications and Requirements |
| Hand Protection | Chemotherapy Gloves | Double gloving is recommended.[4][5] Use powder-free nitrile or latex gloves tested for resistance to chemotherapy drugs.[4][6][7] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4] |
| Body Protection | Protective Gown | Wear a disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[4][5] Ensure the gown resists permeability by hazardous drugs.[3] Gowns should not be worn outside the handling area.[5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical protective goggles with a full seal.[8] A face shield should be worn in conjunction with goggles whenever there is a risk of splashing.[3][6] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) is necessary when there is a potential for generating aerosols or dust, or in the event of a spill.[5][6][8] Handling should ideally occur within a ventilated cabinet to minimize inhalation risk.[2] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed in a designated area, such as a chemical fume hood, glove box, or a Class II Biological Safety Cabinet (BSC) that is exhausted to the outside.[4][5]
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work surface by covering it with a disposable, absorbent pad.
-
Reconstitution and Dilution : If working with a solid form, carefully reconstitute it. Avoid generating dust.[8] When diluting, use appropriate diluents and techniques to prevent splashing or aerosol generation. Do not use needles, syringes, or any equipment containing aluminum parts, as they can react with Carboplatin to form a black precipitate.[9]
-
Administration (in a research context) : When adding this compound to experimental systems, use a closed-system transfer device (CSTD) where feasible to minimize exposure.[3]
-
Post-Handling : After handling is complete, wipe down all surfaces in the work area with a suitable decontamination solution.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all disposable PPE as trace chemotherapy waste.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing PPE.[2][4]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[5][8]
-
Trace Chemotherapy Waste : This includes items contaminated with small amounts of the drug, such as empty vials, syringes, gloves, gowns, and absorbent pads.[2] These items should be placed in a designated, sealed, and clearly labeled chemotherapy waste container.[8]
-
Non-Trace (Bulk) Chemotherapy Waste : This category includes unused or expired this compound, solutions with pourable amounts of the drug, and materials used to clean up large spills.[2] This waste is considered hazardous and must be disposed of through an approved hazardous waste program.[2]
-
Sharps : All needles and syringes should be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy waste.[4][8] Do not recap, clip, or crush needles.[8]
Spill Management
In the event of a spill, the area should be evacuated of non-essential personnel.[10]
-
Small Spills (less than 5 ml) : Personnel wearing appropriate PPE (gown, double gloves, and a mask) should clean the spill immediately.[4] Absorb liquids with absorbent pads, then clean the area with a detergent solution followed by water.[4]
-
Large Spills (greater than 5 ml) : For larger spills, a respirator and eye protection are also required.[4] The area should be secured, and a spill kit containing all necessary materials should be used. Report the spill to the appropriate environmental health and safety officer.
-
Disposal of Spill Cleanup Materials : All materials used for spill cleanup must be disposed of as non-trace chemotherapy waste.[2]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. pogo.ca [pogo.ca]
- 4. uwyo.edu [uwyo.edu]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. halyardhealth.eu [halyardhealth.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
